Iloperidone N-Oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O5/c1-16(28)18-4-7-21(23(14-18)30-2)31-13-3-10-27(29)11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)32-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSADFMLVIKNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375651-09-4 | |
| Record name | 1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375651094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(3-(4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-OXIDO-1-PIPERIDINYL)PROPOXY)-3-METHOXYPHENYL)ETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92X4ARD4C6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis and characterization of Iloperidone N-Oxide
An In-Depth Technical Guide to the Synthesis and Characterization of Iloperidone N-Oxide
Foreword: The "Why" Beyond the "How"
In the landscape of pharmaceutical development, the metabolites of a drug are as critical to understand as the parent compound itself. They dictate efficacy, safety profiles, and potential drug-drug interactions. Iloperidone, an atypical antipsychotic, is extensively metabolized, with one of its key transformation products being this compound.[1][2] This guide moves beyond a simple recitation of protocols. It is designed for the discerning researcher who seeks to understand not just how to synthesize and characterize this specific metabolite, but why certain experimental choices are made. We will delve into the mechanistic rationale behind the synthesis, the logic of the analytical workflow, and the interpretation of the resulting data, grounding every step in established scientific principles.
The Significance of this compound
Iloperidone is a second-generation antipsychotic agent that functions primarily as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[3][4] Its metabolic fate is complex, involving pathways such as hydroxylation, carbonyl reduction, and O-dealkylation, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2]
The formation of an N-oxide metabolite occurs at the tertiary amine of the piperidine ring. N-oxidation is a common metabolic pathway for drugs containing tertiary amines, often mediated by Cytochrome P450 or Flavin-containing Monooxygenase (FMO) enzymes.[5] These N-oxide metabolites can possess their own pharmacological activity, may be unstable and revert to the parent drug, or serve as intermediates for further metabolism.[5][6] Therefore, having access to a pure, well-characterized standard of this compound is not merely an academic exercise; it is essential for:
-
Pharmacokinetic (PK) Studies: Accurately quantifying the metabolite in biological matrices to understand its formation, distribution, and elimination.
-
Pharmacodynamic (PD) Studies: Assessing its intrinsic activity at relevant receptors.
-
Safety and Toxicology: Evaluating its potential contribution to the overall safety profile of Iloperidone.
-
Impurity Profiling: Identifying and quantifying it as a potential process-related impurity in the synthesis of the parent drug.[7][8]
Synthesis of this compound: Controlled Oxidation
The synthesis of an N-oxide from its corresponding tertiary amine is a straightforward oxidation reaction.[9] However, the choice of oxidant and reaction conditions is critical to ensure high yield and purity while avoiding unwanted side reactions. While common oxidants for this transformation include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), a specific and effective method for Iloperidone involves the use of Dess-Martin Periodinane (DMP) under acidic conditions.[6][8][10]
Causality of Experimental Design
The chosen synthetic route leverages the controlled oxidizing power of DMP. The reaction is initiated at a reduced temperature (0 °C) to manage the initial exotherm and prevent potential degradation of the starting material or product. The addition of sulfuric acid acts as a catalyst, likely by activating the DMP reagent. Methylene dichloride (DCM) is selected as the solvent due to its inertness under these oxidizing conditions and its ability to solubilize the parent Iloperidone.
The workflow is designed to be self-validating. Progress is monitored by Thin Layer Chromatography (TLC), providing real-time feedback on the conversion of the starting material. The workup procedure is structured to efficiently remove the oxidant byproducts and isolate the more polar N-oxide product.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
Iloperidone (starting material)
-
Dess-Martin Periodinane (DMP)
-
Sulfuric Acid (H₂SO₄, 96%)
-
Methylene Dichloride (DCM)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
-
Mobile Phase for chromatography (e.g., n-hexane:ethyl acetate gradient)
Procedure:
-
Dissolution: Dissolve Iloperidone (1.0 eq) in DCM (10 mL per gram of Iloperidone) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Slowly add DMP (1.1 eq) to the stirred solution, followed by the dropwise addition of concentrated sulfuric acid (0.7 mL per 10g of Iloperidone).[8]
-
Initial Reaction: Maintain the reaction at 0 °C and stir for 30 minutes.
-
Main Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for approximately 24 hours.
-
Monitoring: Monitor the reaction progress by TLC, using a mobile phase of n-hexane:ethyl acetate (7:3). The product, being more polar, will have a lower Rf value than the starting material.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain pure this compound.[8]
Characterization: A Multi-Technique Approach
Characterization is the process of unequivocally confirming the structure and purity of the synthesized molecule. A single technique is insufficient; instead, a confluence of data from spectroscopic and chromatographic methods provides the necessary proof.
The Logic of the Analytical Workflow
The characterization process begins with rapid, low-resolution techniques like TLC and basic LC-MS to confirm the presence of the desired product after the reaction and purification. High-resolution mass spectrometry (HRMS) is then employed to confirm the exact molecular formula. Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides the definitive structural map of the molecule, confirming the site of oxidation. Infrared (IR) spectroscopy confirms the presence of the specific N-O functional group. Finally, High-Performance Liquid Chromatography (HPLC) is used to determine the final purity of the isolated compound.
Visualizing the Characterization Workflow
Caption: Multi-technique workflow for analytical characterization.
Spectroscopic and Chromatographic Data
3.3.1 Mass Spectrometry (MS) The addition of an oxygen atom to Iloperidone (C₂₄H₂₇FN₂O₄, MW: 426.48 g/mol ) results in this compound (C₂₄H₂₇FN₂O₅, MW: 442.48 g/mol ).
-
Expected Result: A high-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z 443.1926.[8] Analysis by UPLC-MS/MS would involve monitoring the transition from this parent ion to characteristic fragment ions, which helps distinguish it from the parent drug and other metabolites in complex matrices.[11][12]
3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for structural elucidation. The key diagnostic feature of N-oxidation is the deshielding effect on adjacent protons and carbons.[9]
-
Expected ¹H NMR Shifts: The protons on the carbons alpha to the piperidine nitrogen will experience a significant downfield shift (increase in ppm value) compared to the parent Iloperidone. Other shifts in the molecule should remain largely consistent.
-
Expected ¹³C NMR Shifts: Similarly, the carbons alpha to the piperidine nitrogen will show a downfield shift in the ¹³C NMR spectrum.
3.3.3 Fourier-Transform Infrared (IR) Spectroscopy IR spectroscopy is excellent for confirming the presence of specific functional groups.
-
Expected Result: The N⁺-O⁻ bond in heterocyclic N-oxides exhibits a characteristic strong vibration. A prominent absorption band is expected in the range of 930-970 cm⁻¹.[9][10]
3.3.4 High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for determining the purity of a pharmaceutical compound.
-
Methodology: A reverse-phase C18 column is typically used.[13] The increased polarity of the N-oxide will result in a shorter retention time compared to Iloperidone under typical reverse-phase conditions (e.g., water/acetonitrile mobile phase).
-
Purity Assessment: The purity is calculated by the area percentage of the main peak relative to the total area of all peaks detected at a specific wavelength (e.g., 274 nm).[13]
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result for this compound |
| HRMS | [M+H]⁺ (C₂₄H₂₈FN₂O₅⁺) | Calculated: 443.1979; Found: Should be within 5 ppm |
| ¹H NMR | Protons α to N-oxide | Significant downfield shift compared to Iloperidone |
| ¹³C NMR | Carbons α to N-oxide | Significant downfield shift compared to Iloperidone |
| FT-IR | N⁺-O⁻ stretch | Strong absorption band at ~930-970 cm⁻¹[10] |
| HPLC | Purity | >98% (area percent) |
| HPLC | Retention Time | Shorter than Iloperidone on a C18 column |
Conclusion: An Essential Tool for Drug Development
This guide provides a comprehensive framework for the synthesis and rigorous characterization of this compound. By understanding the rationale behind each step—from the choice of an oxidizing agent to the multi-technique analytical validation—researchers are empowered to produce this critical metabolite with high purity and confidence. The availability of a well-characterized standard of this compound is indispensable for advancing our understanding of Iloperidone's metabolic profile, ensuring the accuracy of bioanalytical methods, and ultimately contributing to the safe and effective use of this important therapeutic agent.
References
-
Regio-selective Formation of N-oxide Metabolites. Hypha Discovery. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central (PMC). [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
-
Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. MDPI. [Link]
-
A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Altasciences. [Link]
-
Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. PubMed. [Link]
-
Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. PubMed Central (PMC), NIH. [Link]
-
New synthetic process of iloperidone. ResearchGate. [Link]
-
Novel process for iloperidone synthesis. ResearchGate. [Link]
-
Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. MDPI. [Link]
-
Iloperidone. PubChem, NIH. [Link]
- WO2012063269A2 - Process for preparing iloperidone.
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central (PMC). [Link]
-
Iloperidone. LiverTox - NCBI Bookshelf. [Link]
-
Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. ResearchGate. [Link]
- WO2010031497A1 - New process for the preparation of iloperidone.
-
(PDF) Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. ResearchGate. [Link]
-
(PDF) Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. ResearchGate. [Link]
-
Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. Semantic Scholar. [Link]
-
UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. PubMed Central (PMC), NIH. [Link]
- WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
-
MS data for N-Oxide. ResearchGate. [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]
-
Functional characterization of the novel antipsychotic iloperidone at human D2, D3, alpha 2C, 5-HT6, and 5-HT1A receptors. PubMed. [Link]
-
Iloperidone. ResearchGate. [Link]
-
DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Iloperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Functional characterization of the novel antipsychotic iloperidone at human D2, D3, alpha 2C, 5-HT6, and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]
- 8. Free Article [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Metabolites of Iloperidone, Focusing on the Putative N-Oxide Derivative
This guide provides a detailed exploration of the metabolic fate of Iloperidone, an atypical antipsychotic agent. While the primary focus of existing research has been on its two major, pharmacologically significant metabolites, P88 and P95, we will also investigate the evidence for and potential significance of a minor N-oxide metabolite. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Iloperidone's biotransformation, the analytical methodologies required for its study, and the clinical relevance of its metabolic profile.
Introduction to Iloperidone and its Core Metabolic Pathways
Iloperidone is a second-generation antipsychotic characterized by its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Its clinical efficacy in the treatment of schizophrenia is well-established.[2] Like most pharmaceuticals, Iloperidone undergoes extensive hepatic metabolism, a critical process that dictates its pharmacokinetic profile, potential for drug-drug interactions, and the contribution of active metabolites to its overall therapeutic effect.
The biotransformation of Iloperidone is governed by three principal pathways:
-
Carbonyl Reduction: Conversion of the parent drug to its reduced metabolite, P88.
-
Hydroxylation: Mediated primarily by the cytochrome P450 enzyme CYP2D6.[3][4]
These processes result in the formation of two predominant metabolites, P88 and P95, which have been the subject of extensive pharmacokinetic and pharmacodynamic evaluation.[5]
The Major Metabolites of Iloperidone: P88 and P95
The clinical pharmacology of Iloperidone cannot be fully understood without considering its two main metabolites, which contribute significantly to the total exposure and biological activity.
P88 (Reduced Iloperidone)
P88 is formed through the reduction of Iloperidone's acetophenone group. This metabolite is pharmacologically active, readily crosses the blood-brain barrier, and is believed to contribute substantially to Iloperidone's antipsychotic activity.[1][6] The formation of P88 is a reversible step, creating a dynamic equilibrium between the parent drug and this reduced form.[7] Its exposure is notably higher in individuals classified as poor metabolizers (PM) for the CYP2D6 enzyme.
P95 (Carboxylic Acid Metabolite)
The second major metabolite, P95, is the result of CYP2D6-mediated hydroxylation followed by further oxidation to a carboxylic acid.[6][8] Unlike P88, P95 does not readily penetrate the central nervous system and possesses poor in vitro activity at key neurological receptors.[1][9] However, it is a significant contributor to the overall systemic exposure, particularly in CYP2D6 extensive metabolizers (EM), and may be relevant to peripheral adverse effects.[6]
The following diagram illustrates the primary, well-established metabolic pathways of Iloperidone.
Caption: Established metabolic pathways of Iloperidone.
Iloperidone P88 N-Oxide: A Putative Minor Metabolite
While not documented in primary pharmacokinetic literature, the existence of an "Iloperidone Metabolite P88 N-Oxide" is noted by its availability as a chemical reference standard.[2] This suggests its identity has been confirmed, likely as a minor metabolite discovered during comprehensive in vitro or in vivo drug metabolism studies.
Causality of Formation: N-oxidation is a common metabolic reaction for compounds containing a tertiary amine, such as the piperidine ring present in Iloperidone and its metabolite P88. This reaction is typically catalyzed by Flavin-containing monooxygenases (FMOs) or, in some cases, cytochrome P450 enzymes. The formation of P88 N-Oxide would therefore represent an additional metabolic pathway branching from the active P88 metabolite.
Anticipated Significance: The lack of published data on P88 N-Oxide strongly implies that it is a minor metabolite with low systemic exposure relative to the parent drug and the major metabolites, P88 and P95. N-oxide metabolites are often more polar and readily excreted, and they may or may not retain pharmacological activity. Without specific studies, its contribution to either the efficacy or safety profile of Iloperidone remains unknown and is presumed to be minimal.
The following diagram incorporates this putative minor pathway.
Caption: Comprehensive metabolic map including the putative N-oxide pathway.
Analytical Methodologies for Metabolite Quantification
A robust, sensitive, and selective bioanalytical method is essential for accurately characterizing the pharmacokinetics of Iloperidone and its metabolites. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.
Rationale for Method Selection
LC-MS/MS is chosen for its superior selectivity and sensitivity, which are necessary to quantify low-concentration analytes in a complex biological matrix like plasma. The use of Multiple Reaction Monitoring (MRM) ensures that the instrument is detecting only the specific parent drug and its metabolites, minimizing interference from endogenous plasma components. A stable-isotope labeled internal standard is the preferred choice to account for variability in sample extraction and matrix effects, ensuring the highest level of accuracy and precision.
Detailed Step-by-Step Bioanalytical Protocol
This protocol describes a self-validating system for the simultaneous quantification of Iloperidone, P88, and P95 in human plasma.
A. Sample Preparation: Protein Precipitation
-
Rationale: This method is selected for its speed and efficiency in removing the bulk of plasma proteins, which can interfere with the LC-MS/MS system.
-
Aliquot 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard (IS) working solution (e.g., Iloperidone-d4).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute to ensure complete protein denaturation and extraction of the analytes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
B. LC-MS/MS System and Conditions
-
Rationale: The selected C18 column provides excellent reversed-phase retention for the analytes. The gradient elution with a formic acid modifier ensures good peak shape and efficient ionization in positive ion mode.
| Parameter | Condition |
| LC System | UPLC (Ultra-Performance Liquid Chromatography) system |
| Column | UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 2.5 min, hold for 0.5 min, return to 10% B and re-equilibrate for 1 min. Total run time: ~4 min. |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Iloperidone: m/z 427.2 → 261.2; P88 & P95: m/z 429.1 → 261.1 (Note: P88 and P95 are isomers and may share transitions, requiring chromatographic separation) |
C. Considerations for P88 N-Oxide Analysis
To adapt this method for the detection of P88 N-Oxide, the following steps would be necessary:
-
Predict MRM Transition: The precursor ion for P88 N-Oxide would be expected at m/z 445.1 (P88 [M+H]+ of 429.1 + 16 for oxygen). A product ion scan would be required to identify a stable, specific fragment for quantification.
-
Chromatographic Separation: As an N-oxide, this metabolite would be more polar than P88 and would likely elute earlier from the C18 column. The gradient would need to be optimized to ensure it is resolved from other metabolites and matrix components.
-
Method Validation: Full method validation according to regulatory guidelines would be required to establish linearity, accuracy, precision, and stability for the new analyte.
The following diagram visualizes the described analytical workflow.
Caption: Workflow for bioanalysis of Iloperidone and metabolites.
Pharmacokinetic and Clinical Relevance
Understanding the relative exposure of Iloperidone and its metabolites is crucial for dose optimization and predicting clinical outcomes.
Table 1: Comparative Pharmacokinetic Parameters in CYP2D6 Extensive Metabolizers (EM) vs. Poor Metabolizers (PM) [5]
| Analyte | Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |
| Iloperidone | Half-life (t½) | ~18 hours | ~33 hours |
| Contribution | - | - | |
| P88 | Half-life (t½) | ~26 hours | ~37 hours |
| % Total AUC | 19.5% | 34.0% | |
| P95 | Half-life (t½) | ~23 hours | ~31 hours |
| % Total AUC | 47.9% | 25.0% |
Data represents approximate values at steady-state.
The data clearly demonstrates that an individual's CYP2D6 genotype significantly impacts the metabolic profile. Poor metabolizers have a much longer half-life for the parent drug and a higher relative exposure to the active P88 metabolite. This genetic variability is a key consideration in the clinical use of Iloperidone, and dose adjustments may be necessary when co-administering with potent CYP2D6 or CYP3A4 inhibitors.[5]
Future Research Directions
While the primary metabolic landscape of Iloperidone is well-defined, the confirmation and characterization of minor metabolites like P88 N-Oxide represent an opportunity for a more complete understanding.
-
In Vitro Metabolism Studies: Incubating P88 with human liver microsomes, FMOs, and specific recombinant CYP enzymes followed by high-resolution mass spectrometry could definitively confirm the structure of the N-oxide and identify the enzymes responsible for its formation.
-
Pharmacological Profiling: If sufficient quantities of the P88 N-Oxide metabolite can be synthesized, its binding affinity at key CNS receptors (D2, 5-HT2A, etc.) should be determined to assess any potential contribution to the pharmacological profile of Iloperidone.
-
Clinical Metabolite Identification: A re-examination of plasma samples from clinical studies using advanced mass spectrometry techniques could confirm the presence and quantify the levels of P88 N-Oxide in humans, clarifying its relevance as a circulating metabolite.
By pursuing these research avenues, the scientific community can build a complete and authoritative picture of Iloperidone's journey through the body, further refining its therapeutic use.
References
-
PubChem. Iloperidone. National Center for Biotechnology Information. [Link]
-
Psychopharmacology Institute. Iloperidone Pharmacokinetics. [Link]
-
Texas Health and Human Services. Iloperidone (Fanapt®). [Link]
-
Caccia, S. The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver: Involvement of Neuroendocrine Mechanisms. Pharmaceuticals (Basel). [Link]
-
Daniel, W. A., et al. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. Cells. [Link]
- Google Patents.
-
Caccia, S. New atypical antipsychotics for schizophrenia: iloperidone. Expert Review of Clinical Pharmacology. [Link]
-
ResearchGate. Main metabolic pathways of iloperidone. [Link]
-
Wyska, E., et al. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. Cells. [Link]
-
Kotlinska, J., et al. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. Pharmacological Reports. [Link]
-
DR JCR BIO. Iloperidone Metabolite P88 N-Oxide. [Link]
Sources
- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drjcrbio.com [drjcrbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hhs.texas.gov [hhs.texas.gov]
- 6. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10874659B2 - Iloperidone metabolite for use in the treatment of psychiatric disorders - Google Patents [patents.google.com]
- 8. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Iloperidone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Iloperidone, an atypical antipsychotic, undergoes extensive metabolism, giving rise to various derivatives. Among these, Iloperidone N-Oxide represents a significant metabolite formed through the oxidation of the piperidine nitrogen. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound. Understanding the characteristics of this metabolite is crucial for a complete pharmacological and toxicological profiling of Iloperidone, aiding in drug development and regulatory submissions. This document synthesizes theoretical knowledge with practical insights to serve as a valuable resource for researchers in the pharmaceutical sciences.
Introduction: The Clinical Significance of Iloperidone and its Metabolites
Iloperidone is an atypical antipsychotic agent utilized in the management of schizophrenia.[1][2][3] Its therapeutic efficacy is attributed to a unique receptor binding profile, exhibiting high affinity for dopamine D2 and serotonin 5-HT2A receptors.[1][4] Like many pharmaceuticals, Iloperidone is subject to extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[3][5] This metabolic activity leads to the formation of several metabolites, with this compound being a notable product of Phase I metabolism. The formation of N-oxides can significantly alter the parent drug's pharmacological and toxicological profile, making a thorough understanding of these metabolites a critical aspect of drug development.[6]
The addition of an oxygen atom to the tertiary amine of the piperidine ring in Iloperidone to form this compound can impact its polarity, solubility, and potential for further biotransformation. This guide delves into the specific chemical and physical attributes of this N-oxide metabolite, providing a foundational understanding for its synthesis, identification, and characterization.
Chemical Structure and Nomenclature
The conversion of Iloperidone to its N-oxide derivative occurs at the nitrogen atom of the piperidine ring. This transformation introduces a polar N-O bond, which significantly influences the molecule's overall properties.
-
Parent Compound: Iloperidone
-
Metabolite: this compound
Physicochemical Properties: A Comparative Analysis
The introduction of the N-oxide functionality is expected to significantly alter the physicochemical properties of Iloperidone, primarily due to the increased polarity. While experimental data for this compound is not extensively published, we can infer its properties based on the parent compound and the known effects of N-oxidation.
| Property | Iloperidone | This compound (Predicted/Inferred) | Rationale for Prediction |
| Appearance | White to off-white crystalline powder[1] | Likely a white to off-white solid | N-oxidation is unlikely to significantly alter the color in its solid state. |
| Melting Point (°C) | 118-120[1][8] | Expected to be higher | The introduction of the polar N-O bond can lead to stronger intermolecular interactions, requiring more energy to break the crystal lattice. |
| Solubility | Practically insoluble in water; freely soluble in chloroform, ethanol, methanol, acetonitrile[1] | Increased aqueous solubility, potentially reduced solubility in non-polar organic solvents | The polar N-oxide group enhances hydrogen bonding with water, thereby increasing its solubility in aqueous media.[9] |
| pKa | Not available | 4.71 ± 0.40 (Predicted)[10] | The N-oxide is a weaker base than the corresponding tertiary amine. |
| Stability | Stable under recommended storage conditions, sensitive to strong oxidizing agents[1] | May be susceptible to reduction back to the parent amine, particularly under in vivo conditions or in the presence of reducing agents.[6] | The N-O bond can be labile under certain chemical or biological conditions. |
Metabolic Pathway and Synthesis
In Vivo Formation: The Metabolic Pathway
The biotransformation of Iloperidone to its N-oxide is a Phase I metabolic reaction. While the specific enzymes responsible for the N-oxidation of Iloperidone have not been definitively identified in the literature, it is known that flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes are primarily responsible for the N-oxidation of xenobiotics.[6] Given that Iloperidone is a substrate for CYP2D6 and CYP3A4, it is plausible that these enzymes, or FMOs, contribute to the formation of this compound in the liver.
Caption: Metabolic conversion of Iloperidone to this compound.
Chemical Synthesis: A Step-by-Step Protocol
The chemical synthesis of this compound is essential for obtaining a reference standard for analytical and pharmacological studies. A common and effective method for the N-oxidation of tertiary amines is through the use of an oxidizing agent such as hydrogen peroxide or a peroxyacid, like meta-chloroperoxybenzoic acid (m-CPBA). The following protocol is based on established methods for the synthesis of similar drug N-oxides.[11]
Objective: To synthesize this compound from Iloperidone.
Materials:
-
Iloperidone
-
meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (DCM) or Methanol
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., DCM/Methanol gradient)
Protocol:
-
Dissolution: Dissolve Iloperidone in a suitable solvent such as dichloromethane or methanol in a round-bottom flask.
-
Reaction Initiation: Cool the solution in an ice bath. Slowly add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the oxidizing agent (m-CPBA or H₂O₂). The slow addition is crucial to control the reaction temperature, as the oxidation is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The N-oxide product is expected to be more polar than the starting material, resulting in a lower Rf value. A suitable developing solvent system would be a mixture of dichloromethane and methanol.
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the excess oxidizing agent. For m-CPBA, this can be achieved by washing the organic layer with a saturated solution of sodium bicarbonate. For H₂O₂, quenching can be done by adding a small amount of a reducing agent like sodium sulfite.
-
Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate the more polar this compound.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Analytical Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected spectral data are inferred from the known spectra of Iloperidone and the characteristic changes observed upon N-oxidation of similar piperidine-containing compounds.[9][11]
Caption: Workflow for the synthesis and characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the molecular weight of this compound.
-
Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a protonated molecular ion [M+H]⁺ at m/z 443.48, which is 16 atomic mass units higher than that of Iloperidone ([M+H]⁺ at m/z 427.48).
-
Fragmentation Pattern: A characteristic fragmentation in the mass spectrum of N-oxides is the loss of an oxygen atom, which would result in a fragment ion corresponding to the protonated parent drug at m/z 427.48.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the protons and carbons in the molecule.
-
¹H NMR: The most significant changes in the ¹H NMR spectrum upon N-oxidation are expected for the protons on the carbons adjacent to the piperidine nitrogen. These protons will experience a downfield shift (to a higher ppm value) due to the deshielding effect of the electronegative oxygen atom.[9]
-
¹³C NMR: Similarly, in the ¹³C NMR spectrum, the carbons of the piperidine ring, particularly those alpha to the nitrogen, will exhibit a downfield shift upon N-oxidation.[13][14]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of the N-O bond.
-
Characteristic Absorption: N-oxides typically show a characteristic stretching vibration for the N-O bond in the range of 930-970 cm⁻¹.[9] This peak would be absent in the IR spectrum of Iloperidone.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the chemical structure and properties of this compound. While some of the physicochemical and spectroscopic data are inferred based on the parent compound and related structures, the provided information offers a solid foundation for researchers and drug development professionals. The synthesis protocol and the expected analytical characterization data will be invaluable for the preparation and confirmation of this important metabolite.
Further research is warranted to experimentally determine the precise physicochemical properties of this compound and to fully elucidate its pharmacological and toxicological profile. A deeper understanding of its in vivo formation and disposition will contribute to a more comprehensive safety and efficacy assessment of Iloperidone.
References
-
Home Sunshine Pharma. Iloperidone CAS NO:133454-47-4. Available from: [Link].
-
PubChem. Iloperidone. National Institutes of Health. Available from: [Link].
- More, K. R., et al. Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 2017, 9(23):82-84.
- Al-Rawi, J. M. A., et al. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 1985, 41(12), 1391-1395.
- Daniel, W. A., et al. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. Pharmacological Reports, 2017, 69(4), 747-753.
- Citrome, L. Iloperidone: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability, regulatory affairs, and an opinion. Expert Opinion on Drug Metabolism & Toxicology, 2010, 6(12), 1551-1564.
-
Psychopharmacology Institute. Iloperidone Pharmacokinetics. Available from: [Link].
- G. A. Burley, et al. Medicinal Chemistry of Drugs with N-Oxide Functionalities. J. Med. Chem. 2021, 64, 21, 15681–15720.
-
ResearchGate. (PDF) Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. Available from: [Link].
- Google Patents. US10874659B2 - Iloperidone metabolite for use in the treatment of psychiatric disorders.
-
SynZeal. Risperidone N-Oxide | 832747-55-4. Available from: [Link].
-
Texas Health and Human Services. Iloperidone (Fanapt®). Available from: [Link].
-
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available from: [Link].
- Google Patents. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
-
National Center for Biotechnology Information. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Available from: [Link].
-
National Institutes of Health. Characterization of T-5 N-Oxide Formation as the First Highly Selective Measure of CYP3A5 Activity. Available from: [Link].
-
PubMed Central. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. Available from: [Link].
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link].
-
PubMed. Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. Available from: [Link].
-
ResearchGate. (PDF) Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Available from: [Link].
-
MDPI. Metabolic Plasticity in Schizophrenia: Clinical Rehabilitation Meets LC–MS Metabolomics and Neurofeedback. Available from: [Link].
-
Wikipedia. Iloperidone. Available from: [Link].
-
Patsnap Synapse. What is the mechanism of Iloperidone?. Available from: [Link].
-
Hypha Discovery. Regio-selective Formation of N-oxide Metabolites. Available from: [Link].
- Google Patents. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives.
-
ResearchGate. Behavior of N -oxide derivatives in atmospheric pressure ionization mass spectrometry | Request PDF. Available from: [Link].
-
The Royal Society of Chemistry. N-oxidation of Pyridine Derivatives - Supporting Information. Available from: [Link].
-
Semantic Scholar. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Available from: [Link].
-
Acta Pharmaceutica Sciencia. Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[8][10][11] triazolo[4,3-a]quinoxaline by in vitro rat. Available from: [Link].
Sources
- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iloperidone - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. theclinivex.com [theclinivex.com]
- 8. Iloperidone CAS NO:133454-47-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Oxides of polychloropyridines.13C NMR study | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Iloperidone N-Oxide Impurity Profiling in Iloperidone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Integrity
Iloperidone is an atypical antipsychotic agent utilized in the management of schizophrenia.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product.[3][4] Impurities, even in trace amounts, can have unintended pharmacological effects, including toxicity, or they can diminish the therapeutic efficacy of the API.[3][5] Regulatory bodies worldwide, therefore, mandate stringent control over impurities in pharmaceutical products.[6][7]
This technical guide focuses on a specific and critical impurity in the synthesis of Iloperidone: Iloperidone N-Oxide . This document will provide a comprehensive overview of the formation, identification, and characterization of this impurity, offering field-proven insights and detailed analytical protocols to support researchers and drug development professionals in maintaining the highest standards of quality control.
Understanding Iloperidone and the Formation of this compound
Iloperidone is a complex molecule with the chemical name 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone.[8][9] The synthesis of Iloperidone involves multiple steps, and like any synthetic process, it is susceptible to the formation of by-products and degradation products.[10][11]
One such process-related impurity is this compound.[10][12] The formation of an N-oxide typically occurs at a tertiary amine, such as the piperidine nitrogen in the Iloperidone structure. This oxidation can be a result of various factors during synthesis, purification, or storage, including the presence of oxidizing agents, exposure to air, or elevated temperatures.
dot
Caption: Figure 1: Formation of this compound from Iloperidone.
Analytical Methodologies for Impurity Profiling
A multi-faceted analytical approach is essential for the robust detection, identification, and quantification of this compound.[13][14] The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[4][15]
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of impurity profiling due to its high resolving power and sensitivity.[14][16] A well-developed HPLC method can effectively separate Iloperidone from its N-oxide and other process-related impurities.
Experimental Protocol: HPLC Method for Iloperidone and Impurities
-
Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column is commonly used for the separation of Iloperidone and its related substances.[1][17] A typical dimension would be 250 mm x 4.6 mm with a 5 µm particle size.
-
Mobile Phase: A gradient elution is often preferred to achieve optimal separation of a complex mixture of impurities. A common mobile phase composition involves a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier like acetonitrile.[1][18]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[1]
-
Column Temperature: Maintaining a constant column temperature, for instance, at 35°C, ensures reproducible retention times.[1]
-
Detection: Iloperidone and its chromophoric impurities can be detected by UV absorbance, typically around 274-275 nm.[1]
-
Injection Volume: A 10-20 µL injection volume is generally sufficient.
Data Presentation: Representative HPLC Data
| Compound | Retention Time (min) | Relative Retention Time |
| Iloperidone | 10.2 | 1.00 |
| This compound | 8.5 | 0.83 |
| Other Impurity 1 | 7.1 | 0.70 |
| Other Impurity 2 | 12.4 | 1.22 |
This data is for illustrative purposes and actual retention times will vary based on the specific HPLC method.
dot
Caption: Figure 2: HPLC Workflow for Impurity Analysis.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of unknown impurities.[14][15] It provides crucial molecular weight information and fragmentation patterns that aid in structural elucidation.
The key challenge in distinguishing this compound from a hydroxylated metabolite is that both have a mass increase of 16 Da compared to the parent drug.[19] However, their fragmentation patterns in the mass spectrometer can be distinct. N-oxides are known to exhibit a characteristic neutral loss of an oxygen atom ([M+H-16]+) under certain ionization conditions, which is not typically observed for hydroxylated compounds.[19][20]
Experimental Protocol: LC-MS Analysis
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing pharmaceutical compounds.[15]
-
Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, which can help in confirming the elemental composition of the impurity.
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is essential for obtaining structural information. By isolating the ion of interest (the protonated molecule of the impurity) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated.
dot
Caption: Figure 3: MS/MS Fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Identification
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities.[21][22][23] It provides detailed information about the chemical environment of each atom in a molecule.
For this compound, ¹H and ¹³C NMR spectroscopy can reveal characteristic chemical shift changes in the protons and carbons near the oxidized nitrogen atom compared to the parent Iloperidone molecule. The protons on the carbons adjacent to the N-oxide group will typically be deshielded and appear at a higher chemical shift (downfield).
Experimental Protocol: NMR Analysis
-
Sample Preparation: The impurity needs to be isolated in sufficient quantity and purity, often through preparative HPLC. The purified sample is then dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution and sensitivity.
-
Experiments:
-
¹H NMR: Provides information on the number and connectivity of protons.
-
¹³C NMR: Shows the chemical environment of the carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule and confirming the position of the N-oxide.
-
Data Presentation: Expected NMR Chemical Shift Changes
| Nucleus | Iloperidone (ppm) | This compound (ppm) | Expected Change |
| Protons on C adjacent to N | ~2.5 - 3.0 | ~3.5 - 4.0 | Downfield shift |
| Carbons adjacent to N | ~50 - 55 | ~65 - 70 | Downfield shift |
These are approximate values and will depend on the specific solvent and instrument used.
Control Strategies for this compound
The control of impurities is a critical aspect of pharmaceutical manufacturing.[3][5] Strategies for controlling this compound should focus on both prevention and removal.
-
Process Optimization: Understanding the mechanism of N-oxide formation is key to preventing it.[3] This may involve:
-
Careful selection of reagents to avoid strong oxidizing agents.
-
Controlling reaction conditions such as temperature and reaction time.
-
Performing reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
-
Purification: Developing robust purification methods is essential for removing any N-oxide that does form.[3] This may include:
-
Recrystallization with appropriate solvent systems.
-
Chromatographic purification techniques.
-
-
Storage and Handling: Proper storage conditions for the API and drug product are necessary to prevent degradation.[4] This includes protection from light, heat, and atmospheric oxygen.
Conclusion
The profiling of this compound is a critical component of ensuring the quality, safety, and efficacy of Iloperidone. A thorough understanding of its formation, coupled with the application of advanced analytical techniques such as HPLC, MS, and NMR, allows for its effective identification, quantification, and control. By implementing robust analytical methods and sound control strategies, pharmaceutical scientists can confidently produce high-purity Iloperidone that meets the stringent requirements of regulatory agencies and ensures patient safety.
References
-
Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds | Analytical Chemistry - ACS Publications . Available at: [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho . Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews . Available at: [Link]
-
NMR Applications in Pharmaceutical Impurity Profiling - Toref-Standards . Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques . Available at: [Link]
-
Applications of NMR in Pharmaceutical Analysis - Moravek . Available at: [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET . Available at: [Link]
-
Control of Pharmaceutical Impurities in Pharmaceutical Drug Products - Veeprho . Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain . Available at: [Link]
-
Controlling Impurities In Drug Manufacturing - Toref . Available at: [Link]
-
Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone | International Journal of Current Advanced Research . Available at: [Link]
-
Comparison of the HPLC methods developed for iloperidone. - ResearchGate . Available at: [Link]
-
Analytical advances in pharmaceutical impurity profiling - PubMed . Available at: [Link]
-
NMR spectroscopy: Quality control of pharmaceutical products . Available at: [Link]
-
Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography - Taylor & Francis Online . Available at: [Link]
-
Strategies for the investigation and control of process-related impurities in drug substances | Request PDF - ResearchGate . Available at: [Link]
-
Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography - ResearchGate . Available at: [Link]
-
Understanding Impurities in Drug Substance and Control Strategies . Available at: [Link]
-
Pharmaceutical Impurity Analysis Overview - Chemass . Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF ILOPERIDONE IN RAT PLASMA | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH . Available at: [Link]
-
Mass spectra of N-oxides - Journal of the Chemical Society B - RSC Publishing . Available at: [Link]
-
Behavior of N ‐oxide derivatives in atmospheric pressure ionization mass spectrometry . Available at: [Link]
-
Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides . Available at: [Link]
-
LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... - ResearchGate . Available at: [Link]
-
Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent - ACS Publications . Available at: [Link]
-
Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone | Asian Journal of Chemistry . Available at: [Link]
- WO2012063269A2 - Process for preparing iloperidone - Google Patents.
-
Iloperidone-impurities - Pharmaffiliates . Available at: [Link]
-
New atypical antipsychotics for schizophrenia: iloperidone - PMC - PubMed Central . Available at: [Link]
-
Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets - Der Pharma Chemica . Available at: [Link]
-
Development, characterization, comparative pharmacokinetic and pharmacodynamic studies of iloperidone solid SMEDDS and liquisolid compact - PubMed . Available at: [Link]
-
Functional characterization of the novel antipsychotic iloperidone at human D2, D3, alpha 2C, 5-HT6, and 5-HT1A receptors - PubMed . Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toref-standards.com [toref-standards.com]
- 4. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 5. veeprho.com [veeprho.com]
- 6. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. totalpharmaceuticaltopics.com [totalpharmaceuticaltopics.com]
- 8. WO2012063269A2 - Process for preparing iloperidone - Google Patents [patents.google.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. journalijcar.org [journalijcar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. rroij.com [rroij.com]
- 14. biotech-spain.com [biotech-spain.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mass spectra of N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 21. veeprho.com [veeprho.com]
- 22. toref-standards.com [toref-standards.com]
- 23. ri.conicet.gov.ar [ri.conicet.gov.ar]
spectroscopic analysis (NMR, MS, IR) of Iloperidone N-Oxide
An In-Depth Technical Guide to the Spectroscopic Analysis of Iloperidone N-Oxide
Authored by: Gemini, Senior Application Scientist
Abstract
Iloperidone is an atypical antipsychotic agent utilized in the management of schizophrenia, exhibiting a complex metabolic profile.[1] Among its various metabolites and potential process-related impurities is this compound, formed by the oxidation of the piperidine nitrogen atom.[2][3] The formation of an N-oxide moiety significantly alters the physicochemical properties of the parent molecule, including its polarity, solubility, and receptor binding profile.[4] Consequently, rigorous structural elucidation and characterization are imperative for regulatory compliance, impurity profiling, and understanding its pharmacological and toxicological implications. This technical guide provides a comprehensive exploration of the multi-faceted spectroscopic analysis of this compound, detailing the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the characterization of this critical molecular entity.
Introduction: The Significance of this compound
Iloperidone's therapeutic action is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[5] Its metabolism in vivo is extensive, leading to several metabolites that may contribute to its overall efficacy and side-effect profile.[1][6] this compound is identified as both a potential impurity in the synthesis of the active pharmaceutical ingredient (API) and a metabolite.[3][7] The addition of an oxygen atom to the tertiary amine of the piperidine ring introduces a highly polar, zwitterionic N⁺-O⁻ functional group. This transformation has profound analytical consequences, which can be precisely mapped using a suite of spectroscopic techniques. This guide will dissect the expected and reported spectral signatures of this compound.
Caption: Predicted primary fragmentation pathway for this compound in MS/MS.
Experimental Protocol: LC-MS/MS
-
Chromatography: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) provides excellent resolution and ionization efficiency.
-
Ionization: Electrospray ionization (ESI) in positive mode is highly effective for this class of compounds.
-
MS Analysis: Perform a full scan to identify the [M+H]⁺ ion at m/z 443.
-
MS/MS Analysis: Conduct a product ion scan on the precursor ion m/z 443. Key transitions to monitor in Multiple Reaction Monitoring (MRM) mode would be m/z 443 → 427 and other confirmatory fragments. [8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Pinpointing the Oxidation Site
NMR spectroscopy provides unambiguous proof of the N-oxide formation by revealing changes in the chemical environment of nuclei proximal to the oxidized nitrogen. The introduction of the electronegative oxygen atom and the positive charge on the nitrogen causes a significant downfield shift (deshielding) of adjacent protons (¹H) and carbons (¹³C). [4][9]
¹H NMR Analysis
The most pronounced effect in the ¹H NMR spectrum will be on the protons of the piperidine ring, specifically the methylene protons directly attached to the nitrogen (positions 2 and 6).
-
Expected Shifts: In the parent Iloperidone, these protons reside in the typical aliphatic amine region. Upon N-oxidation, these protons are expected to shift downfield by 0.5 - 1.0 ppm due to the inductive effect of the N⁺-O⁻ group. A similar deshielding effect is observed in the analysis of Risperidone N-Oxide. [10]* Axial vs. Equatorial Protons: The N-oxide can exist as a mixture of cis/trans isomers relative to the substituent at the 4-position, potentially leading to a more complex spectrum with distinct signals for axial and equatorial protons, which may be further resolved.
¹³C NMR Analysis
The ¹³C NMR spectrum provides complementary evidence. The carbon atoms adjacent to the nitrogen will experience the most significant deshielding.
-
Expected Shifts: The C2 and C6 carbons of the piperidine ring are expected to shift downfield by 10-20 ppm compared to Iloperidone. This provides a clear and quantifiable marker for N-oxidation. [4][9]
Predicted NMR Data Summary
| Nucleus | Iloperidone (Predicted ppm) | This compound (Predicted ppm) | Expected Δδ (ppm) | Rationale |
| ¹H (Piperidine C2/C6) | ~2.5 - 3.0 | ~3.5 - 4.0 | +0.5 to +1.0 | Inductive effect of N⁺-O⁻ |
| ¹³C (Piperidine C2/C6) | ~53 - 58 | ~68 - 78 | +10 to +20 | Significant deshielding from N⁺-O⁻ |
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Integration should be consistent with the proposed structure.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR: For complete assignment, correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) are invaluable to confirm connectivity and definitively assign the downfield-shifted signals to the piperidine ring carbons and protons adjacent to the N-oxide.
Infrared (IR) Spectroscopy: The Vibrational Signature
Infrared spectroscopy is a rapid and effective tool for identifying the presence of the N⁺-O⁻ functional group, which exhibits a characteristic stretching vibration.
The N-O Stretching Band
The key diagnostic feature in the IR spectrum of this compound is the N-O stretching band.
-
Expected Frequency: For tertiary amine N-oxides, this bond typically produces a prominent absorption band in the region of 920-980 cm⁻¹. [9][11]This band is absent in the spectrum of the parent Iloperidone. The exact position can be influenced by the molecular environment and hydrogen bonding.
-
Other Regions: The rest of the IR spectrum is expected to be broadly similar to that of Iloperidone, showing characteristic bands for the aromatic C-H, C=O (ketone), C-O-C (ether), and C-F bonds. However, subtle shifts in the C-N stretching vibrations of the piperidine ring may also be observed.
| Functional Group | Characteristic Absorption (cm⁻¹) | Present in Iloperidone? | Present in N-Oxide? |
| C=O (Aryl Ketone) | ~1675 | Yes | Yes |
| Ar-O-C (Ether) | ~1250 | Yes | Yes |
| C-F (Aromatic) | ~1200 | Yes | Yes |
| N⁺-O⁻ Stretch | ~930 - 970 | No | Yes (Key Diagnostic Peak) |
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.
-
Analysis: Compare the resulting spectrum against a reference spectrum of Iloperidone. The appearance of a strong, new band in the 920-980 cm⁻¹ region is a definitive indicator of N-oxide formation.
Caption: Integrated spectroscopic workflow for the structural elucidation of this compound.
Conclusion
The structural characterization of this compound is a clear-cut process when approached with a synergistic combination of modern spectroscopic techniques. Mass spectrometry provides the initial, definitive confirmation of molecular weight. NMR spectroscopy offers an unambiguous assignment of the oxidation site through characteristic downfield shifts. Finally, IR spectroscopy serves as a rapid and reliable screening method for identifying the key N-O functional group. By integrating the data from these three pillars of analytical chemistry, researchers and drug development professionals can confidently identify, quantify, and characterize this compound, ensuring the safety, quality, and efficacy of Iloperidone-based therapeutics.
References
-
Mutlib, A. E., Strupczewski, J., & Chesson, S. M. (1995). Application of hyphenated LC/NMR and LC/MS techniques in rapid identification of in vitro and in vivo metabolites of iloperidone. Drug Metabolism and Disposition, 23(9), 951-964.
-
Gudla, P., Maddula, S. R., & Boodida, S. (2022). Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone. International Journal of Current Advanced Research, 11(07), 13350-A-2022.
-
ChemicalBook. (n.d.). This compound CAS#: 1375651-09-4. Retrieved from ChemicalBook.
-
Hilgert, K., & Wuest, F. R. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(15), 10221–10250.
-
Hilgert, K., & Wuest, F. R. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.
-
Pharmaffiliates. (n.d.). Iloperidone-impurities. Retrieved from Pharmaffiliates.
-
ResearchGate. (n.d.). Novel process for iloperidone synthesis. Retrieved from ResearchGate.
-
National Center for Biotechnology Information. (n.d.). Iloperidone. PubChem Compound Database. Retrieved from [Link].
-
Kilaru, R. B., Kuruva, C. S., Katla, V. R., & Chamarthi, N. R. (2013). Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. Semantic Scholar.
-
Kilaru, R. B., Kuruva, C. S., Katla, V. R., & Chamarthi, N. R. (2013). Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 25(10), 5307-5310.
-
Szafraniec-Gorol, G., et al. (2022). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 27(21), 7291.
-
Kumar, N. R., & Kumar, P. S. (2012). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 4(5), 1968-1976.
-
Jia, M., et al. (2013). Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Journal of Chromatography B, 928, 52-57.
-
Wróbel-Biedrawa, D., et al. (2022). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. International Journal of Molecular Sciences, 23(19), 11956.
-
Zhang, Y., et al. (2023). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Scientific Reports, 13(1), 19993.
-
Richelson, E., & Souder, T. (2000). Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders. Neuropsychopharmacology, 23(3), 323-333.
Sources
- 1. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms [mdpi.com]
- 2. journalijcar.org [journalijcar.org]
- 3. Free Article [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of hyphenated LC/NMR and LC/MS techniques in rapid identification of in vitro and in vivo metabolites of iloperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]
- 8. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In Vitro Metabolism of Iloperidone to its N-Oxide Metabolite
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the investigation of the in vitro N-oxidation of Iloperidone. Iloperidone, an atypical antipsychotic, undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2][3] However, for nitrogen-containing compounds like Iloperidone, N-oxidation represents a plausible and important metabolic pathway that warrants thorough investigation. Understanding this pathway is critical for a complete metabolic profile, predicting potential drug-drug interactions (DDIs), and assessing inter-individual variability. This document outlines the core enzymatic players in N-oxidation, details robust experimental systems and protocols for its study, and describes the state-of-the-art analytical techniques required for definitive metabolite identification and quantification. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Introduction to Iloperidone and the Significance of its Metabolism
Iloperidone is a second-generation antipsychotic agent approved for the treatment of schizophrenia in adults.[4] Its therapeutic effect is derived from a complex pharmacological profile, exhibiting high affinity as an antagonist for serotonin 5-HT2A and dopamine D2 receptors.[4][5] Like most orally administered drugs, Iloperidone is subject to extensive first-pass metabolism in the liver, which dictates its pharmacokinetic profile, half-life, and potential for interaction with co-administered drugs.[6]
The primary, well-documented metabolic routes for Iloperidone are:
-
O-demethylation: Mediated to a lesser extent by CYP3A4.[1][3][7]
-
Carbonyl Reduction: Leading to major circulating metabolites.[1][2]
Given Iloperidone's chemical structure, which includes a piperidinyl nitrogen, N-oxidation is a chemically feasible metabolic pathway. The formation of N-oxide metabolites can significantly alter a compound's pharmacological activity, polarity, and excretion profile. Therefore, a comprehensive in vitro investigation is essential to determine if this pathway is relevant for Iloperidone and to identify the specific enzymes involved. This knowledge is mandated by regulatory agencies to build a complete metabolic map and to inform clinical DDI study design.[8][9]
The Enzymology of N-Oxidation: Key Catalytic Systems
The biotransformation of a nitrogen atom within a xenobiotic to an N-oxide is primarily catalyzed by two major superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes.
Flavin-Containing Monooxygenases (FMOs)
FMOs are a critical class of enzymes that catalyze the oxygenation of soft nucleophiles, such as nitrogen and sulfur atoms.[10] Unlike CYPs, the catalytic cycle of FMOs involves the pre-formation of an active C4a-hydroperoxyflavin intermediate in the absence of a substrate.[10] This "ready-to-strike" mechanism allows FMOs to oxygenate any suitable substrate that can access the active site.
-
Causality for Investigation: FMOs, particularly the FMO3 isoform which is abundant in the adult human liver, are highly efficient catalysts of N-oxidation.[10] A key characteristic of FMOs is that they are generally not susceptible to induction or mechanism-based inhibition, which distinguishes them from CYPs and has significant implications for DDI risk assessment.[10] Their activity can, however, be compromised by improper in vitro experimental conditions, making careful protocol design crucial.
Cytochrome P450 (CYP) Enzymes
The CYP superfamily is the most prominent family of Phase I drug-metabolizing enzymes, responsible for the clearance of the majority of marketed drugs.[5][6] While best known for C-hydroxylation, O/N-dealkylation, and epoxidation, several CYP isoforms can also effectively catalyze N-oxidation.
-
Causality for Investigation: The involvement of a CYP enzyme in N-oxide formation immediately raises flags for potential clinical DDIs through competitive inhibition or induction by other drugs. Furthermore, several CYP genes, notably CYP2D6, CYP2C9, and CYP2C19, are highly polymorphic, leading to significant inter-individual and inter-ethnic differences in metabolic rates.[11] Identifying a role for these enzymes is therefore critical for predicting patient variability in drug exposure and response.[11]
Strategic Workflow for Investigating Iloperidone N-Oxidation
A robust, multi-phase approach is required to first detect the N-oxide metabolite and then definitively identify the enzymes responsible for its formation. This workflow creates a self-validating system where results from one phase inform and are confirmed by the next.
Phase 1: Metabolite Discovery in Human Liver Microsomes (HLM)
Objective: To determine if this compound is formed in a comprehensive, physiologically relevant in vitro system. HLM are subcellular fractions containing the full complement of Phase I enzymes from the endoplasmic reticulum and are the industry standard for initial metabolism studies.[12][13][14]
Step-by-Step Protocol:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine on ice:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Pooled Human Liver Microsomes (final concentration 0.5 mg/mL). Rationale: Using pooled microsomes from multiple donors averages out variability from genetic polymorphisms.[6]
-
Iloperidone (final concentration 1 µM, dissolved in a minimal amount of organic solvent like methanol or acetonitrile, <1% of total volume). Rationale: A concentration near the expected therapeutic plasma concentration is a good starting point.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring the system to physiological temperature.
-
Initiate Reaction: Add a pre-warmed NADPH-regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, and 3.3 mM MgCl₂). Rationale: Both CYPs and FMOs are NADPH-dependent enzymes. A regenerating system ensures NADPH is not depleted during the incubation.[15]
-
Incubation: Incubate for a time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C in a shaking water bath.
-
Terminate Reaction: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound). Rationale: Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.[16]
-
Sample Processing: Vortex the terminated samples vigorously, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Phase 2: Reaction Phenotyping with Recombinant Enzymes
Objective: To precisely identify which enzyme isoform(s) are responsible for the N-oxidation of Iloperidone. This is achieved by using individual human enzymes expressed in a heterologous system (e.g., insect cells or bacteria), which provides a clean background free from other competing enzymes.[11][15]
Step-by-Step Protocol:
-
Prepare Parallel Incubations: Set up individual incubation tubes for each major drug-metabolizing enzyme. A standard panel should include:
-
CYP Isoforms: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4.[9]
-
FMO Isoforms: FMO1, FMO3, FMO5.
-
Control: A control preparation from the expression system that lacks the active enzyme (e.g., empty vector supersomes). Rationale: This control is crucial to ensure that metabolite formation is enzyme-dependent and not a result of non-enzymatic degradation or a contaminant in the recombinant system.[15]
-
-
Incubation Conditions: The protocol is identical to the HLM protocol (Section 3.1), with the recombinant enzyme preparation substituted for HLM at an appropriate concentration (e.g., 25-50 pmol/mL).
-
Incubation Time: A single, optimized time point (e.g., 30 minutes) within the linear range of formation is typically sufficient.
-
Termination & Analysis: Terminate and process the samples as described for HLM. The rate of N-oxide formation is then compared across all isoforms.
Analytical Methodology: UHPLC-MS/MS for Metabolite Quantification
The gold standard for analyzing drug metabolites in complex biological matrices is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[17] This technique offers unparalleled sensitivity, selectivity, and speed, which are essential for distinguishing and quantifying the N-oxide from the parent drug and other isomers.[16][17]
Sample Preparation and Chromatography
-
Extraction: Protein precipitation, as described in the protocol (Section 3.1), is typically sufficient for in vitro samples.[16]
-
Chromatography: Separation is achieved on a reverse-phase column (e.g., C18).
-
Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or equivalent.[17]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).[16][17] Rationale: The acidic modifier promotes protonation of the analytes, which is necessary for positive ion mode mass spectrometry.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: A triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Rationale: MRM provides exceptional selectivity by monitoring a specific precursor ion to product ion transition for each analyte, filtering out background noise.[17]
Table 1: Proposed MRM Transitions for Iloperidone and its N-Oxide
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| Iloperidone | 427.1 | 261.0 | This is a known, validated transition for Iloperidone, representing a stable fragment.[16] |
| This compound | 443.1 | 261.0 | The precursor ion mass is increased by 16 Da (for oxygen). The N-oxide may fragment to lose the oxygen and the piperidine ring, potentially yielding the same stable product ion as the parent drug. |
| This compound | 443.1 | 427.1 | This transition represents the neutral loss of a single oxygen atom, a characteristic fragmentation pathway for N-oxides. |
Note: These transitions must be empirically optimized on the specific mass spectrometer being used.
Data Interpretation and Presentation
All quantitative data should be summarized in clear, concise tables to allow for easy comparison between experimental conditions.
Table 2: Hypothetical Results from Reaction Phenotyping of Iloperidone N-Oxidation
| Enzyme Isoform | Rate of N-Oxide Formation (pmol/min/pmol enzyme) |
| CYP1A2 | < 0.1 |
| CYP2B6 | < 0.1 |
| CYP2C8 | 0.2 |
| CYP2C9 | < 0.1 |
| CYP2C19 | 0.5 |
| CYP2D6 | 1.1 |
| CYP3A4 | 2.5 |
| FMO1 | 0.8 |
| FMO3 | 35.7 |
| FMO5 | 4.1 |
| Control | < 0.1 |
Interpretation of Hypothetical Data: The data in Table 2 would strongly suggest that FMO3 is the principal enzyme responsible for the N-oxidation of Iloperidone in vitro. While some minor contribution from CYP3A4, CYP2D6, and FMO5 is observed, the activity of FMO3 is an order of magnitude higher. This finding would imply that the N-oxidation pathway for Iloperidone is less likely to be a source of clinically significant CYP-mediated drug-drug interactions.
Conclusion
This technical guide provides a scientifically rigorous and logically structured approach to investigating the in vitro N-oxidation of Iloperidone. By progressing from discovery in a complex system like HLM to definitive identification with recombinant enzymes, and employing highly selective UHPLC-MS/MS analysis, researchers can confidently characterize this metabolic pathway. The emphasis on understanding the causality behind each experimental choice ensures that the generated data is not only accurate but also readily interpretable within the broader context of drug safety and development. A thorough understanding of all metabolic pathways, including N-oxidation, is fundamental to building a complete profile of a drug candidate and ensuring its safe and effective use in the patient population.
References
-
The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver: Involvement of Neuroendocrine Mechanisms. PubMed Central. Available from: [Link]
-
Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. MDPI. Available from: [Link]
-
The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. PubMed. Available from: [Link]
-
Iloperidone Pharmacokinetics. Psychopharmacology Institute. Available from: [Link]
-
Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed. Available from: [Link]
-
Choosing Between Human Liver Microsomes and Hepatocytes. Patsnap Synapse. Available from: [Link]
-
Reaction Phenotyping Assay. Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]
-
In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. SpringerLink. Available from: [Link]
-
Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Scilit. Available from: [Link]
-
The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. ResearchGate. Available from: [Link]
-
Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. Available from: [Link]
-
Reaction Phenotyping Assay. Creative Bioarray. Available from: [Link]
-
In Vitro CYP Reaction Phenotyping Assay Services. BioIVT. Available from: [Link]
-
Comprehensive CYP & UGT Reaction Phenotyping Insights. Labcorp. Available from: [Link]
-
Reaction Phenotyping - Technical Notes. Sygnature Discovery. Available from: [Link]
-
Iloperidone (Fanapt®). Texas Health and Human Services. Available from: [Link]
-
The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. PubMed Central. Available from: [Link]
-
Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. PubMed Central. Available from: [Link]
-
Iloperidone. Wikipedia. Available from: [Link]
-
Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. ResearchGate. Available from: [Link]
-
Drug metabolism by flavin-containing monooxygenases of human and mouse. PubMed Central. Available from: [Link]
-
Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. Semantic Scholar. Available from: [Link]
-
(PDF) Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. ResearchGate. Available from: [Link]
-
DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry. Available from: [Link]
Sources
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. hhs.texas.gov [hhs.texas.gov]
- 3. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iloperidone - Wikipedia [en.wikipedia.org]
- 5. The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver: Involvement of Neuroendocrine Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 7. mdpi.com [mdpi.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. labcorp.com [labcorp.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 14. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review | Scilit [scilit.com]
- 15. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
The Role of Cytochrome P450 Enzymes in the Oxidative Metabolism of Iloperidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iloperidone, an atypical antipsychotic, undergoes extensive hepatic metabolism, significantly influencing its pharmacokinetic profile and clinical efficacy. This technical guide provides an in-depth exploration of the pivotal role of Cytochrome P450 (CYP) enzymes in the oxidative metabolism of iloperidone. While the core metabolic pathways involve carbonyl reduction, hydroxylation, and O-demethylation, this guide will focus on the oxidative processes mediated by CYP enzymes, primarily CYP2D6 and CYP3A4. Notably, a comprehensive review of the current scientific literature does not indicate that N-oxidation is a significant metabolic pathway for iloperidone. Therefore, this document will concentrate on the well-established oxidative routes of hydroxylation and O-demethylation, providing a detailed overview of the enzymatic players, their mechanisms, and the methodologies employed for their investigation.
Introduction: The Metabolic Landscape of Iloperidone
Iloperidone is a second-generation antipsychotic agent characterized by its high affinity for dopamine D2 and serotonin 5-HT2A receptors.[1] Its clinical use is profoundly influenced by its metabolic fate, which dictates plasma concentrations, the formation of active metabolites, and the potential for drug-drug interactions. The biotransformation of iloperidone is complex, involving multiple enzymatic systems.[2] The primary metabolic pathways are:
-
Carbonyl Reduction: This pathway leads to the formation of a major active metabolite.
-
Hydroxylation: Primarily mediated by CYP2D6, this oxidative pathway is a critical determinant of iloperidone clearance.[2][3]
-
O-demethylation: A lesser, yet significant, oxidative pathway catalyzed by CYP3A4.[2][3]
It is crucial to note that while N-oxidation is a common metabolic pathway for many xenobiotics containing nitrogen moieties, current evidence does not support its role as a major biotransformation route for iloperidone. This guide will, therefore, focus on the well-documented oxidative pathways of hydroxylation and O-demethylation, which are central to understanding the disposition of iloperidone.
Key CYP Isoforms in Iloperidone Oxidation
The oxidative metabolism of iloperidone is predominantly governed by two key CYP isoforms: CYP2D6 and CYP3A4.[2][4] The interplay between these two enzymes is a critical factor in determining inter-individual variability in drug response and the potential for metabolic drug interactions.
The Dominant Role of CYP2D6 in Hydroxylation
CYP2D6 is the principal enzyme responsible for the hydroxylation of iloperidone.[2][3] This pathway is a major contributor to the overall clearance of the drug. The genetic polymorphism of the CYP2D6 gene leads to distinct patient phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. This genetic variability can significantly impact iloperidone plasma concentrations, with poor metabolizers exhibiting higher exposure and potentially an increased risk of adverse effects.
The Contribution of CYP3A4 to O-demethylation
CYP3A4, the most abundant CYP enzyme in the human liver, plays a secondary but important role in iloperidone metabolism through O-demethylation.[2][3] While contributing less to the overall clearance compared to CYP2D6, the activity of CYP3A4 can be a significant factor, especially in individuals with compromised CYP2D6 function or during co-administration of potent CYP3A4 inhibitors or inducers.
Elucidating the Role of CYP Enzymes: Experimental Methodologies
A variety of in vitro and in vivo experimental approaches are employed to characterize the role of CYP enzymes in the metabolism of drugs like iloperidone. These methods are essential for identifying the specific isoforms involved, determining their relative contributions, and predicting potential drug-drug interactions.
In Vitro Approaches: A Mechanistic Deep Dive
In vitro systems provide a controlled environment to dissect the enzymatic processes involved in drug metabolism.
-
Human Liver Microsomes (HLMs): HLMs are a subcellular fraction containing a rich complement of CYP enzymes and are a standard tool for initial metabolic screening. They allow for the determination of overall metabolic rates and the identification of major metabolites.
-
Recombinant Human CYP Enzymes (rhCYPs): The use of individually expressed human CYP isoforms is a definitive method to identify the specific enzymes responsible for a particular metabolic reaction.[3][5] By incubating the drug with a panel of rhCYPs, the contribution of each isoform can be directly assessed.
-
Chemical Inhibition Studies: Selective chemical inhibitors of specific CYP isoforms are used in conjunction with HLMs to probe the involvement of those enzymes. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that CYP isoform.
A Step-by-Step Protocol for CYP Phenotyping Using rhCYPs
The following protocol outlines a typical workflow for determining the contribution of specific CYP isoforms to iloperidone's oxidative metabolism using recombinant human CYP enzymes.
Objective: To identify the primary CYP isoforms responsible for the hydroxylation and O-demethylation of iloperidone.
Materials:
-
Iloperidone
-
Recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Preparation of Incubation Mixtures: In separate microcentrifuge tubes, combine the phosphate buffer, NADPH regenerating system, and the specific recombinant human CYP isoform.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add iloperidone (at a predetermined concentration) to each tube to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a clean tube for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the formation of iloperidone metabolites (hydroxylated and O-demethylated products).[6][7][8]
-
Data Analysis: Calculate the rate of metabolite formation for each CYP isoform. The isoform exhibiting the highest rate of formation for a specific metabolite is identified as the primary enzyme responsible for that pathway.
Diagram of the Experimental Workflow for CYP Phenotyping
Caption: Workflow for identifying CYP isoforms involved in drug metabolism.
Quantitative Data Summary
The following table summarizes the key enzymes involved in the primary oxidative metabolic pathways of iloperidone.
| Metabolic Pathway | Primary CYP Enzyme | Contribution | Key Metabolite(s) |
| Hydroxylation | CYP2D6 | Major | Hydroxylated iloperidone |
| O-demethylation | CYP3A4 | Minor | O-desmethyl iloperidone |
Clinical Implications and Drug-Drug Interactions
The heavy reliance of iloperidone metabolism on CYP2D6 and, to a lesser extent, CYP3A4, has significant clinical implications.
-
Genetic Polymorphisms of CYP2D6: As mentioned, individuals who are CYP2D6 poor metabolizers will have significantly higher plasma concentrations of iloperidone, potentially increasing the risk of dose-dependent side effects. Genetic testing for CYP2D6 status may be beneficial in guiding dosing strategies for certain patients.
-
Drug-Drug Interactions (DDIs): Co-administration of iloperidone with strong inhibitors or inducers of CYP2D6 or CYP3A4 can lead to clinically significant DDIs.
-
Inhibitors: Strong inhibitors of CYP2D6 (e.g., fluoxetine, paroxetine) or CYP3A4 (e.g., ketoconazole, ritonavir) can increase iloperidone exposure, necessitating dose adjustments.[4]
-
Inducers: Strong inducers of CYP3A4 (e.g., rifampin, carbamazepine) can decrease iloperidone plasma concentrations, potentially reducing its efficacy.
-
Conclusion: A Focus on Established Oxidative Pathways
References
-
Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. (2021). MDPI. [Link]
-
Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. (2022). PMC. [Link]
-
Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. (2021). PubMed Central. [Link]
-
Oxidation of Antipsychotics. (2022). MDPI. [Link]
-
Main metabolic pathways of iloperidone. (2010). ResearchGate. [Link]
-
Iloperidone Pharmacokinetics. (2014). Psychopharmacology Institute. [Link]
-
The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver: Involvement of Neuroendocrine Mechanisms. (2021). PubMed. [Link]
-
The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. (2020). SpringerLink. [Link]
-
Iloperidone. (n.d.). PubChem. [Link]
-
The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. (2020). ResearchGate. [Link]
-
Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. (2021). PubMed. [Link]
-
The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. (2020). Sci-Hub. [Link]
-
The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. (2020). PubMed Central. [Link]
-
Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. (2017). ResearchGate. [Link]
-
Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. (2013). Semantic Scholar. [Link]
-
Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. (2022). PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver: Involvement of Neuroendocrine Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. | Semantic Scholar [semanticscholar.org]
- 8. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Iloperidone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the core physicochemical properties of Iloperidone N-Oxide, a significant metabolite and impurity of the atypical antipsychotic drug Iloperidone. As the development and regulatory assessment of pharmaceuticals necessitate a thorough understanding of all related substances, this document is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and methodologies for the characterization of this compound.
Introduction: The Significance of this compound
Iloperidone is a piperidinyl-benzisoxazole derivative used in the treatment of schizophrenia[1]. Its metabolism in the human body leads to the formation of several metabolites, including this compound[2][3]. The formation of N-oxide metabolites is a common metabolic pathway for tertiary amine-containing drugs[4][5]. These metabolites can sometimes possess their own pharmacological activity or contribute to the overall safety profile of the parent drug. Furthermore, this compound is also considered a process-related impurity that may arise during the synthesis and storage of Iloperidone[2][6]. Therefore, a comprehensive understanding of its physicochemical properties is paramount for quality control, formulation development, and toxicological assessment.
Chemical Identity and Structure
This compound is formed by the oxidation of the tertiary nitrogen atom in the piperidine ring of the Iloperidone molecule.
| Property | Value | Source |
| IUPAC Name | 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxido-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone | [7] |
| Molecular Formula | C₂₄H₂₇FN₂O₅ | [7][8][9] |
| Molecular Weight | 442.48 g/mol | [7][8] |
| CAS Number | 1375651-09-4 | [7][8] |
Diagram of the Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Predicted and Known Physicochemical Properties
Direct experimental data for many of the physicochemical properties of this compound are not extensively published. However, based on its chemical structure and data from similar N-oxide compounds, we can infer and predict certain characteristics.
| Property | Value/Information | Rationale/Source |
| pKa | 4.71 ± 0.40 (Predicted) | [7] |
| Solubility | Expected to have higher aqueous solubility than Iloperidone. | The N-oxide group is highly polar and known to increase water solubility compared to the parent tertiary amine[4][10][11]. Iloperidone itself is practically insoluble in water[12]. |
| Melting Point | No experimental data available. | As a polar, crystalline solid, a distinct melting point is expected. This is a critical parameter for identification and purity assessment. |
| Physical Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of the parent drug, Iloperidone[12]. |
Experimental Protocols for Physicochemical Characterization
To address the gaps in the experimental data for this compound, the following section details the established methodologies for determining its key physicochemical properties. These protocols are designed to be self-validating and provide the accuracy and reliability required in a drug development setting.
Determination of pKa (Acid Dissociation Constant)
The pKa value is crucial as it influences the solubility, absorption, and distribution of a compound in the body. The predicted pKa of ~4.7 suggests that this compound is a weak base.
Workflow for pKa Determination:
Caption: Workflow for pKa determination of this compound.
Step-by-Step Protocol for Potentiometric Titration:
-
Instrumentation: Utilize an automated potentiometric titrator equipped with a calibrated pH electrode.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable co-solvent (e.g., methanol/water mixture) to create a stock solution.
-
Titration:
-
Pipette a precise volume of the stock solution into the titration vessel containing a known volume of deionized water.
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then back-titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve. Sophisticated software can be used to calculate the pKa from the derivative of the titration curve.
-
Solubility Determination
Aqueous and solvent solubility are fundamental properties that affect bioavailability and formulation design. Due to the polar N-oxide group, this compound is expected to be more water-soluble than Iloperidone[4][10][11].
Workflow for Solubility Determination:
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Protocol for Equilibrium Solubility (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of solid this compound to vials containing various media of interest (e.g., purified water, 0.1 M HCl, phosphate buffer pH 7.4, ethanol, methanol).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
After equilibration, allow the suspensions to settle.
-
Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solids.
-
Quantify the concentration of this compound in the filtrate using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
-
Data Reporting: Express the solubility in units such as mg/mL or µg/mL.
Melting Point Determination
The melting point is a key indicator of purity for a crystalline solid.
Step-by-Step Protocol for Capillary Melting Point Determination:
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting).
-
-
Data Reporting: Report the melting point as a range. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.
Stability Studies
Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies help to identify potential degradation products and establish stability-indicating analytical methods.
Workflow for Forced Degradation Studies:
Caption: Workflow for forced degradation studies of this compound.
Step-by-Step Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to the following conditions as per ICH guidelines:
-
Acidic Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat with 0.1 M NaOH at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution to dry heat (e.g., 80°C).
-
Photostability: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate, identify, and quantify the parent compound and any degradation products.
-
Data Analysis: Determine the percentage of degradation and identify the major degradation products by interpreting the mass spectral data.
Conclusion
While specific experimental data on the physicochemical properties of this compound are not widely available in the public domain, this guide provides a robust framework for its characterization. The provided protocols, based on established scientific principles and regulatory guidelines, offer a clear path for researchers to generate the necessary data for drug development and quality control purposes. A thorough understanding of the pKa, solubility, melting point, and stability of this compound is essential for ensuring the safety, efficacy, and quality of Iloperidone-containing pharmaceutical products.
References
-
Gudla, P., Maddula, S. R., & Boodida, S. (2022). Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone. International Journal of Current Advanced Research, 11(01), 1-6. Available from: [Link]
-
Asian Journal of Chemistry. (2013). Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 25(10), 5307-5310. Available from: [Link]
-
Pharmaffiliates. Iloperidone-impurities. Available from: [Link]
-
Pharmaffiliates. Iloperidone-impurities. Available from: [Link]
-
Wikipedia. Amine oxide. Available from: [Link]
-
Veeprho. Iloperidone Impurities and Related Compound. Available from: [Link]
-
OUCI. Analytical Methods for the Determination of Atypical Antipsychotic Drugs - An Update. Available from: [Link]
-
National Center for Biotechnology Information. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Available from: [Link]
-
ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available from: [Link]
-
National Center for Biotechnology Information. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available from: [Link]
-
Pharmaffiliates. Iloperidone-impurities. Available from: [Link]
-
ResearchGate. Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. Available from: [Link]
-
Science of Synthesis. Product Class 3: Amine N-Oxides. Available from: [Link]
-
Veeprho. Iloperidone Impurity 8. Available from: [Link]
-
ResearchGate. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Available from: [Link]
-
National Center for Biotechnology Information. Iloperidone. Available from: [Link]
-
National Center for Biotechnology Information. Tempicol-3, a novel piperidine-N-oxide stable radical and antioxidant, with low toxicity acts as apoptosis inducer and cell proliferation modifier of Yoshida Sarcoma cells in vivo. Available from: [Link]
-
Pharmaffiliates. Iloperidone-impurities. Available from: [Link]
-
ResearchGate. Properties, Preparation and Synthetic Uses of Amine N -Oxides. An Update. Available from: [Link]
-
ResearchGate. Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Available from: [Link]
-
ResearchGate. Studies of tertiary amine oxides. 9. Thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides to the corresponding N-hydroxy lamines. Available from: [Link]
-
ResearchGate. New synthetic process of iloperidone. Available from: [Link]
-
Wikipedia. Piperidine. Available from: [Link]
-
ResearchGate. Synthesis and Oxidant Properties of Phase 1 Benzepine N-Oxides of Common Antipsychotic Drugs. Available from: [Link]
- Google Patents. N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
-
ResearchGate. Prediction of Physicochemical Properties. Available from: [Link]
-
WIPO. WO/2012/063269 PROCESS FOR PREPARING ILOPERIDONE. Available from: [Link]
-
Wikipedia. Iloperidone. Available from: [Link]
-
Hypha Discovery. Regio-selective Formation of N-oxide Metabolites. Available from: [Link]
-
National Center for Biotechnology Information. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. Available from: [Link]
-
ResearchGate. The Prediction of Physicochemical Properties. Available from: [Link]
-
ResearchGate. Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents. Available from: [Link]
-
Acta Pharmaceutica Sciencia. Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[2][3][7] triazolo[4,3-a]quinoxaline by in vitro rat. Available from: [Link]
-
National Center for Biotechnology Information. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Available from: [Link]
-
National Center for Biotechnology Information. Nitrous Oxide. Available from: [Link]
-
MDPI. N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Available from: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. journalijcar.org [journalijcar.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. molcan.com [molcan.com]
- 10. Amine oxide - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
Iloperidone N-Oxide CAS number and chemical information
An In-depth Technical Guide to Iloperidone N-Oxide
Prepared by: Senior Application Scientist
Introduction: The Significance of this compound in Pharmaceutical Quality Control
Iloperidone is a second-generation atypical antipsychotic agent utilized in the management of schizophrenia.[1][2] It exerts its therapeutic effect through a complex pharmacology, primarily as an antagonist of dopamine D2 and serotonin 5-HT2A receptors.[3][4] The synthesis of any active pharmaceutical ingredient (API) is a multi-step process where the formation of impurities is inevitable. This compound is recognized as a process-related impurity that can arise during the synthesis of Iloperidone.[5][6] As per regulatory guidelines from bodies like the International Council for Harmonisation (ICH), understanding, monitoring, and controlling such impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals.
Core Chemical Information and Physicochemical Properties
This compound is the N-oxidized derivative of Iloperidone, where an oxygen atom is bonded to the nitrogen of the piperidine ring. This modification significantly alters the polarity and potentially the biological properties of the molecule compared to the parent drug.
| Property | Value | Source(s) |
| CAS Number | 1375651-09-4 | [5][7][8] |
| Molecular Formula | C24H27FN2O5 | [7][8][9] |
| Molecular Weight | 442.49 g/mol | [8][9] |
| IUPAC Name | 1-(3-(4-Acetyl-2-methoxyphenoxy)propyl)-4-(6-fluorobenzo[d]isoxazol-3-yl) piperidine 1-oxide | [9] |
| Synonyms | Iloperidone Impurity HC102-201807 | [5] |
| Appearance | White to off-white solid (predicted) | [10] |
| Solubility | Predicted to be more water-soluble than Iloperidone due to the polar N-oxide group. | N/A |
Formation, Synthesis, and Characterization
Causality of Formation: The formation of this compound during the manufacturing process of Iloperidone is typically an unintended oxidation of the tertiary amine in the piperidine ring. This can be triggered by various factors, including the presence of oxidizing agents, peroxides in solvents, or exposure to air and light over extended periods, particularly under non-optimal pH or temperature conditions. Its presence necessitates robust analytical methods for detection and quantification to ensure the final API meets stringent purity specifications.[6]
Diagram: Iloperidone to this compound
Caption: Oxidation of the tertiary amine in Iloperidone yields this compound.
Experimental Protocol 1: Directed Synthesis of this compound Reference Standard
To accurately quantify this compound as an impurity, a pure reference standard is required. The following protocol describes a common method for the N-oxidation of tertiary amines.
Principle: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the selective oxidation of tertiary amines to their corresponding N-oxides under mild conditions.
Methodology:
-
Dissolution: Dissolve Iloperidone (1.0 g, 1 equivalent) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction and minimize potential side reactions.
-
Reagent Addition: Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (Iloperidone) is consumed.
-
Quenching: Upon completion, quench the excess m-CPBA by adding a 10% aqueous solution of sodium sulfite or sodium thiosulfate and stir for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure reference standard.[6]
-
Characterization: Confirm the structure and purity of the synthesized standard using Mass Spectrometry (MS), ¹H NMR, ¹³C NMR, and HPLC. The mass spectrum should show a molecular ion peak at m/z 443 [M+H]⁺.[6]
Analytical Methodologies for Impurity Profiling
The control of this compound in the final drug substance is a critical quality attribute. A validated, stability-indicating analytical method is essential for its detection and quantification.
Experimental Protocol 2: UPLC-MS/MS Method for Quantification
Principle: Ultra-Performance Liquid Chromatography (UPLC) coupled with Tandem Mass Spectrometry (MS/MS) provides the high sensitivity, selectivity, and speed required for identifying and quantifying trace-level impurities in complex matrices. This method is adapted from established techniques for analyzing Iloperidone and its metabolites.[11]
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected impurity range (e.g., 0.01 µg/mL to 1.0 µg/mL).
-
Accurately weigh and dissolve the Iloperidone API sample in the same solvent to a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[11]
-
Mobile Phase A: 0.1% Formic acid in water.[11]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]
-
Gradient Elution: A linear gradient designed to separate the more polar N-oxide from the parent Iloperidone peak.
-
Flow Rate: 0.4 mL/min.[11]
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Iloperidone: Monitor the transition from the parent ion to a specific product ion.
-
This compound: Monitor the transition for the precursor ion [M+H]⁺ (m/z 443) to a characteristic product ion. This transition must be optimized by direct infusion of the reference standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Quantify the amount of this compound in the API sample by interpolating its peak area from the calibration curve.
-
Express the impurity level as a percentage relative to the Iloperidone concentration.
-
Diagram: Analytical Workflow for Impurity Quantification
Caption: Workflow for the quantification of this compound impurity.
Relevance in Metabolism and Pharmacology
While this compound is a known synthetic impurity, it is not reported as a major human metabolite of Iloperidone. The primary metabolic pathways for Iloperidone in humans are mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[2][12][13] These pathways lead to the formation of two principal active metabolites, P88 (hydroxy iloperidone) and P95, through hydroxylation and carbonyl reduction, respectively.[11][13][14] The elimination of Iloperidone is predominantly through hepatic metabolism, with the resulting metabolites excreted mainly in the urine.[13][14] The pharmacological profile and potential toxicity of this compound have not been extensively studied, which underscores the importance of minimizing its presence in the final drug product.
Conclusion
This compound serves as a critical marker for the quality control of Iloperidone API. A thorough understanding of its chemical properties, formation pathways, and analytical quantification is essential for drug development professionals. The protocols and information presented in this guide provide a robust framework for the synthesis of a reference standard and the implementation of a precise analytical method for impurity profiling, thereby ensuring the purity, safety, and regulatory compliance of Iloperidone.
References
-
Texas Health and Human Services. Iloperidone (Fanapt®).
-
Citrome, L. (2010). Iloperidone: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability, regulatory affairs, and an opinion. Expert Opinion on Drug Metabolism & Toxicology, 6(12), 1551-1564.
-
ChemicalBook. This compound CAS#: 1375651-09-4.
-
Psychopharmacology Institute. (2014). Iloperidone Pharmacokinetics.
-
ResearchGate. Main metabolic pathways of iloperidone.
-
Simzel Life Sciences. This compound.
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2023). Iloperidone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health.
-
Pharmaffiliates. Iloperidone-impurities.
-
Simson Pharma Limited. Iloperidone | CAS No- 133454-47-4.
-
Molcan Corporation. ILP49: this compound.
-
National Center for Biotechnology Information. Iloperidone. PubChem Compound Database.
-
Google Patents. (2012). Process for preparing iloperidone.
-
PubMed. Iloperidone: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability, regulatory affairs, and an opinion.
-
ResearchGate. (2025). New synthetic process of iloperidone.
-
Google Patents. (2010). New process for the preparation of iloperidone.
-
ChemicalBook. This compound CAS#: 1375651-09-4.
-
Wikipedia. Iloperidone.
-
Semantic Scholar. Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone.
-
ResearchGate. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction.
-
Selleck Chemicals. Iloperidone.
-
National Center for Biotechnology Information. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. BMC Pharmacology and Toxicology.
-
U.S. Food and Drug Administration. (2009). Chemistry Review(s).
-
MDPI. (2020). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. International Journal of Molecular Sciences.
Sources
- 1. Iloperidone - Wikipedia [en.wikipedia.org]
- 2. Iloperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]
- 6. Free Article [pdfs.semanticscholar.org]
- 7. simzel.com [simzel.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. molcan.com [molcan.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hhs.texas.gov [hhs.texas.gov]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 14. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of Iloperidone N-Oxide in Human Plasma
Abstract
This document provides a comprehensive, field-proven guide for the development and validation of a selective and sensitive analytical method for the quantification of Iloperidone N-Oxide, a potential metabolite of the atypical antipsychotic Iloperidone, in human plasma. The protocol employs a straightforward protein precipitation extraction technique followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The detailed methodology, rationale for experimental choices, and a full validation protocol adhering to the International Council for Harmonisation (ICH) M10 guidelines are presented to ensure scientific integrity and regulatory compliance.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical studies involving Iloperidone.
Introduction: The Rationale for Metabolite Quantification
Iloperidone is a second-generation atypical antipsychotic agent effective in the treatment of schizophrenia.[6][7][8] Its therapeutic action is primarily mediated through a combination of dopamine type-2 (D₂) and serotonin type-2 (5-HT₂) antagonism.[6] Like most pharmaceuticals, Iloperidone is extensively metabolized in the liver, primarily via CYP2D6 and CYP3A4 enzymes, leading to the formation of several metabolites.[9][10][11] While its major active metabolites, P88 and P95, are well-characterized, the comprehensive assessment of all metabolic pathways, including the formation of N-oxide metabolites, is critical.[7][9][10]
The quantification of drug metabolites such as this compound is a cornerstone of drug development for several reasons:
-
Pharmacokinetic (PK) Profiling: Understanding the formation, distribution, and elimination of metabolites provides a complete picture of the drug's disposition in the body.
-
Safety Assessment: Metabolites can have their own pharmacological or toxicological profiles.
-
Drug-Drug Interaction (DDI) Studies: Co-administered drugs can alter metabolic pathways, affecting the levels of both the parent drug and its metabolites.[12]
Therefore, a robust, validated bioanalytical method is essential to generate reliable data for regulatory submissions and to ensure the safety and efficacy of the drug product.[1][2] This application note details a highly selective and sensitive LC-MS/MS method designed specifically for the accurate quantification of this compound in human plasma.
Analyte Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective analytical method, guiding choices in sample preparation, chromatography, and detection.
| Property | Iloperidone | This compound |
| Chemical Structure | 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone[11][13] | 1-(3-(4-Acetyl-2-methoxyphenoxy)propyl)-4-(6-fluorobenzo[d]isoxazol-3-yl) piperidine 1-oxide[14] |
| Molecular Formula | C₂₄H₂₇FN₂O₄[11][13] | C₂₄H₂₇FN₂O₅[14][15] |
| Molecular Weight | 426.5 g/mol [13] | 442.48 g/mol [14][15] |
| Solubility | Practically insoluble in water; freely soluble in acetonitrile, methanol, ethanol, and chloroform.[6][16] | Predicted pKa of 4.71 suggests it is a weak base. Solubility is expected to be low in neutral aqueous solutions.[15][17] |
Analytical Method Development Strategy
The primary objective is to develop a method that is selective for this compound, distinguishing it from the parent drug and other metabolites, while being sensitive enough to quantify low concentrations in biological matrices.
Choice of Technique: LC-MS/MS
For quantifying low-level analytes in complex biological matrices like plasma, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Its superiority over conventional HPLC-UV methods stems from:
-
Enhanced Selectivity: MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, monitors a specific precursor-to-product ion transition, virtually eliminating interference from co-eluting matrix components.[18]
-
Superior Sensitivity: LC-MS/MS can achieve detection limits in the picogram (pg/mL) to low nanogram (ng/mL) range, which is often necessary for metabolite and pharmacokinetic studies.[18][19][20]
-
Structural Confirmation: The specific mass transitions provide a high degree of confidence in the identity of the analyte being measured.
Internal Standard (IS) Selection
The use of an appropriate internal standard is crucial to correct for variability during sample preparation and instrument analysis. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte (e.g., this compound-d₄). The SIL-IS co-elutes with the analyte and behaves identically during extraction and ionization, providing the most accurate correction. If a SIL-IS is unavailable, a structurally similar compound with close chromatographic retention and similar extraction recovery can be used as an alternative. For this protocol, we will proceed with Risperidone as a suitable, readily available alternative IS.
Overall Workflow
The analytical process follows a logical sequence from sample receipt to final data reporting.
Caption: Protein Precipitation Workflow.
LC-MS/MS Instrumental Conditions
The following parameters are a robust starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | Reversed-phase C18, e.g., Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) [21][22] |
| Column Temp. | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min [21][22] |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 | |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Compound |
| Iloperidone | |
| This compound | |
| Risperidone (IS) |
Rationale for MRM Transition: The precursor ion [M+H]⁺ is selected in the first quadrupole. Following collision-induced dissociation, a characteristic product ion is selected in the third quadrupole. For this compound, a common and specific fragmentation pathway is the neutral loss of oxygen, reverting to the parent drug's mass. This provides a highly specific transition to monitor.
Bioanalytical Method Validation (BMV) Protocol
The developed method must be rigorously validated to ensure it is fit for purpose. The validation will be performed according to the ICH M10 Bioanalytical Method Validation Guideline . [1][2][3]
| Validation Parameter | Purpose | Acceptance Criteria (ICH M10) |
|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between instrument response and analyte concentration. | At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99 is recommended. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the reproducibility of measurements (precision). | Three validation runs with QCs at ≥4 levels (LLOQ, LQC, MQC, HQC). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response must be at least 5 times the response of a blank sample. Accuracy within ±20% of nominal; Precision (%CV) ≤ 20%. |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The IS-normalized matrix factor at LQC and HQC levels should have a %CV ≤ 15%. |
| Recovery | To evaluate the efficiency of the extraction procedure across the concentration range. | Recovery should be consistent and reproducible. A %CV ≤ 15% across LQC, MQC, and HQC is expected. |
| Stability | To ensure the analyte is stable under various handling and storage conditions. | Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples. Includes freeze-thaw, short-term (bench-top), and long-term stability. [23]|
Conclusion
This application note presents a detailed protocol for the development and validation of a robust LC-MS/MS method for the quantification of this compound in human plasma. The method utilizes a simple and rapid protein precipitation technique and highly selective tandem mass spectrometry. The comprehensive validation plan, grounded in ICH M10 guidelines, ensures that the method will produce accurate, reliable, and reproducible data suitable for supporting pharmacokinetic and clinical studies in the development of Iloperidone.
References
-
Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. PubMed. Available at: [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available at: [Link]
-
ICH M10 guideline: validation of bioanalytical methods. Kymos. Available at: [Link]
-
Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia. PMC. Available at: [Link]
-
Iloperidone (Fanapt®). Texas Health and Human Services. Available at: [Link]
-
Iloperidone Pharmacokinetics. Psychopharmacology Institute. Available at: [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Avomeen. Available at: [Link]
-
Comparison of the HPLC methods developed for iloperidone. ResearchGate. Available at: [Link]
-
ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. Available at: [Link]
-
NEW RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ILOPERIDONE IN BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM. Rasayan Journal of Chemistry. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF ILOPERIDONE IN RAT PLASMA. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. PubMed. Available at: [Link]
-
Tailoring Physicochemical Properties of Iloperidone by Cocrystallization: Design and Characterization of Novel Cocrystals of Iloperidone and 4- amino Benzoic Acid. ResearchGate. Available at: [Link]
-
Liquid Chromatographic Method for the Quantification of Antipsychotic Agent Iloperidone in Pharmaceutical Formulation. SciSpace. Available at: [Link]
-
Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. Taylor & Francis Online. Available at: [Link]
-
Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. PubMed. Available at: [Link]
-
Iloperidone: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability, regulatory affairs, and an opinion. PubMed. Available at: [Link]
-
Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. Semantic Scholar. Available at: [Link]
-
Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study. Oxford Academic. Available at: [Link]
-
Iloperidone. PubChem. Available at: [Link]
-
Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. PMC. Available at: [Link]
-
(PDF) Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. ResearchGate. Available at: [Link]
-
Iloperidone CAS NO:133454-47-4. Home Sunshine Pharma. Available at: [Link]
-
Iloperidone. Wikipedia. Available at: [Link]
-
A review on bioanalytical method development and validation. World Journal of Pharmaceutical Research. Available at: [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. worldwide.com [worldwide.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iloperidone: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability, regulatory affairs, and an opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iloperidone CAS NO:133454-47-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. hhs.texas.gov [hhs.texas.gov]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. Iloperidone - Wikipedia [en.wikipedia.org]
- 12. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. molcan.com [molcan.com]
- 15. This compound CAS#: 1375651-09-4 [m.chemicalbook.com]
- 16. scispace.com [scispace.com]
- 17. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]
- 18. Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. | Semantic Scholar [semanticscholar.org]
- 21. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ijpsr.com [ijpsr.com]
A Robust HPLC-UV Method for the Quantification of Iloperidone N-Oxide: An Application Note and Protocol
Introduction: The Critical Role of Metabolite Quantification in Drug Development
Iloperidone, an atypical antipsychotic agent, is a cornerstone in the management of schizophrenia.[1] Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. Iloperidone is extensively metabolized in the liver, primarily through hydroxylation and carbonyl reduction (mediated by CYP2D6) and O-dealkylation (mediated by CYP3A4).[2] Among its various metabolites, Iloperidone N-Oxide is a key compound of interest. The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities, such as the piperidine ring in Iloperidone.[3] Understanding the pharmacokinetic profile of this compound is crucial for a comprehensive assessment of the drug's overall disposition, potential for drug-drug interactions, and to ensure a complete toxicological evaluation.
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of this compound in various matrices. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism research, and quality control of Iloperidone.
Understanding the Analyte: Physicochemical Properties of Iloperidone and its N-Oxide
A successful HPLC method development hinges on a thorough understanding of the analyte's physicochemical properties. Iloperidone is a weakly basic compound with a pKa of approximately 7.91.[2] This basicity is attributed to the nitrogen atom in the piperidine ring. The molecule also possesses a high lipophilicity, with a calculated logP of 4.43.[2] These characteristics dictate its retention behavior in reversed-phase chromatography.
This compound, as an impurity and metabolite of Iloperidone, shares the core structure of the parent drug but with an oxygen atom bonded to the piperidine nitrogen.[4] This modification slightly increases the molecule's polarity, which will influence its retention time in a reversed-phase HPLC system, typically leading to earlier elution compared to Iloperidone.
Table 1: Physicochemical Properties of Iloperidone and Predicted Properties of this compound
| Property | Iloperidone | This compound (Predicted) | Causality and Impact on HPLC Method |
| Molecular Formula | C24H27FN2O4[5][6] | C24H27FN2O5[7] | Affects molecular weight and informs mass spectrometry if used. |
| Molecular Weight | 426.48 g/mol [5][6] | 442.48 g/mol [7] | Important for preparing standard solutions of known concentration. |
| pKa | ~7.91 (piperidine nitrogen)[2] | ~4.71[4] | The pKa is crucial for selecting the mobile phase pH to ensure consistent ionization state and good peak shape. For basic compounds, a mobile phase pH 2-3 units below the pKa is often ideal. |
| logP | ~4.43[2] | Slightly lower than Iloperidone | A high logP indicates good retention on a reversed-phase (e.g., C18) column. The slightly lower logP of the N-oxide suggests it will be less retained than the parent compound. |
| UV λmax | ~229 nm and 275 nm in methanol[8][9] | Expected to be similar to Iloperidone | The chromophores are largely unchanged, so similar UV maxima are expected. The choice of wavelength will be a balance between sensitivity and selectivity. |
Experimental Workflow: From Sample to Result
The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data analysis.
Caption: A schematic overview of the analytical workflow for the determination of this compound.
Detailed Protocol: HPLC-UV Analysis of this compound
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Iloperidone reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Blank plasma/serum (for biological sample analysis)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector is suitable for this method.
Table 2: Optimized HPLC-UV Conditions
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the lipophilic Iloperidone and its N-oxide. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | The use of formic acid helps to control the pH of the mobile phase (around 2.8), ensuring the protonation of the basic analytes and leading to better peak shapes.[10] Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.[11] |
| Gradient Elution | 0-2 min: 30% B2-10 min: 30-70% B10-12 min: 70% B12-13 min: 70-30% B13-18 min: 30% B | A gradient elution is employed to ensure adequate retention and separation of this compound from the parent drug and other potential metabolites, while also allowing for a timely elution of more lipophilic compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 20 µL | A typical injection volume for standard analytical HPLC. |
| Detection Wavelength | 229 nm | Iloperidone has a maximum absorbance around 229 nm, which provides high sensitivity for detection.[9][12] |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Plasma/Serum):
-
To 200 µL of plasma/serum sample, add 600 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.[13][14]
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[13]
Method Validation: Ensuring Trustworthiness and Reliability
The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[15][16][17][18]
Caption: Key parameters for the validation of the analytical method as per ICH guidelines.
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank matrix, matrix spiked with this compound, and matrix spiked with Iloperidone and other known metabolites. | No interfering peaks at the retention time of this compound. The peak for this compound should be well-resolved from other components. |
| Linearity | Analyze a series of at least five concentrations of this compound (e.g., 0.1 - 50 µg/mL). Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples of known concentration (e.g., low, medium, and high QC samples) in triplicate. Calculate the percentage recovery. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Analyze the same samples on different days, with different analysts, or on different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (S/N) of the chromatogram. | LOD: S/N ratio of 3:1LOQ: S/N ratio of 10:1 |
| Robustness | Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). | The system suitability parameters should remain within acceptable limits. |
Conclusion: A Fit-for-Purpose Method
The HPLC-UV method detailed in this application note provides a reliable, accurate, and robust approach for the quantification of this compound. The causality-driven selection of the stationary phase, mobile phase, and detection wavelength ensures optimal separation and sensitivity. The comprehensive validation protocol guarantees that the method is fit for its intended purpose in regulated environments. This method will be a valuable tool for researchers and scientists in the pharmaceutical industry, aiding in the comprehensive pharmacokinetic and metabolic profiling of Iloperidone.
References
-
Jia, M., Li, J., He, X., Liu, M., Zhou, Y., Fan, Y., & Li, W. (2013). Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Journal of Chromatography B, 928, 52-57. [Link]
-
Manjula Devi, A. S., V, K., K, V., & V, R. (2012). Validation of UV Spectrophotometric and HPLC Methods for Quantitative determination of Iloperidone in Pharmaceutical Dosage Form. International Journal of PharmTech Research, 4(2), 577-584. [Link]
-
Sivakumari, C., et al. (2016). Development and validation of iloperidone by UV spectrophotometric methods. International Journal of Pharmacy and Analytical Research, 5(2), 333-340. [Link]
-
Psychopharmacology Institute. (2014). Iloperidone Pharmacokinetics. [Link]
-
Wójcikowski, J., Daniel, W. A., & Wójcik-Pszczoła, K. (2021). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. International Journal of Molecular Sciences, 22(11), 6067. [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. [Link]
-
precisionFDA. (n.d.). ILOPERIDONE. [Link]
-
Asian Journal of Pharmaceutical Research. (2019). Steps involved in HPLC Method Development. [Link]
-
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link]
-
News-Medical.Net. (2023). The importance of sample preparation for chromatographic analysis. [Link]
-
Alhajjaj, Z. (2013). How to prepare plasma samples for HPLC analysis? [Link]
-
PubChem. (n.d.). Iloperidone. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Ahuja, S., & Dong, M. W. (Eds.). (2005). HPLC Method Development for Pharmaceuticals. Elsevier. [Link]
-
ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons. [Link]
-
PharmaCompass. (n.d.). Iloperidone. [Link]
-
Excellence in Analytical Chemistry. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. [Link]
-
Sivakumari, C., et al. (2016). Development and validation of iloperidone by UV spectrophotometric methods. International Journal of Pharmacy and Analytical Research, 5(2), 333-340. [Link]
-
LCGC International. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
Pharmaguideline. (2023). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (n.d.). UV spectra of ILO (10 μg/mL) in mobile phase. [Link]
-
Welch Materials. (2023). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
Sartorius. (n.d.). HPLC Sample Prep in Four Steps. [Link]
-
International journal of Pharmaceutical and Research. (2021). HPLC Method Development and Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
Asian Journal of Research in Chemistry. (2012). Spectrophotometric Method for the Estimation of Iloperidone in Bulk and Tablet Dosage Form. [Link]
-
ResearchGate. (n.d.). Absorption spectrum of iloperidone. [Link]
-
Wikipedia. (n.d.). Iloperidone. [Link]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
YouTube. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
ResearchGate. (n.d.). Tailoring Physicochemical Properties of Iloperidone by Cocrystallization: Design and Characterization of Novel Cocrystals of Iloperidone and 4- amino Benzoic Acid. [Link]
Sources
- 1. Iloperidone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]
- 5. GSRS [precision.fda.gov]
- 6. Iloperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. theclinivex.com [theclinivex.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. welch-us.com [welch-us.com]
- 12. ajrconline.org [ajrconline.org]
- 13. organomation.com [organomation.com]
- 14. news-medical.net [news-medical.net]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. m.youtube.com [m.youtube.com]
- 18. database.ich.org [database.ich.org]
Quantitative Determination of Iloperidone and its N-Oxide Metabolite in Human Plasma by LC-MS/MS
An Application Note for Drug Development Professionals
Senior Application Scientist, Advanced Bioanalytical Solutions
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the atypical antipsychotic drug iloperidone and its N-oxide metabolite in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The methodology employs a straightforward protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization and Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This guide provides a detailed, step-by-step protocol, explains the scientific rationale behind key procedural choices, and includes comprehensive tables summarizing all instrumental parameters, thereby offering a self-validating and readily implementable analytical system.
Introduction: The Clinical and Analytical Context
Iloperidone (marketed as Fanapt®) is a second-generation atypical antipsychotic agent approved for the treatment of schizophrenia.[1][2][3] Its therapeutic action is primarily mediated through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] Like many pharmaceuticals, iloperidone is extensively metabolized in the body, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[3][5] This metabolic activity leads to the formation of several metabolites, including the pharmacologically active P88 and P95 metabolites, as well as the N-oxide metabolite.[6][7]
The N-oxide metabolites of drugs containing tertiary amine functionalities are common metabolic products. While often less pharmacologically active than the parent drug, their quantification is crucial for a complete understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] Given the narrow therapeutic window and inter-individual variability in the metabolism of antipsychotics, highly sensitive and selective analytical methods are essential for accurate pharmacokinetic modeling and clinical monitoring.[9][10] LC-MS/MS has become the gold standard for this purpose due to its superior specificity, sensitivity, and speed compared to other analytical techniques.[9]
This document provides a comprehensive protocol for the analysis of iloperidone and its N-oxide metabolite, grounded in established bioanalytical principles to ensure accuracy and reliability.
Analyte Physicochemical Properties
A thorough understanding of the physicochemical properties of the target analytes is fundamental to developing a successful LC-MS/MS method. These properties dictate the optimal conditions for extraction, chromatographic separation, and mass spectrometric detection.
| Property | Iloperidone | Iloperidone N-Oxide | Rationale / Implication |
| Chemical Structure | 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone[4] | 1-(3-(4-Acetyl-2-methoxyphenoxy)propyl)-4-(6-fluorobenzo[d]isoxazol-3-yl) piperidine 1-oxide[11] | The tertiary amine in iloperidone is the site of N-oxidation and is readily protonated for positive mode ESI. |
| Molecular Formula | C₂₄H₂₇FN₂O₄[4][12] | C₂₄H₂₇FN₂O₅[11][13] | Defines the exact mass for precursor ion selection in MS. |
| Molecular Weight | 426.5 g/mol [4][12] | 442.48 g/mol [11][13] | Used for calculating concentrations of standard solutions. |
| pKa | Not explicitly found, but tertiary amine implies basicity | 4.71 ± 0.40 (Predicted)[13][14] | The basic nature of the piperidine nitrogen makes it suitable for protonation ([M+H]⁺) in an acidic mobile phase, enhancing ESI+ signal. |
| XLogP3 | 4.1[4][12] | Not available, but expected to be lower than iloperidone | The high logP of iloperidone indicates its non-polar character, suitable for reversed-phase chromatography. The N-oxide is more polar, affecting its retention. |
Comprehensive LC-MS/MS Protocol
This section details the complete workflow, from sample receipt to final analysis. For optimal performance, it is imperative to use high-purity reagents and calibrated instrumentation.
Materials and Reagents
-
Analytical Standards: Iloperidone (≥99.0% purity), this compound (≥98.0% purity).
-
Internal Standard (IS): Iloperidone-d4 or a structurally similar compound like Risperidone.[15] Deuterated analogs are highly recommended as they co-elute and exhibit similar ionization behavior to the analyte, providing the most accurate correction for matrix effects and extraction variability.[16]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and deionized water (≥18 MΩ·cm).
-
Additives: Formic acid (≥98%), Ammonium formate (≥99%).
-
Biological Matrix: Drug-free human plasma, screened for interferences prior to use.
Preparation of Standard Solutions
Accuracy begins with the precise preparation of standards. All preparations should be performed using calibrated volumetric flasks and pipettes.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of each standard (Iloperidone, this compound, and IS) and dissolve in methanol to a final volume of 5 mL. Store at -20°C or colder.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Curve (CC) Standards: Spike drug-free human plasma with the appropriate working solutions to prepare a calibration curve consisting of a blank (plasma with IS), a zero blank (plasma without analyte or IS), and 8-10 non-zero concentration levels. A typical range for iloperidone could be 0.05 to 50 ng/mL.[6]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC. These should be prepared from a separate stock solution weighing to ensure accuracy.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[17] While other techniques like solid-phase extraction (SPE) can yield cleaner extracts, PPT offers a balance of speed, simplicity, and adequate performance for this application.[16][18]
Step-by-Step Protocol:
-
Aliquot 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to fully denature the proteins.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Caption: Protein Precipitation Workflow.
Liquid Chromatography (LC) Method
The chromatographic method is designed to separate the analytes from each other and from endogenous plasma components to minimize ion suppression. A reversed-phase C18 column is effective for retaining and separating the moderately non-polar iloperidone and its more polar N-oxide metabolite.[6][7][15]
| Parameter | Recommended Condition | Rationale |
| LC System | High-performance or Ultra-high performance liquid chromatography (HPLC/UHPLC) system | UHPLC systems offer higher resolution and faster run times. |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[6] | Provides excellent retention for analytes of this polarity. Smaller particle sizes (sub-2 µm) improve efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidifier promotes analyte protonation for better ESI+ response and sharp peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength and is MS-friendly. |
| Flow Rate | 0.4 mL/min[6][19] | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Gradient Program | Time (min) | %B |
| 0.0 | 10 | |
| 0.5 | 10 | |
| 2.5 | 95 | |
| 3.5 | 95 | |
| 3.6 | 10 | |
| 5.0 | 10 | |
| Column Temp. | 40°C[7] | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
Mass Spectrometry (MS) Method
Detection is performed using a triple quadrupole mass spectrometer, which provides the selectivity and sensitivity required for bioanalysis through Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Condition | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Essential for quantitative analysis using MRM. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms on the analytes are readily protonated, making ESI+ the ideal ionization mode.[15][17] |
| Ion Source Params. | Capillary Voltage: ~3.5 kV; Gas Temp: ~350°C; Gas Flow: ~10 L/min; Nebulizer: ~45 psi | These are typical starting parameters and must be optimized for the specific instrument to maximize signal. |
| MRM Transitions | Compound | Precursor Ion (m/z) |
| Iloperidone | 427.2 | |
| This compound | 443.2 | |
| Iloperidone-d4 (IS) | 431.2 | |
| Dwell Time | 50-100 ms | Balances sensitivity with the need to acquire sufficient data points across each chromatographic peak. |
| Collision Energy (CE) | Optimized for each transition | The voltage applied in the collision cell must be optimized to produce the most stable and abundant product ion for each analyte. |
Method Performance and Validation
A rigorous validation is required to demonstrate that the analytical method is accurate, precise, and reliable for its intended purpose. Key validation parameters are summarized below, with typical acceptance criteria based on FDA guidelines.
| Validation Parameter | Typical Acceptance Criteria | Published Performance Example |
| Linearity (r²) | ≥ 0.99 | r² > 0.999[15] |
| LLOQ | Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20% | 0.01 - 0.05 ng/mL[6][16] |
| Accuracy | Within ±15% of nominal (except LLOQ) | 96.2% to 105%[16] |
| Precision (%CV) | ≤15% (except LLOQ) | 1.17% to 4.75%[16] |
| Recovery | Consistent, precise, and reproducible | >84%[16] |
| Matrix Effect | IS-normalized factor should be consistent across lots | IS-normalized factor: 0.97 - 1.03[16] |
| Stability | Within ±15% of nominal under various conditions (Freeze-thaw, bench-top, long-term) | Stable under tested conditions[6] |
Overall Analytical Workflow
The entire process, from sample logging to data reporting, follows a systematic and traceable path to ensure data integrity and compliance with regulatory standards.
Caption: Comprehensive Bioanalytical Workflow.
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable tool for the simultaneous quantification of iloperidone and its N-oxide metabolite in human plasma. The simple protein precipitation sample preparation procedure allows for high throughput, while the optimized chromatographic and mass spectrometric conditions ensure analytical robustness. This method is well-suited for regulated bioanalysis in support of clinical trials and therapeutic drug monitoring, enabling a deeper understanding of iloperidone's pharmacokinetic profile.
References
- Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC. (n.d.). Vertex AI Search.
- Shah, A. K., et al. (2013). Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. Bioanalysis, 5(6), 669-86.
- Rani, S., et al. (2018). Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study.
- National Center for Biotechnology Information. (n.d.). Iloperidone. PubChem Compound Database.
- Li, M., et al. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. BMC Pharmacology and Toxicology, 26(1), 200.
- Li, M., et al. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. PubMed.
- Jia, M., et al. (2013). Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study.
- ChemicalBook. (n.d.). This compound CAS#: 1375651-09-4.
- Li, M., et al. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. ResearchGate.
- Rani, S., et al. (2018). Supported Liquid Extraction and LC-MS-MS Determination of Iloperidone and Olanzapine in Rat Plasma: Application to a Pharmacokinetic Study. PubMed.
- Home Sunshine Pharma. (n.d.). Iloperidone CAS NO:133454-47-4.
- Shah, A. K., et al. (2013). Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. Semantic Scholar.
- Wikipedia. (n.d.). Iloperidone.
- PharmaCompass. (n.d.). Iloperidone.
- A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. (n.d.). IJMCA.
- Molcan Corporation. (n.d.). ILP49: this compound.
- ChemicalBook. (n.d.). This compound CAS#: 1375651-09-4.
- Murali, G., & Kumar, S. (2010). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. American Pharmaceutical Review.
- Remmerie, B., et al. (2025). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Pharmaceuticals, 18(11), 1456.
- Wróbel, D., et al. (2020). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. International Journal of Molecular Sciences, 21(21), 8293.
Sources
- 1. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iloperidone CAS NO:133454-47-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Iloperidone - Wikipedia [en.wikipedia.org]
- 4. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijsr.net [ijsr.net]
- 10. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molcan.com [molcan.com]
- 12. Iloperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. This compound CAS#: 1375651-09-4 [m.chemicalbook.com]
- 14. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. | Semantic Scholar [semanticscholar.org]
- 19. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
isolation and purification of Iloperidone N-Oxide from reaction mixtures
Application Note & Protocol
Strategic Isolation and Purification of Iloperidone N-Oxide from Complex Reaction Mixtures
Abstract
Iloperidone, an atypical antipsychotic agent, is subject to metabolic and synthetic modifications that can lead to the formation of various related substances, including this compound.[1][2][3] This N-oxide is a critical impurity to monitor and control during drug development and manufacturing, as its presence can impact the safety and efficacy profile of the final active pharmaceutical ingredient (API).[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic isolation and purification of this compound from complex reaction mixtures. The protocols herein detail a multi-step approach, combining preparative high-performance liquid chromatography (HPLC) with final crystallization, to yield high-purity this compound suitable for use as a reference standard or for further toxicological studies.
Introduction: The Significance of this compound
Iloperidone is primarily metabolized in the liver through pathways including carbonyl reduction, hydroxylation, and O-demethylation, mediated by CYP450 enzymes like CYP2D6 and CYP3A4.[6][7][8][9] In addition to these major metabolic routes, N-oxidation of the piperidine ring can occur, leading to the formation of this compound.[3][10] This compound is also a known process-related impurity that can arise during the synthesis of Iloperidone.[2][4][5]
Given the stringent requirements for pharmaceutical purity set by regulatory bodies like the International Council for Harmonisation (ICH), the detection, characterization, and control of such impurities are paramount.[3] The isolation of pure this compound is essential for:
-
Analytical Method Development: As a reference standard for the validation of HPLC, UPLC-MS/MS, and other analytical methods used for routine quality control.[11][12]
-
Pharmacological and Toxicological Assessment: To evaluate its specific biological activity and potential toxicity, independent of the parent drug.
-
Forced Degradation Studies: To understand the degradation pathways of Iloperidone under various stress conditions.
This guide outlines a robust workflow for isolating and purifying this compound, addressing the challenges associated with its separation from the parent drug and other closely related impurities.
Overall Purification Strategy
The purification of this compound from a crude reaction mixture necessitates a multi-step approach to effectively remove the parent Iloperidone, unreacted starting materials, and other synthesis byproducts. The polarity of the N-oxide functional group provides a key handle for chromatographic separation.
Caption: Overall workflow for the isolation and purification of this compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative Reverse-Phase (RP) HPLC is the cornerstone of this purification strategy. The increased polarity of this compound compared to Iloperidone allows for effective separation on a C18 stationary phase.
Rationale for Method Parameters
The selection of chromatographic parameters is critical for achieving optimal resolution and throughput. The conditions provided below are based on established analytical methods for Iloperidone and its related compounds, scaled for preparative purposes.[11][12][13][14]
-
Column: A C18 stationary phase is chosen for its versatility and proven efficacy in separating compounds of similar structure but differing polarity.
-
Mobile Phase: A gradient of acetonitrile (ACN) and a buffered aqueous phase (e.g., ammonium acetate or formate) is employed. The buffer helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes. The gradient elution allows for the efficient removal of both early-eluting polar impurities and late-eluting non-polar impurities, including the parent Iloperidone.
-
Detection: UV detection is suitable for monitoring the separation, as both Iloperidone and its N-oxide possess chromophores that absorb in the UV range (e.g., 274 nm).[12]
Preparative HPLC Protocol
Caption: Step-by-step experimental workflow for preparative HPLC.
Protocol 1: Preparative RP-HPLC Separation
-
Sample Preparation: Dissolve the crude reaction mixture concentrate in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile/water or DMSO) to a high concentration (e.g., 50-100 mg/mL). Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 90% Mobile Phase A) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and sample concentration.
-
Gradient Elution: Run the gradient elution program as detailed in Table 1.
-
Fraction Collection: Collect fractions corresponding to the elution of the this compound peak. Use a fraction collector triggered by UV signal threshold and/or time windows.
-
Fraction Analysis: Analyze the collected fractions using an analytical HPLC method to assess purity and identify the fractions containing the target compound with the highest purity.
-
Pooling: Pool the fractions that meet the desired purity specification (e.g., >95%).
Table 1: Suggested Preparative HPLC Parameters
| Parameter | Recommended Condition |
| Instrument | Preparative HPLC System with Gradient Pump, Autosampler, and UV/Vis Detector |
| Column | C18, 10 µm, 250 x 21.2 mm (or similar preparative dimensions) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | Time (min) |
| Flow Rate | 15-25 mL/min (adjust based on column dimensions and pressure limits) |
| Detection | UV at 274 nm[12] |
| Column Temperature | 35°C[12] |
| Injection Volume | 1-5 mL (dependent on concentration and column loading capacity) |
Crystallization for Final Purification
Following preparative HPLC, the pooled fractions contain this compound in the mobile phase. The final step involves removing the solvent and inducing crystallization to obtain the compound as a pure, solid material.[10] Crystallization is an effective technique for removing any remaining minor impurities and isolating the product in a stable, crystalline form.[15]
Rationale for Crystallization
Crystallization exploits differences in solubility between the target compound and impurities. By carefully selecting a solvent system and controlling conditions like temperature and concentration, this compound can be encouraged to crystallize while impurities remain in the solution.[15]
Protocol 2: Isolation and Crystallization
-
Solvent Removal: Combine the pure, pooled fractions from the preparative HPLC. Remove the bulk of the organic solvent (acetonitrile) using a rotary evaporator under reduced pressure. Be cautious not to heat excessively to prevent degradation.
-
Aqueous Extraction (Optional): If the remaining aqueous solution contains a high concentration of buffer salts, perform a liquid-liquid extraction. Adjust the pH of the aqueous solution to basic (pH ~9-10) with a suitable base (e.g., sodium carbonate solution) and extract the this compound into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to dryness on a rotary evaporator to yield the purified this compound as an amorphous solid or oil.
-
Recrystallization:
-
Select an appropriate solvent or solvent system for crystallization. A good starting point is a system in which the compound is sparingly soluble at room temperature but freely soluble when heated (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).[8]
-
Dissolve the crude solid in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold crystallization solvent, and dry them under vacuum to a constant weight. A study has reported purification of synthesized this compound by crystallization from n-hexane.[10]
Characterization of Purified this compound
The identity and purity of the final isolated product must be confirmed through rigorous analytical characterization.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Result |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product. | A single major peak with purity ≥98%. The retention time should be different from that of Iloperidone. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the compound. | Detection of the protonated molecular ion [M+H]⁺ at m/z 443, corresponding to the addition of an oxygen atom to Iloperidone (MW 426.5 g/mol ).[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identify the site of N-oxidation. | Comparison of spectra with those of Iloperidone will show characteristic shifts in the signals of the protons and carbons adjacent to the piperidine nitrogen, confirming the presence of the N-oxide moiety. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups. | Presence of characteristic peaks corresponding to C=O, C-O, C-N, and the N-O bond. |
Conclusion
The successful isolation and purification of this compound from a complex reaction mixture is achievable through a systematic approach combining preparative RP-HPLC and crystallization. The protocols and guidelines presented in this application note provide a robust framework for obtaining high-purity material suitable for critical applications in pharmaceutical development. The key to success lies in the careful optimization of chromatographic conditions and the meticulous execution of the crystallization process. The subsequent analytical characterization is essential to validate the identity and purity of the isolated compound, ensuring its suitability as a reference standard.
References
-
Psychopharmacology Institute. (2014). Iloperidone Pharmacokinetics. Retrieved from [Link]
-
Daniel, W. A., et al. (2021). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Iloperidone. PubChem. Retrieved from [Link]
-
Jia, M., et al. (2021). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. PubMed Central. Retrieved from [Link]
- Patel, D. R., et al. (2012). Process for preparing iloperidone. Google Patents.
-
Wójcikowski, J., et al. (2014). The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver: Involvement of Neuroendocrine Mechanisms. PubMed Central. Retrieved from [Link]
-
Suvarna, V., & Raut, A. (2023). Analytical Methods for the Determination of Atypical Antipsychotic Drugs - An Update. Ovid. Retrieved from [Link]
-
Acar, E., & Tirit, Z. (2017). Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
-
Gudla, P., et al. (2022). Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone. International Journal of Current Advanced Research. Retrieved from [Link]
-
Kilaru, R. B., et al. (2013). Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. Semantic Scholar. Retrieved from [Link]
-
Caccia, S., et al. (n.d.). Main metabolic pathways of iloperidone. ResearchGate. Retrieved from [Link]
-
Jia, M., et al. (2021). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. ResearchGate. Retrieved from [Link]
-
Patel, D. R., et al. (2012). PROCESS FOR PREPARING ILOPERIDONE. WIPO Patentscope. Retrieved from [Link]
-
Kilaru, R. B., et al. (2013). Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. Retrieved from [Link]
-
Various Authors. (2021). Using Dissolution and Pharmacokinetics Studies of Crystal Form to Optimize the Original Iloperidone. ResearchGate. Retrieved from [Link]
-
Various Authors. (2015). Novel process for iloperidone synthesis. ResearchGate. Retrieved from [Link]
-
Various Authors. (2015). New synthetic process of iloperidone. ResearchGate. Retrieved from [Link]
-
Various Authors. (2007). Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. ResearchGate. Retrieved from [Link]
-
Scott, D., et al. (2002). Functional characterization of the novel antipsychotic iloperidone at human D2, D3, alpha 2C, 5-HT6, and 5-HT1A receptors. PubMed. Retrieved from [Link]
- Various Authors. (2007). PROCESS TO PREPARE ILOPERIDONE, AND A CRYSTAL FORM OF THE SAME. Google Patents.
-
Various Authors. (2013). Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. ResearchGate. Retrieved from [Link]
-
Lakshmi, B., et al. (2015). NEW RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ILOPERIDONE IN BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM. Rasayan Journal of Chemistry. Retrieved from [Link]
-
Acar, E., & Tirit, Z. (2017). Comparison of the HPLC methods developed for iloperidone. ResearchGate. Retrieved from [Link]
-
Katrusiak, A., & Katrusiak, A. (2014). Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution. PubMed. Retrieved from [Link]
Sources
- 1. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]
- 2. journalijcar.org [journalijcar.org]
- 3. asianpubs.org [asianpubs.org]
- 4. WO2012063269A2 - Process for preparing iloperidone - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver: Involvement of Neuroendocrine Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Free Article [pdfs.semanticscholar.org]
- 11. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Utilizing Iloperidone N-Oxide as a Reference Standard in Pharmaceutical Analysis
Introduction: The Critical Role of Metabolite Analysis for Iloperidone
Iloperidone is a second-generation atypical antipsychotic agent effective in the treatment of schizophrenia and bipolar disorder.[1] Its mechanism of action involves a complex antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] The clinical efficacy and safety profile of Iloperidone are not solely dependent on the parent drug but are also significantly influenced by its major metabolites.
Iloperidone is extensively metabolized in the liver, primarily through enzymatic pathways involving Cytochrome P450 isozymes CYP2D6 and CYP3A4.[2][3] This biotransformation leads to the formation of several metabolites, with two being predominant: P88 (a hydroxylated metabolite) and P95 (a product of carbonyl reduction).[3][4] While these are the most abundant, other metabolites, such as Iloperidone N-Oxide, are formed and serve as critical markers for understanding the complete metabolic profile and for identifying potential impurities in the drug substance and product.
The use of qualified reference standards is a cornerstone of pharmaceutical analysis, ensuring the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and finished drug products. This compound, as a known metabolite and potential impurity, is an essential reference standard for:
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products in Iloperidone API and formulations.
-
Pharmacokinetic (PK) Studies: Accurately quantifying metabolite concentrations in biological matrices (plasma, urine) to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Iloperidone.
-
Method Validation: Establishing the specificity and accuracy of analytical methods developed for Iloperidone and its related substances.
This application note provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the proper use of this compound as a reference standard, complete with detailed analytical protocols for HPLC-UV and LC-MS/MS methodologies.
Physicochemical Properties and Handling of this compound
Accurate and reliable analytical results begin with a well-characterized and properly handled reference standard.
Chemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 1-(3-(4-Acetyl-2-methoxyphenoxy)propyl)-4-(6-fluorobenzo[d]isoxazol-3-yl) piperidine 1-oxide | [5] |
| CAS Number | 1375651-09-4 | [5][6] |
| Molecular Formula | C24H27FN2O5 | [5][6] |
| Molecular Weight | 442.5 g/mol | [5][6] |
| Appearance | (Typically a white to off-white solid) | General chemical knowledge |
| Solubility | Soluble in organic solvents such as Methanol, Acetonitrile, DMSO. Sparingly soluble in water. | General chemical knowledge |
Handling and Storage of the Reference Standard
The integrity of a reference standard is paramount for its intended use. Improper handling can lead to degradation, contamination, or changes in potency, rendering analytical results invalid.
Core Principles:
-
Storage Conditions: this compound reference standard should be stored in its original, tightly sealed container, protected from light and moisture. The recommended storage condition is refrigerated (2°C to 8°C) unless the supplier's Certificate of Analysis (CoA) specifies otherwise.[7][8][9]
-
Equilibration: Before opening, the container must be allowed to equilibrate to ambient laboratory temperature.[7][8] This crucial step prevents atmospheric moisture from condensing on the cold standard, which could affect its purity and weighing accuracy.
-
Weighing: Use calibrated analytical balances in a controlled environment. Do not return any unused material to the original container to prevent contamination.[7]
-
Solution Stability: Once dissolved, the stability of the stock and working standard solutions should be evaluated. Store stock solutions under refrigeration and protect from light.[10] Prepare working solutions fresh daily or prove their stability over the intended period of use.
Application I: Impurity Profiling by HPLC-UV
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the routine quality control of pharmaceuticals. This protocol outlines a method for separating Iloperidone from its N-Oxide metabolite, suitable for purity analysis of the drug substance.
Rationale for Method Parameters
-
Column: A C18 stationary phase is selected due to its versatility and effectiveness in retaining and separating moderately polar to non-polar compounds like Iloperidone and its metabolites based on their hydrophobicity.
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate or formate) and an organic solvent (acetonitrile) is used. The acidic pH ensures that the analytes, which are basic, are in their ionized form, leading to sharper peaks and better chromatographic performance. Acetonitrile provides good elution strength for these compounds.
-
Detection Wavelength: Iloperidone exhibits significant UV absorbance. A wavelength around 275 nm is often suitable for sensitive detection.[11][12] A photodiode array (PDA) detector is recommended to confirm peak purity and identity by comparing spectra.
Experimental Workflow for HPLC Analysis
Caption: HPLC workflow for impurity profiling.
Detailed HPLC-UV Protocol
1. Preparation of Solutions:
- Mobile Phase A: Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
- Mobile Phase B: Acetonitrile (HPLC grade).
- Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
- Reference Standard Stock Solution (this compound): Accurately weigh ~5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of ~100 µg/mL.
- Test Sample Solution (Iloperidone API): Accurately weigh ~50 mg of Iloperidone API into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of ~1000 µg/mL (1 mg/mL).
2. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC System with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Gradient elution (See table below) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C[13] |
| Injection Vol. | 10 µL |
| Detection | 275 nm[11][12] |
| Run Time | ~20 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 65 | 35 |
| 15.0 | 40 | 60 |
| 17.0 | 65 | 35 |
| 20.0 | 65 | 35 |
3. System Suitability Test (SST):
- Prepare a solution containing both Iloperidone (~50 µg/mL) and this compound (~5 µg/mL).
- Inject this solution six replicate times.
- The system is deemed suitable for use if the resolution between the Iloperidone and this compound peaks is > 2.0 and the relative standard deviation (RSD) for the peak areas is ≤ 2.0%.
4. Procedure & Calculation:
- Inject the Diluent (as a blank), followed by the reference standard solution and the test sample solution.
- Identify the peak for this compound in the sample chromatogram by comparing its retention time with that from the reference standard chromatogram.
- Calculate the percentage of this compound impurity using the area normalization method, assuming an equal response factor.
- % Impurity = (Area of N-Oxide Peak / Total Area of all Peaks) x 100
Application II: Quantification in Biological Matrices by LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma, owing to its superior sensitivity and selectivity.
Rationale for Method Parameters
-
Sample Preparation: Protein precipitation is a fast and effective method to remove the majority of proteins from plasma samples, which would otherwise interfere with the analysis.[14] Liquid-liquid extraction or solid-phase extraction can be used for cleaner extracts and higher sensitivity if required.[15][16]
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing basic compounds like Iloperidone and its metabolites, as they readily accept a proton to form [M+H]+ ions.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) provides high selectivity. A specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interference from other matrix components.[15]
Bioanalytical Workflow for LC-MS/MS
Caption: LC-MS/MS workflow for bioanalysis.
Detailed LC-MS/MS Protocol
1. Preparation of Solutions:
- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Iloperidone, this compound, and a suitable stable isotope-labeled internal standard (e.g., Iloperidone-d4) in methanol.
- Working Solutions: Prepare serial dilutions from the stock solutions to create calibration curve standards and quality control (QC) samples by spiking into blank control plasma. Typical concentration ranges for pharmacokinetic studies might be from 10 pg/mL to 10,000 pg/mL.[15]
- Precipitation Solvent: Acetonitrile containing the internal standard at a fixed concentration (e.g., 5 ng/mL).
2. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of the cold precipitation solvent (acetonitrile with internal standard).[17] b. Vortex for 1 minute to ensure thorough mixing and protein precipitation. c. Centrifuge at >10,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean vial for injection.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| Instrument | UPLC system coupled to a Triple Quadrupole Mass Spectrometer |
| Column | C18 BEH, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[17][18] |
| Gradient | A fast gradient, e.g., 10% to 90% B in 1.5 minutes |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Example MRM Transitions (Hypothetical - requires optimization):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Iloperidone | 427.2 | 261.2[15] |
| This compound | 443.2 | (To be determined) |
| Iloperidone-d4 (IS) | 431.2 | 265.2 |
Note: The product ion for this compound must be determined experimentally by infusing a standard solution into the mass spectrometer and performing a product ion scan.
4. Method Validation Considerations:
- The analytical method must be validated according to regulatory guidelines such as ICH Q2(R1) or FDA guidance for bioanalytical methods.[19][20][21]
- Key validation parameters include:
- Specificity & Selectivity: Absence of interfering peaks at the retention times of the analytes and IS in blank matrix.
- Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
- Accuracy & Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%RE) should be within ±15% (±20% at the LLOQ).[15]
- Matrix Effect & Recovery: Assessed to ensure that the ionization efficiency is not affected by the biological matrix.
- Stability: Analyte stability must be demonstrated under various conditions (freeze-thaw, bench-top, long-term storage).
Conclusion
This compound is an indispensable tool for the robust analytical characterization of the drug Iloperidone. As a certified reference standard, it enables the accurate identification of impurities in the API and finished product, ensuring their quality and safety. Furthermore, it is essential for the development and validation of sensitive bioanalytical methods required for critical pharmacokinetic and metabolism studies. The protocols outlined in this note provide a solid foundation for scientists to implement reliable and accurate analytical testing, adhering to the stringent requirements of the pharmaceutical industry.
References
-
Psychopharmacology Institute. (2014, December 13). Iloperidone Pharmacokinetics. Available at: [Link]
-
Texas Health and Human Services. Iloperidone (Fanapt®). Available at: [Link]
-
ResearchGate. Main metabolic pathways of iloperidone. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
S. L. Patwe, et al. (2012). Validation of UV Spectrophotometric and HPLC Methods for Quantitative determination of Iloperidone in Pharmaceutical Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 266-270. Available at: [Link]
-
Stahl, S. M. (2018, December 11). Iloperidone for schizophrenia. MDedge. Available at: [Link]
-
PharmaJia. (n.d.). SOP for Handling of Reference Standards. Available at: [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Iloperidone?. Available at: [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
Starodub, A. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
Pharmaceutical Information. (2024, November 27). SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards. Available at: [Link]
-
Jia, M., et al. (2013). Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Journal of Chromatography B, 928, 52-57. Available at: [Link]
-
Restek Corporation. (2012, December 18). Handling Your Analytical Reference Standards. Available at: [Link]
-
Pharmaguddu. (2024, November 17). SOP for Controlling and Storage Reference standards. Available at: [Link]
-
Wang, Y., et al. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. BMC Pharmacology and Toxicology, 26(1). Available at: [Link]
-
Yeniceli, D. (2017). Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. Journal of Chromatographic Science, 55(8), 838-843. Available at: [Link]
-
ResearchGate. (2012). Validation of UV Spectrophotometric and HPLC Methods for Quantitative determination of Iloperidone in Pharmaceutical Dosage Form. Available at: [Link]
-
Kumar, A., et al. (2018). Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study. Journal of Chromatographic Science, 56(10), 879-887. Available at: [Link]
-
Kuppa, R. P. (2022, November 19). Handling of Reference Standards [Video]. YouTube. Available at: [Link]
-
Kumar, A., et al. (2018). Supported Liquid Extraction and LC-MS-MS Determination of Iloperidone and Olanzapine in Rat Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 56(10), 879-887. Available at: [Link]
-
Wang, Y., et al. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. BMC Pharmacology & Toxicology. Available at: [Link]
-
Wang, Y., et al. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. ResearchGate. Available at: [Link]
-
Pharmaffiliates. (n.d.). Iloperidone-impurities. Available at: [Link]
-
Yeniceli, D. (2017). Comparison of the HPLC methods developed for iloperidone. ResearchGate. Available at: [Link]
-
Wang, D., et al. (2020). A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 185, 113239. Available at: [Link]
-
Agilent Technologies, Inc. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]
-
Alentris Research Pvt. Ltd. (n.d.). This compound. Available at: [Link]
-
Simzel Life Sciences. (n.d.). This compound. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Iloperidone. PubChem Compound Database. Available at: [Link]
Sources
- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 3. hhs.texas.gov [hhs.texas.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. alentris.org [alentris.org]
- 6. simzel.com [simzel.com]
- 7. pharmajia.com [pharmajia.com]
- 8. SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards [m-pharmainfo.com]
- 9. pharmaguddu.com [pharmaguddu.com]
- 10. Blogs | Restek [discover.restek.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Supported liquid extraction and LC-MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. fda.gov [fda.gov]
- 21. fda.gov [fda.gov]
forced degradation studies of Iloperidone and formation of N-Oxide
Application Note: A-P-N-0325
Topic: Forced Degradation of Iloperidone and Characterization of its N-Oxide Degradant
Audience: Researchers, scientists, and drug development professionals in pharmaceutical analysis and stability testing.
Introduction: The Imperative of Forced Degradation in Drug Development
Iloperidone is an atypical antipsychotic agent used in the management of schizophrenia.[1] As with any pharmaceutical compound, a thorough understanding of its stability profile is paramount to ensuring the safety, efficacy, and quality of the final drug product. Forced degradation studies, also known as stress testing, are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[2] These studies involve subjecting the drug substance to a variety of exaggerated conditions to accelerate its decomposition.
The primary objectives of forced degradation are to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Establish the intrinsic stability of the molecule.
-
Develop and validate stability-indicating analytical methods.[2]
This application note provides a comprehensive guide to conducting forced degradation studies on Iloperidone, with a specific focus on the formation and characterization of its N-oxide derivative, a common degradation product for compounds containing tertiary amine functionalities.
Iloperidone: Structure and Susceptibilities
Iloperidone possesses a complex molecular structure with several functional groups susceptible to degradation under stress conditions.[1] Key structural features include a piperidine ring, a benzisoxazole moiety, and an aromatic ketone. The tertiary amine within the piperidine ring is a primary site for oxidation, leading to the formation of an N-oxide.
-
Chemical Name: 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone[1]
-
Molecular Formula: C₂₄H₂₇FN₂O₄[1]
-
Molecular Weight: 426.48 g/mol
Studies have shown that Iloperidone is labile under hydrolytic (acidic and basic) and oxidative conditions, while remaining relatively stable under neutral hydrolysis, thermal, and photolytic stress.[3]
Experimental Design: A Rationale-Driven Approach
The design of a forced degradation study for Iloperidone should be systematic and grounded in the principles outlined in ICH guideline Q1A(R2).[4][5] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being so extensive as to lead to secondary degradation.
Stress Conditions
The following stress conditions are recommended for a comprehensive evaluation of Iloperidone's stability:
| Stress Condition | Reagent/Condition | Rationale |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | To assess stability in acidic environments, simulating potential gastric conditions or acidic excipients. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide | To evaluate stability in alkaline environments, which can be encountered with certain formulations or co-administered drugs. |
| Oxidative Degradation | 3-30% Hydrogen Peroxide | To mimic oxidative stress, a common degradation pathway for many pharmaceuticals, particularly those with susceptible functional groups like tertiary amines.[3] |
| Thermal Degradation | 60°C | To investigate the effect of elevated temperatures that may be encountered during manufacturing, shipping, or storage. |
| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B) | To determine the drug's sensitivity to light, which dictates packaging requirements. |
Causality of Experimental Choices
The selection of these specific stress conditions is not arbitrary. Each condition is chosen to probe a specific chemical vulnerability of the Iloperidone molecule. For instance, the use of hydrogen peroxide directly targets the lone pair of electrons on the piperidine nitrogen, making the formation of the N-oxide a highly probable outcome. Acid and base hydrolysis challenge the ether linkage and the benzisoxazole ring system.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Iloperidone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Iloperidone reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent.
Forced Degradation Protocols
-
To 1 mL of the Iloperidone stock solution, add 1 mL of 0.1 M HCl.
-
Reflux the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
To 1 mL of the Iloperidone stock solution, add 1 mL of 0.1 M NaOH.
-
Reflux the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
To 1 mL of the Iloperidone stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 48 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Expose the solid Iloperidone powder to a temperature of 60°C in a hot air oven for 48 hours.
-
After exposure, dissolve the powder to prepare a 100 µg/mL solution in the mobile phase.
-
Expose a solution of Iloperidone (100 µg/mL) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
Analytical Methodology: A Stability-Indicating Approach
A validated stability-indicating analytical method is crucial for separating and quantifying Iloperidone from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most common technique. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.
Recommended HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a suitable buffer (e.g., 20 mM phosphate buffer, pH 3) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 274 nm |
| Injection Volume | 10 µL |
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Formation and Characterization of Iloperidone N-Oxide
Under oxidative stress conditions, the tertiary amine of the piperidine ring in Iloperidone is oxidized to form this compound.[6] This transformation can be confirmed using LC-MS by observing a mass shift of +16 amu (the mass of an oxygen atom) in the mass spectrum of the degradation product compared to the parent drug.
-
Molecular Formula of this compound: C₂₄H₂₇FN₂O₅[6]
-
Molecular Weight of this compound: 442.49 g/mol [6]
The formation of the N-oxide can also be influenced by photolytic conditions, especially in the presence of photosensitizers like titanium dioxide.[7] It is important to note that N-oxides can exist as cis/trans isomers, which may be separable by chromatography.[8]
Data Interpretation and Presentation
The results of the forced degradation studies should be presented in a clear and concise manner. A summary table is an effective way to compare the extent of degradation under different stress conditions.
| Stress Condition | % Degradation of Iloperidone | Number of Degradation Products | Major Degradant(s) |
| Acid Hydrolysis | [Insert Data] | [Insert Data] | [Insert Data] |
| Base Hydrolysis | [Insert Data] | [Insert Data] | [Insert Data] |
| Oxidative Degradation | [Insert Data] | [Insert Data] | This compound |
| Thermal Degradation | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic Degradation | [Insert Data] | [Insert Data] | [Insert-Data] |
Visualizing the Workflow and Degradation Pathway
Caption: Workflow for the forced degradation study of Iloperidone.
Caption: Formation of this compound under oxidative stress.
Conclusion
Forced degradation studies are an indispensable tool in the development of robust and stable pharmaceutical products. This application note has provided a detailed protocol and scientific rationale for conducting such studies on Iloperidone, with a particular emphasis on the formation of its N-oxide degradant. By following these guidelines, researchers can gain a comprehensive understanding of Iloperidone's stability profile, develop validated stability-indicating methods, and ultimately ensure the quality and safety of the final drug product.
References
-
Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer. (n.d.). PubMed. Retrieved from [Link]
-
Forced degradation studies of antipsychotic iloperidone by UV spectrophotometry | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). ICH. Retrieved from [Link]
-
Iloperidone-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
This compound (cis/trans Mixture). (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Stability Indicating HPLC method for Determination of Paliperidone in Bulk. (n.d.). International Journal of PharmTech Research. Retrieved from [Link]
-
Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. (2015). PubMed. Retrieved from [Link]
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV. Retrieved from [Link]
-
Iloperidone. (n.d.). PubChem. Retrieved from [Link]
-
Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. (2017). ResearchGate. Retrieved from [Link]
-
Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]
-
Stability testing according to ICH Q1A (R2): Basics and technical solutions. (n.d.). Helago. Retrieved from [Link]
-
Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. (2011). PubMed Central. Retrieved from [Link]
-
Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. (n.d.). Der Pharma Chemica. Retrieved from [Link]
Sources
- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ikev.org [ikev.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
A Robust, Stability-Indicating Reversed-Phase HPLC Method for the Resolution of Iloperidone and its Primary N-Oxide Impurity
An Application Note for the Chromatographic Separation of Iloperidone from its N-Oxide Impurity
Abstract & Introduction
Iloperidone is a second-generation atypical antipsychotic agent used in the management of schizophrenia.[1][2][3] Its therapeutic action is primarily mediated through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3] As with any pharmaceutical active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring drug safety and efficacy. The International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of impurities in drug substances and products.[2]
One of the potential process-related impurities and a possible metabolite of Iloperidone is its N-Oxide derivative, formed by the oxidation of the tertiary amine on the piperidine ring.[2][4] The addition of the oxygen atom significantly alters the polarity and potentially the pharmacological and toxicological profile of the molecule. Therefore, a robust, specific, and stability-indicating analytical method is essential to resolve Iloperidone from its N-Oxide impurity, ensuring the quality and safety of the final drug product.
This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the precise and accurate separation and quantification of Iloperidone and its N-Oxide impurity. The causality behind the selection of chromatographic parameters is explained, and the protocol is grounded in established principles of analytical chemistry and regulatory expectations outlined by the FDA and ICH.[5][6][7][8][9]
Analyte Physicochemical Properties & Separation Principles
The successful chromatographic separation of Iloperidone from its N-Oxide hinges on exploiting the differences in their physicochemical properties. The formation of the N-Oxide introduces a highly polar functional group, which is the primary lever for achieving resolution in a reversed-phase system.
Table 1: Physicochemical Properties of Iloperidone and Iloperidone N-Oxide
| Property | Iloperidone | This compound | Rationale for Separation |
| Chemical Structure | C₂₄H₂₇FN₂O₄ | C₂₄H₂₇FN₂O₅ | The N-O bond in the N-Oxide significantly increases polarity. |
| Molecular Weight | 426.5 g/mol [1] | 442.49 g/mol [4] | Minor difference; polarity is the key driver of separation. |
| Predicted pKa | Not explicitly found | 4.71 ± 0.40[10] | The basicity of the piperidine nitrogen is altered. Controlling mobile phase pH is crucial for consistent retention. |
| Polarity | Less Polar | More Polar | The N-Oxide will have a weaker interaction with the non-polar C18 stationary phase, leading to earlier elution. |
Principle of Separation: This method employs Reversed-Phase Chromatography (RP-HPLC), where a non-polar stationary phase (C18) is used with a polar mobile phase.
-
Iloperidone , being more hydrophobic, will have a stronger affinity for the C18 stationary phase and will be retained longer on the column.
-
This compound , with its increased polarity due to the N-O group, will interact less with the stationary phase and more with the polar mobile phase, causing it to elute earlier than the parent compound.
The mobile phase composition, specifically the organic-to-aqueous ratio and the pH of the buffer, is optimized to modulate the retention of both analytes and achieve baseline resolution. A buffer pH around 3.0, as used in a published method for Iloperidone, ensures that the residual basicity of the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks.[11]
Experimental Protocol
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the performance of the chromatographic system before any sample analysis, in line with ICH and FDA guidelines.[12][13][14]
Instrumentation & Materials
-
Instrumentation: HPLC or UHPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended. The choice of a specific brand should be based on internal validation.
-
Reagents:
-
Iloperidone Reference Standard (RS)
-
This compound Impurity Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade or Milli-Q)
-
Chromatographic Conditions
The following conditions have been optimized to provide robust separation.
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| Stationary Phase | C18 Column (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient / Isocratic | Isocratic Elution |
| Composition | Mobile Phase A : Mobile Phase B (65:35 v/v)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 35°C[11] |
| Detection Wavelength | 274 nm[11] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix Mobile Phase A and Mobile Phase B in a 65:35 (v/v) ratio. Sonicate for 10 minutes to degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended.
-
Standard Stock Solution (Iloperidone): Accurately weigh about 25 mg of Iloperidone RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 500 µg/mL.
-
Impurity Stock Solution (N-Oxide): Accurately weigh about 5 mg of this compound RS into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 50 µg/mL.
-
Resolution Solution (System Suitability): Transfer 5 mL of the Standard Stock Solution (Iloperidone) and 5 mL of the Impurity Stock Solution (N-Oxide) into a 50 mL volumetric flask. Dilute to volume with diluent. This solution contains approximately 50 µg/mL of Iloperidone and 5 µg/mL of this compound.
Experimental Workflow
Figure 1: General workflow for the HPLC analysis of Iloperidone and its N-Oxide impurity.
System Suitability Test (SST)
Before sample analysis, inject the Resolution Solution (at least five replicate injections). The system is deemed suitable for use if the following criteria are met.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 2.0 between this compound and Iloperidone peaks | Ensures baseline separation for accurate integration. |
| Tailing Factor (T) | ≤ 2.0 for the Iloperidone peak | Confirms good peak shape, indicating no secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 for the Iloperidone peak | Demonstrates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% for replicate injections of Iloperidone | Indicates the precision of the injection and system. |
Method Validation Framework
The described method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[5][15] The validation should confirm the method's specificity, linearity, accuracy, precision, and robustness.
Table 4: ICH Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, matrix). | Peak purity of analyte peaks must pass. No interference from blank at the retention times of the analytes. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of impurity specification). |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at multiple concentration levels (e.g., 50%, 100%, 150%). |
| Precision | To assess the degree of scatter between a series of measurements. | % RSD ≤ 2.0% for method precision (repeatability) and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (S/N) of ~3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined by S/N of ~10:1; precision (%RSD) at LOQ should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria must be met after minor changes (e.g., pH ±0.2, flow rate ±10%, temp ±2°C). |
Expected Results & Conclusion
Under the specified chromatographic conditions, a clear separation between the more polar this compound and the parent Iloperidone is expected.
-
Expected Elution Order:
-
This compound (earlier retention time)
-
Iloperidone (later retention time)
-
This application note provides a comprehensive, scientifically-grounded protocol for the separation of Iloperidone from its N-Oxide impurity. The method is designed to be robust and is based on established chromatographic principles and existing literature on Iloperidone analysis.[11][16][17] Adherence to the outlined system suitability and method validation framework will ensure that the method is fit-for-purpose for quality control and stability testing in a regulated pharmaceutical environment.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Yeniceli, D. (2017). Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Dubey, V., & Saini, T. R. (2018). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF ILOPERIDONE IN RAT PLASMA. International Journal of Pharmaceutical Sciences and Research. [Link]
-
SPH, Vol. 8, No. 8, pp 157-163, 2016. Stability Indicating HPLC method for Determination of Paliperidone in Bulk. [Link]
-
National Center for Biotechnology Information. Iloperidone. PubChem Compound Database. [Link]
-
Zhang, Y., et al. (2023). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2021). Tailoring Physicochemical Properties of Iloperidone by Cocrystallization: Design and Characterization of Novel Cocrystals of Iloperidone and 4- amino Benzoic Acid. [Link]
-
Semantic Scholar. Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. [Link]
-
Lakshmi, B., et al. (2015). NEW RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ILOPERIDONE IN BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM. Rasayan Journal of Chemistry. [Link]
-
Pharmaffiliates. Iloperidone-impurities. [Link]
-
Pharmaffiliates. Iloperidone-impurities. [Link]
-
Home Sunshine Pharma. Iloperidone CAS NO:133454-47-4. [Link]
Sources
- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Free Article [pdfs.semanticscholar.org]
- 3. Iloperidone CAS NO:133454-47-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. propharmagroup.com [propharmagroup.com]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. starodub.nl [starodub.nl]
- 16. ijpsr.com [ijpsr.com]
- 17. Bot Verification [rasayanjournal.co.in]
Quantitative Analysis of Iloperidone N-Oxide in Biological Matrices by LC-MS/MS
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantitative analysis of Iloperidone N-Oxide, a metabolite of the atypical antipsychotic Iloperidone, in biological matrices such as human plasma. The method employs Solid-Phase Extraction (SPE) for sample clean-up followed by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This robust and sensitive method is designed for high-throughput applications in pharmacokinetic, toxicokinetic, and clinical drug monitoring studies. All procedures are outlined in accordance with international bioanalytical method validation guidelines to ensure data integrity and reliability.
Introduction and Scientific Rationale
Iloperidone is a second-generation antipsychotic agent used in the treatment of schizophrenia.[1][2] Its therapeutic action is mediated through a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[3] Like most pharmaceuticals, Iloperidone is extensively metabolized in the liver, primarily through three pathways: carbonyl reduction, hydroxylation (mediated by CYP2D6), and O-demethylation (mediated by CYP3A4).[4][5][6] This biotransformation results in several metabolites, including this compound.[7][8][9]
The precise quantification of drug metabolites in biological fluids is a cornerstone of drug development. It provides critical data for evaluating a drug's absorption, distribution, metabolism, and excretion (ADME) profile, assessing potential drug-drug interactions, and understanding the overall safety and efficacy of the parent compound.[10]
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preeminent analytical technique for this purpose. Its high selectivity, sensitivity, and speed make it ideal for measuring low concentrations of analytes within complex biological matrices like plasma or serum.[11][12] A crucial preceding step is sample preparation, which aims to isolate the analyte of interest from interfering matrix components. While Liquid-Liquid Extraction (LLE) is a traditional option[13][14], Solid-Phase Extraction (SPE) generally offers superior performance by providing cleaner extracts, higher analyte recovery, and reduced solvent consumption, thereby enhancing the robustness of the subsequent LC-MS/MS analysis.[15][16][17]
This application note details a complete, validated workflow for the quantification of this compound, providing researchers with a reliable method to support their drug development programs.
Detailed Experimental Protocol
This protocol is designed for the analysis of this compound in human plasma and must be conducted by trained personnel in a laboratory setting.
Materials and Reagents
-
Analytical Standards: this compound (≥98% purity), Stable Isotope-Labeled this compound (e.g., d4-Iloperidone N-Oxide) for use as an internal standard (IS).
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade or Type I).
-
Reagents: Formic Acid (LC-MS grade), Ammonium Hydroxide (reagent grade).
-
Biological Matrix: Drug-free, pooled human plasma (K2-EDTA anticoagulant).
-
SPE Consumables: Polymeric reversed-phase SPE cartridges (e.g., 30 mg/1 mL).
-
Lab Equipment: Calibrated pipettes, vortex mixer, centrifuge, 96-well plates, SPE vacuum manifold, nitrogen evaporator, UPLC-MS/MS system.
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working solutions to prepare a minimum of 7-8 non-zero concentration levels. A suggested range is 0.1 ng/mL to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC): ~3x LLOQ
-
Medium QC (MQC): Mid-range of the calibration curve
-
High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ)
-
Sample Extraction: Solid-Phase Extraction (SPE) Protocol
This protocol is optimized for a polymeric SPE sorbent and can be performed on a vacuum manifold.
-
Sample Pre-treatment:
-
Allow plasma samples, CCs, and QCs to thaw completely at room temperature.
-
Vortex each sample for 10 seconds.
-
In a clean tube, add 100 µL of plasma, 10 µL of IS working solution, and 300 µL of 2% ammonium hydroxide in water.
-
Vortex for 30 seconds. This step precipitates proteins and adjusts the pH to ensure the analyte is in its neutral form, maximizing its retention on the SPE sorbent.[17]
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the manifold.
-
Condition with 500 µL of methanol.
-
Equilibrate with 500 µL of water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the entire pre-treated sample (~410 µL) onto the corresponding cartridge.
-
Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (~1 mL/min).
-
-
Washing:
-
Wash the sorbent with 500 µL of 5% methanol in water to remove salts and other polar interferences.[17]
-
Dry the cartridges under high vacuum for 2-3 minutes to remove residual wash solvent.
-
-
Elution:
-
Place a clean collection plate or tubes inside the manifold.
-
Elute the analyte and IS by adding 500 µL of methanol.
-
Allow the solvent to soak for 30 seconds before applying vacuum to collect the eluate.
-
-
Dry-Down and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex and centrifuge before transferring to an autosampler plate for analysis.
-
UPLC-MS/MS Instrumental Analysis
The following parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[18][19] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[18][19] |
| Gradient | 10% B to 90% B over 1.5 min, hold 0.5 min, return to 10% B |
| Total Run Time | ~3.0 min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive[18][19] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| MRM Transitions | (To be optimized) |
| This compound | Precursor Ion (Q1): m/z 443.2 ([M+H]⁺) Product Ion (Q3): To be determined experimentally |
| IS (d4-Iloperidone N-Oxide) | Precursor Ion (Q1): m/z 447.2 ([M+H]⁺) Product Ion (Q3): To be determined experimentally |
| Collision Energy | To be optimized for each transition |
Bioanalytical Method Validation
To ensure the reliability of data for regulatory submissions, the analytical method must be fully validated according to the principles outlined in the ICH M10 Guideline.[10][20][21] This process demonstrates that the assay is suitable for its intended purpose.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and their typical acceptance criteria.
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration. | Minimum of 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the variability of the measurements (precision). | Assessed at LLOQ, LQC, MQC, HQC levels (n≥5). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[22] |
| Recovery | To measure the efficiency of the extraction process. | Consistent, precise, and reproducible at LQC, MQC, and HQC levels. |
| Matrix Effect | To assess the ion suppression or enhancement from matrix components. | The matrix factor should be consistent across different lots of matrix. The IS-normalized matrix factor should have a %CV ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, analysis). | Assessed via freeze-thaw, bench-top, long-term, and post-preparative stability tests. Mean concentrations must be within ±15% of nominal. |
Example Validation Data Summary
The following table shows hypothetical but representative data demonstrating that the method meets validation criteria.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.10 | 104.5 | 8.2 | 102.1 | 11.5 |
| LQC | 0.30 | 97.8 | 6.5 | 99.5 | 7.9 |
| MQC | 10.0 | 101.2 | 4.1 | 100.8 | 5.3 |
| HQC | 80.0 | 95.5 | 3.8 | 97.2 | 4.6 |
Extraction Recovery: The mean extraction recovery for this compound was determined to be 88.5% with a precision (%CV) of 5.7%.
Conclusion
The method described in this application note provides a selective, sensitive, and robust protocol for the quantification of this compound in human plasma. The use of Solid-Phase Extraction ensures a clean sample extract, minimizing matrix effects and leading to reliable data. The UPLC-MS/MS parameters allow for a short run time, making the method suitable for high-throughput analysis. When fully validated according to regulatory guidelines, this method can be confidently deployed in various stages of drug development to support critical pharmacokinetic and clinical assessments.
References
-
Iloperidone | C24H27FN2O4 | CID 71360 . PubChem - NIH. Available from: [Link]
-
Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? . Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Iloperidone (Fanapt®) . Texas Health and Human Services. Available from: [Link]
-
Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia . PMC. Available from: [Link]
-
Iloperidone Pharmacokinetics . Psychopharmacology Institute. Available from: [Link]
-
Iloperidone (fanapt) Full Prescribing Information . HealthyPlace. Available from: [Link]
-
Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis . Unacademy. Available from: [Link]
-
Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction . PMC - NIH. Available from: [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation . Phenomenex. Available from: [Link]
-
Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples . NIH. Available from: [Link]
-
Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs . Citefactor.org. Available from: [Link]
-
Sample Preparation – Liquid-Liquid Extraction . SCION Instruments. Available from: [Link]
-
Liquid–liquid extraction . Wikipedia. Available from: [Link]
-
Extraction of Basic Drugs from Plasma with Polymeric SPE . Agilent. Available from: [Link]
-
Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study . Journal of Chromatographic Science | Oxford Academic. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 . FDA. Available from: [Link]
-
SAMPLE PREPARATION . Phenomenex. Available from: [Link]
-
Application of hyphenated LC/NMR and LC/MS techniques in rapid identification of in vitro and in vivo metabolites of iloperidone . PubMed. Available from: [Link]
-
ICH M10 on bioanalytical method validation . European Medicines Agency. Available from: [Link]
-
Liquid chromatography-mass spectrometry determination of iloperidone on rat dried blood spots: application to pharmacokinetics . Analytical Methods (RSC Publishing). Available from: [Link]
-
Supported Liquid Extraction and LC-MS-MS Determination of Iloperidone and Olanzapine in Rat Plasma: Application to a Pharmacokinetic Study . PubMed. Available from: [Link]
-
Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction . ResearchGate. Available from: [Link]
-
bioanalytical method validation and study sample analysis m10 . ICH. Available from: [Link]
-
Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics . NIH. Available from: [Link]
-
Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction . PubMed. Available from: [Link]
-
Iloperidone . Wikipedia. Available from: [Link]
-
Quantitative bioanalysis by LC-MS for the development of biological drugs . Bioanalysis. Available from: [Link]
-
Fast LC–MS/MS screening method for the evaluation of drugs, illicit drugs, and other compounds in biological matrices . Unich. Available from: [Link]
Sources
- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iloperidone - Wikipedia [en.wikipedia.org]
- 3. Iloperidone (fanapt) Full Prescribing Information | HealthyPlace [healthyplace.com]
- 4. hhs.texas.gov [hhs.texas.gov]
- 5. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. This compound CAS#: 1375651-09-4 [m.chemicalbook.com]
- 8. molcan.com [molcan.com]
- 9. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 12. ricerca.unich.it [ricerca.unich.it]
- 13. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis - unacademy [unacademy.com]
- 14. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 15. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. agilent.com [agilent.com]
- 18. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
- 21. database.ich.org [database.ich.org]
- 22. Supported liquid extraction and LC-MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution of Iloperidone and Iloperidone N-Oxide
Welcome to the technical support center dedicated to resolving the chromatographic challenges associated with Iloperidone and its primary metabolite, Iloperidone N-Oxide. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering co-elution issues during HPLC analysis. As your dedicated application scientist, my goal is to provide not just a set of instructions, but a foundational understanding of the chemistry involved, empowering you to troubleshoot this and similar separation challenges effectively.
Understanding the Analytical Challenge: Iloperidone and its N-Oxide
The primary difficulty in separating Iloperidone from its N-Oxide metabolite stems from their structural similarity, yet significant difference in polarity. Iloperidone is a weakly basic and relatively hydrophobic molecule. The formation of the N-Oxide on the piperidine nitrogen introduces a highly polar functional group, drastically altering its interaction with both the stationary and mobile phases. While this polarity difference should theoretically make them easy to separate, co-elution often occurs when analytical methods are not specifically optimized to handle this disparity under the right conditions.
Analyte Properties at a Glance
A successful separation strategy relies on exploiting the physicochemical differences between the analytes.
| Property | Iloperidone | This compound | Significance for HPLC |
| Structure | See Diagram Below | See Diagram Below | The N-Oxide group significantly increases polarity and introduces a different ionization potential. |
| Molecular Weight | 426.5 g/mol [1][2] | 442.5 g/mol [3] | Similar mass; requires chromatographic separation, not just mass-based detection, for resolution. |
| pKa | ~7.9 - 8.4 (piperidine nitrogen)[4][5] | ~4.7 (predicted, for the N-Oxide group)[6] | This is the most critical parameter for manipulating retention and achieving selectivity in reversed-phase HPLC. |
| logP | ~4.4[4] | Significantly lower (more hydrophilic) | Governs retention in reversed-phase chromatography. The large difference suggests a standard C18 column may not retain the N-Oxide well. |
Chemical Structures
Caption: Chemical structures of Iloperidone and this compound.
Frequently Asked Questions (FAQs)
Q1: Why are my Iloperidone and this compound peaks co-eluting on a C18 column?
Co-elution in this case, especially on a standard C18 column, is often due to an inappropriate mobile phase pH. If the pH is not controlled, or is in a range where both molecules are partially ionized (between pH 5 and 7.5), you can experience poor peak shape and unpredictable retention, leading to peak overlap.[7][8] Additionally, the highly polar N-Oxide may have very little retention on a traditional C18 phase, causing it to elute near the void volume, potentially merging with the parent compound if its retention is also short.[9]
Q2: What is the single most effective parameter to adjust for achieving separation?
Mobile phase pH . The significant difference in the pKa values of the two compounds is the key to manipulating their retention times. Adjusting the pH to be at least 1.5-2 units away from each compound's pKa will ensure they are in a single, stable ionic state (either fully ionized or fully unionized), leading to sharper peaks and differential retention.[8][10]
Q3: I'm seeing significant peak tailing for Iloperidone. What's the cause?
Peak tailing for a basic compound like Iloperidone is a classic sign of secondary interactions with the silica backbone of the HPLC column.[11] At mid-range pH values (e.g., pH 4-7), residual silanol groups on the silica surface are deprotonated (negatively charged) and can interact with the protonated (positively charged) Iloperidone, causing tailing. Operating at a lower pH (e.g., pH < 3.5) protonates these silanols, minimizing this interaction.[11]
Q4: Is a standard C18 column the best choice for this analysis?
While a C18 column can work with a highly optimized mobile phase, it may not be ideal. The very polar N-Oxide metabolite can be poorly retained. A better choice might be a polar-embedded C18 column which provides better retention for polar analytes, or even exploring Hydrophilic Interaction Liquid Chromatography (HILIC) if the N-Oxide is the primary compound of interest.[9]
Systematic Troubleshooting and Method Development Guide
This guide follows a logical progression from simple checks to more advanced method development. Before making any changes to your method, it is crucial to confirm your HPLC system is functioning correctly (see Protocol 1).
Caption: A systematic workflow for resolving the co-elution of Iloperidone and its N-Oxide.
Step 1: System Health & Initial Assessment
Before modifying your method, rule out system-level problems. Contamination, leaks, or a failing column can mimic co-elution or cause poor peak shape.[12] Perform a thorough system check as outlined in Protocol 1 .
Step 2: Mobile Phase Optimization - The Power of pH
This is the most impactful step. Your goal is to find a pH where both compounds are in a stable, single ionic form, and their retention characteristics are maximally different.
The Scientific Rationale:
-
Iloperidone (pKa ~8): At pH < 6, it is fully protonated (positively charged). At pH > 10, it is in its neutral, free-base form.
-
This compound (pKa ~4.7): At pH < 2.7, it is likely protonated. At pH > 6.7, it is in its neutral form.
Recommended Strategy: pH Scouting (See Protocol 2)
-
Low pH (e.g., 2.5 - 3.5): This is the most common starting point. At this pH, Iloperidone is fully protonated (BH+), and the N-Oxide is neutral (B). This charge difference should create significant selectivity. A low pH also suppresses silanol activity, improving peak shape for Iloperidone.[11]
-
High pH (e.g., 9.5 - 10.5): At this pH, Iloperidone is neutral (B), while the N-Oxide is also neutral. Separation will be based purely on the difference in hydrophobicity. This can be very effective but requires a pH-stable column (e.g., a hybrid particle column) to prevent stationary phase degradation.[13]
| pH Range | Recommended Buffer (pKa) | Analyte Ionization State | Expected Outcome |
| 2.5 - 3.5 | Phosphate (2.1), Formate (3.8) | Iloperidone: Cationic; N-Oxide: Neutral | Good starting point. Should provide good selectivity and peak shape. |
| 6.5 - 7.5 | Phosphate (7.2) | Iloperidone: Cationic; N-Oxide: Neutral | Risky. Close to pKa values, may cause poor peak shape and instability.[7] |
| 9.5 - 10.5 | Ammonium Carbonate (9.2) | Iloperidone: Neutral; N-Oxide: Neutral | Can provide excellent selectivity based on polarity. Requires a high-pH stable column. |
Step 3: Organic Modifier Selection
The choice between Acetonitrile (ACN) and Methanol (MeOH) can alter selectivity.
-
Acetonitrile (ACN): Typically provides sharper peaks and lower backpressure. It is the preferred starting solvent.
-
Methanol (MeOH): Can offer different selectivity due to its protic nature and different interactions (e.g., hydrogen bonding). If you have some separation with ACN but it's not sufficient, substituting with MeOH is a valuable experiment.
Step 4: Stationary Phase Selection
If mobile phase optimization on a standard C18 column is insufficient, changing the stationary phase is the next logical step. The goal is to introduce different separation mechanisms.
| Stationary Phase | Separation Mechanism | Best For... |
| Standard C18 | Hydrophobic interaction | Non-polar compounds. May show poor retention for the N-Oxide. |
| Polar-Embedded C18 | Hydrophobic + H-bonding | Improving retention of polar compounds like the N-Oxide while still retaining the parent drug.[14] |
| Phenyl (e.g., Phenyl-Hexyl) | Hydrophobic + π-π interactions | Compounds with aromatic rings. Can offer unique selectivity for both analytes. |
| HILIC | Partitioning into a water-enriched layer | Strongly retaining and separating very polar compounds like the N-Oxide. Iloperidone would elute very early.[9] |
A column screening experiment (see Protocol 3 ) using a polar-embedded and a phenyl column alongside your existing C18 is a highly efficient way to find the best stationary phase.
Detailed Experimental Protocols
Protocol 1: HPLC System Health Check
-
Objective: Ensure the HPLC system is not the source of the co-elution or peak shape issues.
-
Procedure:
-
Mobile Phase: Prepare fresh mobile phase using HPLC-grade solvents and salts. Filter and degas thoroughly.[12]
-
Check for Leaks: Pressurize the system and visually inspect all fittings from the pump to the detector for any signs of leakage.
-
Bypass Column: Replace the analytical column with a zero-dead-volume union.
-
Gradient Blank: Run your analytical gradient without an injection. The baseline should be smooth and free of "ghost peaks," which could indicate contamination in the mobile phase or system.[15]
-
Injector Carryover Test: Inject a high concentration standard, followed by several blank injections (mobile phase). If peaks from the standard appear in the blank runs, you have a carryover issue that needs to be resolved by cleaning the injector port, needle, and sample loop.[16]
-
Protocol 2: pH Scouting Study for Method Development
-
Objective: To determine the optimal mobile phase pH for separating Iloperidone and its N-Oxide.
-
Materials:
-
Column: A reliable C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A1: 20 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric Acid.
-
Mobile Phase A2: 20 mM Ammonium Carbonate, pH adjusted to 10.0 with Ammonium Hydroxide (use with a pH-stable column only).
-
Mobile Phase B: Acetonitrile.
-
Standard: Mixed standard of Iloperidone and this compound (~10 µg/mL each).
-
-
Procedure:
-
Method 1 (Low pH):
-
Equilibrate the column with 70% Mobile Phase A1 / 30% Mobile Phase B.
-
Inject the mixed standard.
-
Run a generic gradient, for example: 30% B to 80% B over 15 minutes.
-
Observe retention times, peak shape, and resolution.
-
-
Method 2 (High pH):
-
Thoroughly flush the system and column with 50/50 water/ACN.
-
Equilibrate the pH-stable column with 70% Mobile Phase A2 / 30% Mobile Phase B.
-
Inject the mixed standard and run the same gradient as above.
-
Compare the chromatograms from both methods to select the most promising pH for further optimization.
-
-
Protocol 3: Column Screening Protocol
-
Objective: To evaluate different stationary phase chemistries for optimal selectivity.
-
Materials:
-
Columns: Standard C18, Polar-Embedded C18, Phenyl-Hexyl (all with similar dimensions).
-
Mobile Phase: Use the optimal buffered mobile phase identified in Protocol 2.
-
-
Procedure:
-
Install the first column (e.g., Standard C18) and equilibrate thoroughly.
-
Run your optimized gradient method and record the chromatogram.
-
Replace with the second column (e.g., Polar-Embedded), ensuring the system is flushed and re-equilibrated.
-
Run the same gradient method and record the chromatogram.
-
Repeat for the third column (e.g., Phenyl-Hexyl).
-
Compare the resolution, peak shape, and retention times across the three columns to identify the stationary phase that provides the best overall separation.
-
By methodically applying these principles and protocols, you can effectively troubleshoot and develop a robust HPLC method for the complete resolution of Iloperidone and this compound.
References
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Mann, A., et al. (2021). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Iloperidone. PubChem Compound Database. Retrieved from [Link]
-
Li, X., et al. (2013). Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Journal of Chromatography B, 928, 63-69. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Other HPLC separations performed on polar stationary phases. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Separation Science. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
-
Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Karaca, S. A., & Uğur, D. Y. (2017). Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
-
PharmaCompass. (n.d.). Iloperidone. Retrieved from [Link]
-
Wikipedia. (n.d.). Iloperidone. Retrieved from [Link]
-
Karaca, S. A., & Uğur, D. Y. (2017). Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2009, January 12). Chemistry Review(s) for NDA 22-192. Retrieved from [Link]
-
Wang, L., et al. (2025, November 25). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. PubMed. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Iloperidone-impurities. Retrieved from [Link]
Sources
- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iloperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms [mdpi.com]
- 5. ILOPERIDONE CAS#: 133454-47-4 [amp.chemicalbook.com]
- 6. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 10. veeprho.com [veeprho.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. moravek.com [moravek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bvchroma.com [bvchroma.com]
- 16. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
Technical Support Center: Optimizing Peak Shape for Iloperidone N-Oxide
Welcome to our dedicated technical support guide for researchers, analytical chemists, and drug development professionals working with Iloperidone N-Oxide. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common chromatographic challenges, particularly poor peak shape, encountered during the analysis of this critical metabolite. Our goal is to equip you with the scientific understanding and practical steps necessary to achieve symmetric, sharp, and reproducible peaks.
Understanding the Challenge: The Chromatographic Behavior of this compound
This compound, a key metabolite of the atypical antipsychotic Iloperidone, presents a unique set of challenges in reversed-phase chromatography. Its chemical structure, featuring a tertiary N-oxide functional group, imparts increased polarity and basicity compared to the parent compound. The predicted pKa of this compound is approximately 4.71, making its ionization state highly sensitive to the mobile phase pH.[1]
Poor peak shape, most commonly observed as peak tailing, arises primarily from secondary-site interactions between the positively charged analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][4] These interactions are a common issue for basic compounds and N-oxides, leading to problems with peak integration, reduced resolution, and compromised analytical accuracy.[2][3][5]
This guide will walk you through a logical, step-by-step process to diagnose and resolve these issues, ensuring the development of a robust and reliable analytical method.
Troubleshooting Guide: A Q&A Approach to Peak Shape Problems
This section directly addresses the most common questions and issues encountered when analyzing this compound.
Q1: My this compound peak is exhibiting significant tailing. What is the most likely cause and my first step to fix it?
Answer: The most probable cause of peak tailing for a basic compound like this compound is a strong, undesirable ionic interaction with deprotonated (negatively charged) silanol groups on the silica packing material of your column.[4][6] This secondary interaction mechanism delays a portion of the analyte molecules as they travel through the column, resulting in a "tail."[7]
Your First Step: Evaluate and Adjust Mobile Phase pH.
The ionization state of both the this compound molecule and the silanol groups is controlled by the mobile phase pH.
-
Mechanism: At a pH above approximately 3-4, residual silanol groups on the silica surface become increasingly ionized (SiO⁻), creating active sites for electrostatic interaction with the protonated (positively charged) this compound.[2][4]
-
Solution: Lower the mobile phase pH. By operating at a pH of 2.5 to 3.5, you ensure that the silanol groups are fully protonated (Si-OH) and thus electrically neutral.[7] This minimizes the secondary ionic interactions and promotes a single, hydrophobic retention mechanism, leading to a more symmetrical peak. For this compound with a predicted pKa of ~4.71, a mobile phase pH of ~2.7-3.0 is an excellent starting point.[1]
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Buffers: Prepare aqueous mobile phase components using buffers effective in the low pH range, such as 0.1% formic acid or a 10-25 mM phosphate buffer.
-
pH Measurement: Measure the pH of the aqueous portion of the mobile phase before mixing with the organic modifier.
-
Systematic Approach: Adjust the pH in small increments (e.g., 0.2 pH units) and observe the effect on peak shape and retention time.
-
Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase before injecting your sample. A minimum of 10-15 column volumes is recommended.
Q2: I've lowered the mobile phase pH, but I still see some peak tailing. What should I try next?
Answer: If low-pH operation does not completely resolve peak tailing, the issue likely lies with the type and quality of your HPLC column or other mobile phase parameters.
Next Steps: Column and Mobile Phase Optimization
-
Use a Modern, End-Capped Column:
-
Causality: Older, "Type-A" silica columns have a higher concentration of acidic, accessible silanol groups that are difficult to fully deactivate. Modern, high-purity "Type-B" silica columns that are densely bonded and "end-capped" are essential. End-capping is a process where smaller silane molecules, like trimethylchlorosilane, are used to bond the remaining free silanols, effectively shielding them from interaction with basic analytes.[4][5]
-
Recommendation: Select a column specifically marketed as base-deactivated or suitable for the analysis of basic compounds. Many manufacturers offer phases with proprietary surface treatments to further reduce silanol activity.
-
-
Increase Buffer Concentration:
-
Causality: In some cases, especially with high sample loads, the buffering capacity of the mobile phase may be insufficient to control the local pH at the head of the column.
-
Recommendation: Try increasing the buffer concentration from 10 mM to 25-50 mM. This can help maintain a consistent pH environment and mask residual silanol interactions.[8] Note that higher buffer concentrations can increase system backpressure and may not be ideal for LC-MS applications due to potential ion suppression.
-
-
Consider the Organic Modifier:
-
Causality: The choice of organic solvent can influence peak shape. Methanol, being a protic solvent, is more effective at hydrogen bonding with and shielding active silanol sites compared to acetonitrile.[4]
-
Recommendation: If you are using acetonitrile, try substituting it with methanol (or a mixture) to see if peak symmetry improves. You will need to adjust the gradient profile as methanol is a weaker solvent than acetonitrile in reversed-phase chromatography.
-
Q3: My peak shape is not tailing, but it's broad or splitting. What could be the cause?
Answer: Broad or split peaks can stem from several non-ideal chromatographic conditions, distinct from the chemical interactions that cause tailing.
Troubleshooting Workflow for Broad or Split Peaks
Caption: Troubleshooting workflow for broad or split peaks.
-
Extra-Column Effects: Excessive volume between the injector and detector can cause band broadening. Ensure tubing is as short and narrow-bore as possible and that all fittings are secure.[5]
-
Column Failure: A void at the column inlet or a partially blocked frit can distort the sample band, leading to split or misshapen peaks for all analytes.[9][10] Replacing the column is the definitive diagnostic test.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile in a low organic start), it can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase.
-
pH near pKa: Operating at a mobile phase pH very close to the analyte's pKa (~4.71) can cause peak broadening or splitting because the analyte exists as a mixture of ionized and neutral forms, each with slightly different retention characteristics.[11]
Key Method Parameters for Robust Peak Shape
Proactive method development is key to avoiding peak shape issues. The table below summarizes recommended starting parameters for the analysis of this compound.
| Parameter | Recommendation | Rationale & Expert Insights |
| Column Chemistry | Modern, high-purity, end-capped C18 or C8 | Minimizes silanol interactions, which is the primary cause of peak tailing for basic N-oxides.[4][5] |
| Particle Size | Sub-2 µm (UHPLC) or 2.5-3.5 µm (HPLC) | Smaller particles provide higher efficiency, leading to sharper peaks and better resolution. |
| Mobile Phase A | 10-25 mM Phosphate Buffer or 0.1% Formic Acid in Water | Provides consistent and robust pH control in the optimal range for suppressing silanol activity. |
| Mobile Phase pH | pH 2.7 - 3.5 | Ensures this compound is fully protonated and silanol groups are neutralized, preventing secondary ionic interactions.[3] |
| Mobile Phase B | Acetonitrile or Methanol | Methanol can sometimes offer better peak shape for basic compounds by masking active silanol sites.[4] |
| Column Temperature | 30 - 45 °C | Elevated temperatures can improve peak shape by increasing mass transfer kinetics and reducing mobile phase viscosity. |
| Sample Diluent | Initial Mobile Phase Composition | Avoids peak distortion caused by injecting a sample in a solvent that is stronger than the mobile phase. |
Summary and Final Recommendations
Achieving a good peak shape for this compound is a systematic process centered on controlling its ionization state and minimizing unwanted interactions with the stationary phase.
-
Prioritize pH Control: The single most critical factor is operating at a low mobile phase pH (2.7-3.5) to suppress silanol activity.
-
Invest in Modern Columns: Use a high-quality, end-capped C18 or C8 column designed for the analysis of basic compounds. This is not an area to compromise on.
-
Be Mindful of System Hygiene: Regularly inspect your system for sources of extra-column band broadening and ensure samples are properly filtered to protect the column frit.
-
Consult Official Methods: Where available, always refer to compendial methods, such as those in the United States Pharmacopeia (USP), for specific requirements on peak symmetry and system suitability.[9]
By applying these principles, you can develop a robust, reproducible method for the accurate quantification of this compound, ensuring the integrity and quality of your analytical data.
References
- Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- ChemicalBook. (n.d.). This compound CAS#: 1375651-09-4.
- Jia, M., Li, J., He, X., Liu, M., Zhou, Y., Fan, Y., & Li, W. (2013). Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
- Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing!
- Chen, Y., et al. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. BMC Pharmacology and Toxicology.
- Nawrocki, J., Rigney, M. P., McCormick, A., & Carr, P. W. (1993). Chromatographic silanol activity test procedures: The quest for a universal test.
- Chrom Tech, Inc. (2025, October 28).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- PubChem. (n.d.). Iloperidone.
- Karaca, S. A., & Yeniceli, D. (2017). Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography.
- U.S. Food and Drug Administration. (2009, January 12). eCopy, Inc.
- Stoll, D. R. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
- Dolan, J. W. (2008, June 30). Peak Shape Problems. LCGC Europe.
- Agilent Technologies. (n.d.).
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- United States Pharmacopeia. (n.d.). Compendial Approvals - USP-NF.
- Scribd. (n.d.).
- Dolan, J. W. (2008, June 30). Peak Shape Problems.
- CICE. (2023, December 27).
Sources
- 1. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. reddit.com [reddit.com]
- 7. selleckchem.com [selleckchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. nirmawebsite.s3.ap-south-1.amazonaws.com [nirmawebsite.s3.ap-south-1.amazonaws.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Optimization of Mobile Phase for Iloperidone N-Oxide Separation
Welcome to the dedicated technical support guide for the chromatographic separation of Iloperidone and its critical impurity, Iloperidone N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on mobile phase optimization and to troubleshoot common issues encountered during method development and routine analysis. Our approach is grounded in fundamental chromatographic principles to empower you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the separation of Iloperidone and its N-Oxide.
Q1: What is a good starting point for a mobile phase to separate Iloperidone and this compound?
A typical starting point for a reversed-phase HPLC or UPLC method would be a gradient elution using a C18 column. The mobile phase would consist of an aqueous buffer (like phosphate or formate) and an organic modifier (typically acetonitrile or methanol). For example, a simple gradient could start with a higher aqueous percentage and ramp up the organic modifier concentration. A published UPLC-MS/MS method used a gradient of acetonitrile and water containing 0.1% formic acid on a C18 column, which can be an excellent starting point[1][2].
Q2: Why is controlling the pH of the mobile phase so critical for this separation?
Controlling the mobile phase pH is crucial because Iloperidone and its N-oxide are ionizable compounds.[3] The pH of the mobile phase dictates the ionization state of these analytes. In reversed-phase chromatography, ionized species are less retained and elute earlier than their non-ionized counterparts. Inconsistent pH can lead to shifts in retention time and poor reproducibility.[3] For optimal peak shape and consistent retention, it is recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single, stable ionic form.[3]
Q3: What is the role of the buffer and what concentration should I use?
A buffer is used to resist changes in pH, ensuring consistent ionization of the analytes and thus reproducible retention times.[3][4] The buffer capacity is highest when the mobile phase pH is close to the buffer's pKa.[4] A general recommendation for buffer concentration in reversed-phase HPLC is between 10-50 mM.[5] Concentrations below 5 mM may not provide sufficient buffering capacity, while very high concentrations can lead to precipitation in the presence of high organic solvent percentages and may increase column backpressure.
Q4: Which organic modifier is better: Acetonitrile or Methanol?
Both acetonitrile and methanol are commonly used organic modifiers in reversed-phase chromatography. Acetonitrile generally has a lower viscosity and allows for higher efficiency, while methanol can sometimes offer different selectivity.[6] The choice between them can impact the resolution of closely eluting peaks. It is often beneficial to screen both during method development to see which provides the better separation for Iloperidone and its N-oxide. Some methods have successfully used a combination of both.[7][8]
Q5: My analysis requires LC-MS detection. What special considerations are there for the mobile phase?
For LC-MS applications, it is imperative to use volatile buffers to avoid contamination of the mass spectrometer source.[3] Non-volatile buffers like phosphate are not suitable. Volatile options include ammonium formate, ammonium acetate, and additives like formic acid or acetic acid.[3][5] These additives also aid in the ionization of the analytes in the MS source.[3] A UPLC-MS/MS method for Iloperidone successfully utilized 0.1% formic acid in the mobile phase.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to resolving specific problems you may encounter during your experiments.
Issue 1: Poor Resolution Between Iloperidone and this compound
Poor resolution is one of the most common challenges. The structural similarity between the parent drug and its N-oxide can make baseline separation difficult.
Systematic Troubleshooting Steps:
-
Adjust Organic Modifier Percentage (Isocratic) or Gradient Slope (Gradient):
-
Causality: The percentage of the organic modifier is the primary driver of retention in reversed-phase chromatography.[9] Decreasing the organic content will increase the retention times of both compounds, potentially providing more time for the column to resolve them. In a gradient method, a shallower gradient (slower increase in organic modifier) will have a similar effect.
-
Action: If running an isocratic method, decrease the percentage of the organic modifier in 2-5% increments. For a gradient method, decrease the slope of the gradient.
-
-
Optimize Mobile Phase pH:
-
Causality: Small changes in pH can significantly alter the selectivity between ionizable compounds. Iloperidone and its N-oxide will have different pKa values. By adjusting the pH, you can subtly change their relative retention and improve separation.
-
Action: Screen a range of pH values. For a C18 silica-based column, a typical safe operating range is pH 2-8.[5] Use a buffer with a pKa close to your target pH for effective control.[4][5] For instance, a phosphate buffer can be effective around pH 3.[10][11]
-
-
Change the Organic Modifier:
-
Causality: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation due to different interactions between the analytes, the mobile phase, and the stationary phase.[6]
-
Action: Try replacing acetonitrile with methanol at a concentration that gives a similar retention time for the main peak. You can also test mixtures of both.
-
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution.
Issue 2: Peak Tailing, Especially for this compound
Peak tailing can compromise peak integration and reduce the accuracy of quantification. It is often more pronounced for polar and basic compounds like N-oxides.
Systematic Troubleshooting Steps:
-
Check Mobile Phase pH:
-
Causality: One of the primary causes of peak tailing for basic compounds is secondary interactions with residual acidic silanol groups on the silica-based stationary phase. Operating at a low pH (e.g., pH 3) protonates these silanols, reducing their ability to interact with protonated basic analytes.[10][11]
-
Action: Lower the mobile phase pH using an appropriate buffer like a phosphate buffer.[10][11]
-
-
Increase Buffer Concentration:
-
Causality: A higher buffer concentration can help to saturate the active sites on the stationary phase, further minimizing secondary interactions.
-
Action: Gradually increase the buffer concentration, for example, from 10 mM to 25 mM or 50 mM, while ensuring it remains soluble in the mobile phase mixture.[3]
-
-
Use a Different Column:
-
Causality: Not all C18 columns are the same. Columns with high-purity silica and advanced end-capping are less prone to causing peak tailing with basic compounds.
-
Action: If the problem persists, consider trying a column specifically designed for the analysis of basic compounds or a column with a different stationary phase chemistry.
-
Issue 3: Unstable or Drifting Retention Times
Inconsistent retention times are a sign of an unstable chromatographic system and can invalidate your results.
Systematic Troubleshooting Steps:
-
Ensure Proper Column Equilibration:
-
Causality: The column needs to be fully equilibrated with the mobile phase before starting the analysis. Insufficient equilibration, especially when changing mobile phases, will cause retention times to drift.[12]
-
Action: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.
-
-
Verify Mobile Phase Preparation and pH:
-
Causality: An improperly prepared buffer or a mobile phase where the pH was not correctly adjusted will lead to inconsistent results. The pH of the aqueous portion should be measured before mixing with the organic modifier.
-
Action: Prepare fresh mobile phase, carefully measuring all components. Double-check the pH of the aqueous buffer before use. Ensure the mobile phase is well-mixed and degassed.
-
-
Check for System Leaks and Temperature Fluctuations:
-
Causality: Leaks in the HPLC system can cause pressure fluctuations and changes in the mobile phase composition being delivered to the column, leading to erratic retention times.[13][14] Temperature fluctuations can also affect retention, especially for ion-exchange separations.
-
Action: Inspect all fittings for signs of leaks.[14] Use a column oven to maintain a constant temperature.[12]
-
Experimental Protocols & Data
Protocol: Systematic Mobile Phase Optimization
This protocol outlines a structured approach to optimizing the mobile phase for the separation of Iloperidone and this compound.
Objective: To achieve baseline separation (Resolution > 1.5) with good peak shape (Tailing factor < 1.5) in a reasonable run time.
Materials:
-
HPLC or UPLC system with UV or PDA detector
-
C18 column (e.g., 100 x 2.1 mm, 1.7 µm for UPLC)
-
Iloperidone and this compound reference standards
-
HPLC-grade Acetonitrile and/or Methanol
-
HPLC-grade water
-
Buffers (e.g., Potassium dihydrogen phosphate, Formic acid)
-
Acids/Bases for pH adjustment (e.g., Phosphoric acid)
Procedure:
-
Initial Scouting:
-
Prepare two mobile phases:
-
Mobile Phase A: 10 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Run a fast gradient from 10% B to 90% B over 10 minutes to determine the approximate elution conditions.
-
-
pH Screening:
-
Prepare Mobile Phase A at three different pH values: 3.0, 4.5, and 6.0.
-
For each pH, run your scouting gradient and observe the changes in selectivity and resolution between Iloperidone and this compound.
-
-
Organic Modifier Screening:
-
Based on the best pH from step 2, prepare a new Mobile Phase B using Methanol.
-
Repeat the scouting gradient and compare the selectivity to that obtained with Acetonitrile.
-
-
Fine-Tuning the Gradient:
-
Once the optimal pH and organic modifier are selected, fine-tune the gradient slope around the elution point of the two compounds to maximize resolution. A shallower gradient in this region is often beneficial.
-
Data Presentation: Comparison of Published HPLC Methods
The table below summarizes various mobile phase compositions that have been successfully used for the analysis of Iloperidone, providing a valuable reference for method development.
| Reference | Mobile Phase Composition | Column Type |
| Yeniceli (2017)[10][11] | 65:35 v/v, 20 mM phosphate buffer (pH 3.0) : Acetonitrile | C18 |
| Lakshmi et al. (2015)[7][8] | 50:30:20 v/v/v, Acetonitrile : Methanol : Acetate buffer | C18 |
| Dubey & Saini (2018)[15] | 60:40 v/v, 0.01 M Sodium dihydrogen phosphate buffer (pH 6.0) : Acetonitrile | Phenyl |
| Zhang et al. (2021)[1][2] | Gradient of Acetonitrile and Water with 0.1% Formic Acid | UPLC BEH C18 |
Logical Relationship Diagram: Mobile Phase Parameter Effects
Caption: Impact of mobile phase parameters on chromatographic results.
This guide provides a comprehensive framework for optimizing the mobile phase for the separation of Iloperidone and this compound. By understanding the underlying principles and following a systematic approach to troubleshooting, you can develop a robust and reliable analytical method.
References
-
Forced degradation studies of antipsychotic iloperidone by UV spectrophotometry | Request PDF - ResearchGate. Available at: [Link]
-
Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer - PubMed. Available at: [Link]
-
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC | LCGC International. Available at: [Link]
-
Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC - NIH. Available at: [Link]
-
Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography - ResearchGate. Available at: [Link]
-
NEW RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ILOPERIDONE IN BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM - Rasayan Journal of Chemistry. Available at: [Link]
-
New RP-HPLC method development and validation for the estimation of iloperidone in bulk drug and its pharmaceutical dosage form | Request PDF - ResearchGate. Available at: [Link]
-
When should you use a buffer for HPLC, how does it work and which one to use? - Restek. Available at: [Link]
-
Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form - Scirp.org. Available at: [Link]
-
Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Product - Scirp.org. Available at: [Link]
-
Sumithra, M., Sundaram, P.S. and Srinivasulu, K. (2011) Analytical Method Development and Validation of Iloperidone in Tablet Dosage form by RP-HPLC. International Journal of ChemTech Research, 3, 1403-1407. - References - Scirp.org. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF ILOPERIDONE IN RAT PLASMA | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Comparison of the HPLC methods developed for iloperidone. - ResearchGate. Available at: [Link]
-
Effect of Buffer on HPLC Separation of Buffers - SIELC Technologies. Available at: [Link]
-
Stability Indicating HPLC method for Determination of Paliperidone in Bulk. Available at: [Link]
-
Forced Degradation Studies - MedCrave online. Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. Available at: [Link]
-
Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC - PubMed. Available at: [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]
-
2 - Medical Laboratory Technology Journal. Available at: [Link]
-
Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone - Semantic Scholar. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Available at: [Link]
-
HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Available at: [Link]
-
Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - PubMed Central. Available at: [Link]
-
Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - MDPI. Available at: [Link]
-
The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography | LCGC International. Available at: [Link]
-
Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study - OUCI. Available at: [Link]
-
hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. Available at: [Link]
-
(PDF) Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - ResearchGate. Available at: [Link]
Sources
- 1. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. chromblog.wordpress.com [chromblog.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. eclass.uoa.gr [eclass.uoa.gr]
- 15. ijpsr.com [ijpsr.com]
Technical Support Center: Troubleshooting and Preventing On-Column Degradation of Iloperidone N-Oxide
Welcome to the technical support guide for the analysis of Iloperidone N-Oxide. As a key metabolite and potential impurity of the atypical antipsychotic drug Iloperidone, accurate quantification of the N-oxide is critical for pharmaceutical development and quality control.[1] However, its N-oxide functional group makes it susceptible to on-column degradation, a phenomenon that can compromise the accuracy, precision, and reliability of analytical results.
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple list of procedures to explain the underlying chemical principles, providing you with the expertise to not only solve current issues but also to develop robust analytical methods for the future. We will explore the causes of this compound instability and provide a systematic approach to its prevention.
Part 1: Frequently Asked Questions - Understanding the Problem
This section addresses the most common initial questions and observations when encountering issues with this compound analysis.
Q1: What is this compound, and why is it challenging to analyze via HPLC?
A: this compound is an oxidative metabolite of Iloperidone, where the tertiary nitrogen atom in the piperidine ring has been oxidized.[1][2] This N-oxide functional group is polar and, more importantly, can be chemically reactive under certain conditions. The primary analytical challenge is its susceptibility to in-source fragmentation in mass spectrometry and, most critically for this guide, its on-column reduction back to the parent drug, Iloperidone.[3][4] This degradation leads to an underestimation of the N-oxide and an overestimation of the parent drug, compromising data integrity.
Q2: During my analysis, I observe a new or growing peak at the retention time of Iloperidone, while the peak for my this compound standard is smaller than expected. What is happening?
A: This is the classic symptom of on-column degradation. The N-oxide is likely being reduced back to its parent tertiary amine (Iloperidone) during its transit through the HPLC system. This chemical reduction is often catalyzed by the metallic surfaces of the HPLC system, including the column's stainless steel hardware, frits, and even the system tubing.[5] The result is a chromatogram that does not accurately reflect the true composition of the injected sample.
Q3: What are the primary factors that cause or accelerate the on-column degradation of N-oxide compounds?
A: Several factors within the HPLC system and method can promote the degradation of sensitive compounds like this compound:
-
Active Metal Surfaces: Standard stainless steel surfaces in the fluidic path can act as catalysts for redox reactions (oxidation or reduction).[5][6] Metal ions can also leach from these components and interact with the analyte.[5][7][8]
-
Mobile Phase pH: The pH of the mobile phase relative to the analyte's pKa is critical. For this compound, which has a predicted pKa of approximately 4.71, a mobile phase pH near this value can lead to instability.[1][9]
-
Elevated Temperature: Higher column temperatures, while often used to improve peak shape and reduce viscosity, can provide the activation energy needed to drive degradation reactions.[10][11]
-
Active Stationary Phase Sites: Un-endcapped or residual silanol groups on the surface of silica-based columns can have secondary interactions with analytes, potentially contributing to degradation.[12]
Part 2: A Systematic Troubleshooting and Prevention Guide
Follow this structured workflow to diagnose and systematically eliminate on-column degradation of this compound.
Workflow Step 1: Confirming On-Column Degradation
Before modifying your system, it's crucial to confirm that the degradation is happening on-column and not in your sample vial.
Experimental Protocol: On-Column vs. In-Vial Stability Check
-
Prepare the Standard: Dissolve your this compound reference standard in the initial mobile phase composition to a known concentration.
-
Immediate Injection: Inject the standard onto the HPLC system immediately after preparation and record the chromatogram. This will be your baseline (T=0).
-
Incubation: Let the same standard solution sit in the autosampler at its set temperature (e.g., 4°C) for a period that reflects a typical analytical run (e.g., 8-24 hours).
-
Delayed Injection: Re-inject the aged standard and record the chromatogram.
-
Analysis:
-
If the Iloperidone peak is present or has grown significantly in the T=0 injection compared to what is expected from the reference material's certificate of analysis, the degradation is likely rapid and occurring on-column.
-
If the T=0 injection looks clean but the delayed injection shows the Iloperidone peak, degradation is occurring in the sample vial over time. In this case, using a refrigerated autosampler and minimizing run times are key.[13] If both show degradation, both mechanisms may be at play.
-
Workflow Step 2: Mitigating Hardware-Induced Degradation
The most common culprit for the reduction of N-oxides is interaction with metal surfaces.
Q: How can I determine if my HPLC hardware is the primary cause and what can I do about it?
A: The simplest diagnostic is to test a column specifically designed with inert hardware. Technologies like Waters' MaxPeak High Performance Surfaces provide a barrier between the sample and the metallic column body and frit, mitigating metal-analyte interactions that can cause on-column reactions.[5] If degradation is significantly reduced on such a column, you have confirmed the hardware as a major contributor.
Option A: System and Column Passivation (If an inert column is not available)
Passivation aims to remove reactive metal ions and create a less reactive surface layer.
Experimental Protocol: System Passivation with a Chelating Agent
-
Remove Column: Disconnect the column and replace it with a union.
-
Prepare Passivation Solution: Prepare a solution of 0.1% Ethylenediaminetetraacetic acid (EDTA) in HPLC-grade water. EDTA is a strong metal chelator.[14]
-
Flush System: Flush the entire HPLC system (from the pump to the detector) with the EDTA solution at a low flow rate (e.g., 0.2 mL/min) for 2-3 hours.
-
Rinse System: Thoroughly flush the system with HPLC-grade water for at least 1 hour to remove all traces of EDTA.
-
Equilibrate: Re-install the column and equilibrate with your mobile phase before re-injecting your sample.
Option B: Invest in Inert Hardware
For long-term, robust solutions, upgrading key components is the most effective strategy.
| Component | Standard Material (High Risk) | Recommended Alternative (Low Risk) | Rationale |
| Analytical Column | Stainless Steel Body/Frit | Columns with inert surfaces (e.g., MaxPeak HPS, PEEK-lined) | Provides a barrier to prevent catalytic reduction/oxidation. |
| System Tubing | Stainless Steel | PEEK or MP35N | Biocompatible and non-reactive, preventing metal ion leaching. |
| Frits/Filters | Stainless Steel | Titanium, PEEK | Reduces a significant source of active metal surface area. |
Workflow Step 3: Optimizing Chromatographic Method Parameters
If hardware changes do not completely solve the issue, or as a complementary approach, method optimization is essential.[15]
Q: How should I adjust my mobile phase and temperature to protect this compound?
A: A systematic approach to optimizing the mobile phase pH and temperature is critical.
1. Mobile Phase pH Control: The goal is to operate at a pH at least 1.5-2 units away from the analyte's pKa (~4.71).[16] This ensures the molecule is in a single, stable ionic state. For this compound, this means a pH below ~3 or above ~7. An acidic mobile phase is often preferred as it can also help to passivate active silanol sites on the column.
2. Buffer Selection and Concentration: Use a buffer to maintain a constant pH.[17] For LC-MS compatibility, volatile buffers are required.
3. Temperature Control: While lower temperatures generally slow degradation, they can also increase backpressure and reduce efficiency.[10][11] A temperature scouting study is recommended.
Table of Recommended Starting Method Conditions
| Parameter | Recommendation 1 (Acidic) | Recommendation 2 (Near-Neutral) | Rationale & Comments |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Ammonium Acetate in Water (pH ~6.8) | Formic acid is MS-friendly and provides an acidic environment to stabilize the analyte.[17] Ammonium acetate is also volatile and provides buffering closer to neutral pH.[16] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | Standard reversed-phase organic modifiers. Test both for selectivity differences.[18] |
| Column Temperature | 25-30 °C | 25-30 °C | Start at a lower temperature to minimize thermal degradation.[10] Only increase if necessary for peak shape or resolution after other parameters are optimized. |
| Column Chemistry | High-purity, fully end-capped C18 or Phenyl | High-purity, fully end-capped C18 or Phenyl | A high-quality, inert stationary phase minimizes secondary interactions.[12] |
Experimental Protocol: Temperature Scouting Study
-
Set Initial Method: Use one of the recommended starting mobile phase conditions above.
-
Analyze at Low Temperature: Equilibrate the system and perform an injection at 25°C. Calculate the % degradation (Area of Iloperidone / (Area of Iloperidone + Area of N-Oxide) * 100).
-
Analyze at Elevated Temperatures: Increase the temperature in increments (e.g., 30°C, 35°C, 40°C) and repeat the analysis at each step.
-
Evaluate: Plot % degradation vs. temperature. Select the highest temperature that provides acceptable efficiency and peak shape without a significant increase in degradation. A stable column oven is crucial for reproducibility.[11]
Part 3: Visualized Mechanisms and Workflows
Visual aids can clarify complex chemical pathways and procedural workflows.
Caption: Proposed pathway for the on-column reduction of this compound.
Caption: Step-by-step troubleshooting workflow for this compound degradation.
References
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025).
- This compound CAS#: 1375651-09-4 - ChemicalBook.ChemicalBook.
- MaxPeak High Performance Surfaces Mitigate On-Column Oxidation.
- Mobile Phase Optimization: A Critical Factor in HPLC.Phenomenex.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.Mastelf.
- This compound CAS#: 1375651-09-4 - ChemicalBook.ChemicalBook.
- Mobile Phase Selection in Method Development: How to Optimize.
- Iloperidone | C24H27FN2O4 | CID 71360.PubChem - NIH.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- This compound.Clinivex.
- Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer.PubMed.
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- HPLC Troubleshooting Guide.Hichrom.
- Selective reduction of N-oxides to amines: applic
- Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer.MicroSolv.
- Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separ
- Identifying and Preventing Metal Ion Leaching in HPLC Systems.SilcoTek.
- How are compounds that are unstable at room temperature characterised using HPLC?
- How Does Column Temperature Affect HPLC Resolution?Chrom Tech, Inc.
- How to Prevent Metal Ion Contamin
- Metal Ion Leaching May Be Affecting Your Analytical Results in HPLC.
- Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues.
Sources
- 1. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]
- 2. theclinivex.com [theclinivex.com]
- 3. Selective reduction of N-oxides to amines: application to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. silcotek.com [silcotek.com]
- 7. silcotek.com [silcotek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. This compound CAS#: 1375651-09-4 [m.chemicalbook.com]
- 10. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromtech.com [chromtech.com]
- 12. hplc.eu [hplc.eu]
- 13. quora.com [quora.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. welch-us.com [welch-us.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mastelf.com [mastelf.com]
Technical Support Center: Troubleshooting Poor Recovery of Iloperidone N-Oxide
Welcome to the technical support guide for troubleshooting the extraction of Iloperidone N-Oxide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving adequate recovery of this specific metabolite. This guide provides in-depth, scientifically grounded solutions to common extraction issues, moving beyond a simple checklist to explain the underlying principles of each recommendation.
Frequently Asked Questions (FAQs)
Q1: We are experiencing consistently low recovery of this compound from plasma samples using liquid-liquid extraction (LLE). What are the most likely causes?
Poor recovery of this compound is a common challenge primarily due to its physicochemical properties. As an N-oxide, it is significantly more polar and potentially zwitterionic compared to its parent drug, Iloperidone. The primary factors contributing to low LLE recovery include:
-
Suboptimal pH of the Aqueous Phase: The charge state of this compound is highly dependent on the pH of the sample matrix. Incorrect pH can lead to high aqueous solubility, preventing efficient partitioning into the organic solvent.
-
Inappropriate Organic Solvent Selection: The chosen extraction solvent may not have the optimal polarity to effectively solvate the polar N-oxide metabolite.
-
Formation of Emulsions: The presence of proteins and lipids in plasma can lead to the formation of stable emulsions at the aqueous-organic interface, trapping the analyte and hindering phase separation.[1]
-
Analyte Instability: N-oxide compounds can be susceptible to degradation under certain conditions, such as extreme pH or high temperatures.[2]
Q2: Is Solid-Phase Extraction (SPE) a better alternative to LLE for this compound?
Solid-phase extraction can be an excellent alternative and often provides cleaner extracts and higher, more consistent recoveries for polar compounds like N-oxides.[3][4] SPE offers a variety of sorbent chemistries (e.g., reversed-phase, ion-exchange, mixed-mode) that can be tailored to the specific properties of this compound.[4][5] Weak anion exchange SPE, for example, has shown promise for similar polar molecules.[6] However, SPE methods also require careful optimization of loading, washing, and elution steps to prevent analyte loss.[7]
Understanding the Analyte: Physicochemical Properties
A thorough understanding of the analyte's properties is critical for developing a robust extraction method.[8][9] While experimental data for this compound is limited in publicly available literature, we can infer its characteristics based on its structure and data from its parent compound, Iloperidone.
| Property | Value (Predicted/Inferred) | Implication for Extraction |
| Molecular Formula | C24H27FN2O5[10][11] | --- |
| Molecular Weight | 442.49 g/mol [10][11] | --- |
| pKa | 4.71 ± 0.40 (Predicted)[12] | The molecule is weakly basic. The piperidine nitrogen's basicity is reduced by the N-oxide functional group. At a pH below its pKa, the molecule will be protonated and highly water-soluble. |
| logP (Octanol-Water Partition Coefficient) | Lower than Iloperidone (logP = 4.1)[13] | The N-oxide group significantly increases polarity, leading to a lower logP value. This indicates a higher affinity for the aqueous phase compared to the parent drug, making extraction into non-polar organic solvents challenging. |
| Solubility | Higher aqueous solubility than Iloperidone. | The increased polarity enhances its solubility in aqueous matrices like plasma, requiring strategies to decrease this solubility for efficient extraction. |
Troubleshooting Workflow for Poor LLE Recovery
This workflow provides a systematic approach to diagnosing and resolving low recovery issues during the liquid-liquid extraction of this compound.
Caption: A step-by-step decision tree for troubleshooting low recovery of this compound.
In-Depth Troubleshooting Guide
Step 1: Optimizing the pH of the Aqueous Phase
The Causality: The pH of the sample matrix is the most critical factor governing the extraction efficiency of ionizable compounds.[8] For a weakly basic compound like this compound (predicted pKa ≈ 4.71)[12], the goal is to neutralize its charge to decrease its aqueous solubility and promote its partitioning into the organic phase.
Troubleshooting Actions:
-
pH Adjustment: Adjust the pH of the plasma sample to be at least 2 units above the pKa. For this compound, a target pH of 7.0 to 9.0 is recommended. This ensures the molecule is in its neutral, more lipophilic form.
-
Buffering: Use a buffer (e.g., ammonium hydroxide, sodium bicarbonate, or a phosphate buffer) to maintain a stable pH during the extraction process.
-
Verification: Always measure the pH of the aqueous phase after adding the buffer and before adding the organic solvent.
Expert Insight: While theory suggests maximizing the pH, excessively high pH values (e.g., >10) can sometimes lead to degradation of certain analytes. It is prudent to start with a pH around 8-9 and assess recovery. The stability of N-oxides can be pH-dependent.[14][15][16]
Step 2: Selecting the Right Extraction Solvent
The Causality: The principle of "like dissolves like" is fundamental to LLE.[17] Given the increased polarity of this compound, a very non-polar solvent like hexane will be ineffective. A more polar solvent is required to efficiently solvate the analyte.
Troubleshooting Actions:
-
Increase Solvent Polarity: If you are using a non-polar solvent (e.g., hexane, heptane), switch to a more polar, water-immiscible solvent. Good starting choices include:
-
Dichloromethane (DCM): Has been used successfully for the extraction of the parent drug, Iloperidone.[18][19]
-
Ethyl Acetate: A commonly used solvent with moderate polarity.
-
Mixtures: A mixture of solvents can be highly effective. For instance, adding a small percentage of a more polar solvent like isopropanol (e.g., 5-10%) to dichloromethane can significantly improve the recovery of polar metabolites.
-
-
Solvent-to-Sample Ratio: Ensure an adequate volume of extraction solvent is used. A low ratio (e.g., 1:1) may not be sufficient. Increase the ratio to 3:1 or 5:1 (solvent:sample) to improve partitioning.[7]
Step 3: Mitigating Emulsion Formation
The Causality: Emulsions are a common problem in LLE, especially with biological matrices like plasma.[1] They form a stable third layer at the interface of the aqueous and organic phases, trapping the analyte and preventing clean phase separation.
Troubleshooting Actions:
-
Gentle Mixing: Avoid vigorous shaking or vortexing. Instead, gently invert the extraction tube for 5-10 minutes to ensure adequate mixing without inducing emulsion formation.[7]
-
"Salting Out": Add a salt, such as sodium chloride or sodium sulfate, to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help break emulsions and decrease the solubility of the analyte, driving it into the organic phase.[1][8][20]
-
Centrifugation: If an emulsion forms, centrifuging the sample can help compact the emulsion layer and improve phase separation.[20]
-
pH Adjustment: As mentioned in Step 1, proper pH adjustment can also help minimize protein-related emulsion issues.
Step 4: Refining the Extraction Technique
The Causality: Simple procedural details can have a significant impact on recovery.
Troubleshooting Actions:
-
Multiple Extractions: It is generally more effective to perform two or three extractions with a smaller volume of solvent than a single extraction with a large volume.[7] For example, three extractions with 3 mL of solvent are typically more efficient than one 9 mL extraction.
-
Supported Liquid Extraction (SLE): Consider using SLE as an alternative to LLE. In SLE, the aqueous sample is loaded onto a solid support (diatomaceous earth). A water-immiscible organic solvent is then passed through the support, allowing for a clean extraction without the formation of emulsions.[1] This technique has been successfully applied to the parent drug, Iloperidone.[18]
Optimized Protocol: Recommended Starting Point for LLE
This protocol integrates the principles discussed above and serves as a robust starting point for optimizing the extraction of this compound from plasma.
Materials:
-
Plasma sample containing this compound
-
0.1 M Sodium Bicarbonate buffer (pH ≈ 8.5)
-
Extraction Solvent: Dichloromethane with 5% Isopropanol (v/v)
-
Sodium Chloride (solid)
-
Centrifuge tubes
-
Mechanical rotator/inverter
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with your analytical system, e.g., 50:50 acetonitrile:water)
Procedure:
-
Sample Preparation: To a 1 mL centrifuge tube, add 200 µL of plasma sample.
-
pH Adjustment: Add 50 µL of 0.1 M Sodium Bicarbonate buffer. Vortex briefly to mix.
-
Salting Out: Add approximately 50 mg of solid Sodium Chloride.
-
Solvent Addition: Add 1 mL of the Dichloromethane/Isopropanol extraction solvent.
-
Extraction: Cap the tube and place it on a mechanical rotator for 10 minutes at a gentle speed to ensure thorough mixing without creating an emulsion.
-
Phase Separation: Centrifuge the tube at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer to a clean tube using a glass pipette.
-
Re-extraction (Optional but Recommended): Repeat steps 4-7 with a fresh aliquot of extraction solvent and combine the organic layers.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent, vortex, and transfer to an autosampler vial for analysis (e.g., by LC-MS/MS).[21][22]
References
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Retrieved January 16, 2026, from [Link]
-
Iloperidone | C24H27FN2O4 | CID 71360 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. (2025, February 21). Retrieved January 16, 2026, from [Link]
-
Effect of sample pH on the extraction efficiency. Extraction conditions - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC. (2025, November 26). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
-
Supported Liquid Extraction and LC-MS-MS Determination of Iloperidone and Olanzapine in Rat Plasma: Application to a Pharmacokinetic Study - PubMed. (2018, November 1). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study - OUCI. (n.d.). Retrieved January 16, 2026, from [Link]
-
Study on Chemical Removal of Nitric Oxide (NO) as a Main Cause of Fine Dust (Air Pollution) and Acid Rain - Applied Science and Convergence Technology. (2017, November 30). Retrieved January 16, 2026, from [Link]
-
Extraction of Drugs and Metabolites from Biological Matrices - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 16, 2026, from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (n.d.). Retrieved January 16, 2026, from [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021, April 7). Retrieved January 16, 2026, from [Link]
-
(PDF) Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - ResearchGate. (2025, November 27). Retrieved January 16, 2026, from [Link]
-
d: MS data for N-Oxide | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Analysis of Drugs from Biological Samples - | International Journal of Innovative Science and Research Technology. (n.d.). Retrieved January 16, 2026, from [Link]
-
Extraction of Drug from the Biological Matrix: A Review - SciSpace. (2012, March 23). Retrieved January 16, 2026, from [Link]
-
Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Iloperidone - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Iloperidone-impurities - Pharmaffiliates. (n.d.). Retrieved January 16, 2026, from [Link]
-
Abiotic Nitrous Oxide (N2O) Production Is Strongly pH Dependent, but Contributes Little to Overall N2O Emissions in Biological Nitrogen Removal Systems - PubMed. (2019, April 2). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Effect of pH on N₂O reduction and accumulation during denitrification by methanol utilizing denitrifiers - PubMed. (2012, October 1). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Analytical Methods for Nanomaterial Determination in Biological Matrices - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
-
Risperidone N-Oxide | C23H27FN4O3 | CID 71744282 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
-
Iloperidone Metabolite P88 N-Oxide - DR JCR BIO. (n.d.). Retrieved January 16, 2026, from [Link]
-
Development, characterization, comparative pharmacokinetic and pharmacodynamic studies of iloperidone solid SMEDDS and liquisolid compact - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liqu - Semantic Scholar. (2022, August 27). Retrieved January 16, 2026, from [Link]
-
Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds - ResearchGate. (2025, August 6). Retrieved January 16, 2026, from [Link]
-
A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone - Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]
-
Abiotic Nitrous Oxide (N2O) Production Is Strongly pH Dependent, but Contributes Little to Overall N2O Emissions in Biological Nitrogen Removal Systems | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Physicochemical properties of drug | PPT - Slideshare. (n.d.). Retrieved January 16, 2026, from [Link]
-
Development of Paper Spray Mass Spectrometry Cartridges with Solid Phase Extraction for Drug Screening Applications - Purdue University Graduate School - Figshare. (2025, January 10). Retrieved January 16, 2026, from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijisrt.com [ijisrt.com]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples | MDPI [mdpi.com]
- 6. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Physicochemical properties of drug | PPT [slideshare.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. molcan.com [molcan.com]
- 12. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]
- 13. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Abiotic Nitrous Oxide (N2O) Production Is Strongly pH Dependent, but Contributes Little to Overall N2O Emissions in Biological Nitrogen Removal Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of pH on N₂O reduction and accumulation during denitrification by methanol utilizing denitrifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Supported liquid extraction and LC-MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a ph… [ouci.dntb.gov.ua]
- 20. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 21. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
stability issues of Iloperidone N-Oxide in solution
A Guide to Understanding and Managing Solution Stability
Welcome to the technical support center for Iloperidone N-Oxide. As researchers and drug development professionals, you understand that the stability of a molecule in solution is paramount for generating reliable and reproducible experimental data. This compound, a primary metabolite and potential impurity of the atypical antipsychotic Iloperidone, presents unique stability challenges due to its N-oxide functionality.[1]
This guide is designed to provide you with in-depth, field-proven insights into the factors governing its stability. We will move beyond simple procedural lists to explain the causal mechanisms behind degradation, empowering you to design robust experiments, troubleshoot unexpected results, and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound, like other N-oxide compounds, is significantly influenced by several environmental factors:
-
pH: The pH of the solution is a critical determinant of stability. N-oxides are weak bases, and at pH values below their pKa, they can be protonated, which may alter their degradation pathways.[2] Furthermore, the parent Iloperidone molecule is known to be labile to both acidic and basic hydrolysis, suggesting that pH extremes could also affect the integrity of the overall molecular structure, not just the N-oxide group.[3][4]
-
Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions.[5] While the parent drug, Iloperidone, is relatively stable under thermal stress, N-oxides as a class can be prone to decomposition and rearrangement at higher temperatures.[2][3]
-
Light Exposure (Photostability): While studies on Iloperidone indicate it is stable under photolytic conditions, this may not hold true for its N-oxide metabolite.[3] In fact, for the structurally similar drug Risperidone, the corresponding N-oxide is a major degradation product generated by photo-irradiation.[6][7] Therefore, protecting this compound solutions from light is a critical precautionary measure until its specific photostability profile is determined.
-
Oxidizing and Reducing Agents: The N-oxide functional group is part of a redox system. It can be susceptible to reduction back to the parent tertiary amine (Iloperidone) in the presence of reducing agents. Conversely, the rest of the molecule could be susceptible to oxidation, a known degradation pathway for the parent Iloperidone.[3]
-
Solvent and Buffer Composition: The choice of solvent can impact stability. N-oxides are stabilized by polar protic solvents like water and alcohols due to their ability to form strong hydrogen bonds.[2] However, trace impurities in solvents, such as metal ions, can potentially catalyze degradation reactions.[5]
Q2: My chromatogram shows a peak corresponding to the parent drug, Iloperidone. Is my N-oxide sample degrading?
Yes, this is a strong possibility. The appearance of the parent amine (Iloperidone) from a solution of the N-oxide is a classic sign of reductive degradation. The N+–O– bond can be cleaved under certain conditions.
-
Causality: This reduction can be chemically mediated by trace contaminants or components in your matrix. It can also be an artifact of the analytical method itself. For instance, N-oxides are known to be thermally labile and can decompose back to the parent amine in the high-temperature environment of a gas chromatography (GC) injection port.[8]
-
Recommendation: Use analytical techniques that do not involve high temperatures, such as HPLC-UV or LC-MS.[3][9] Ensure you are using high-purity solvents and that your glassware is scrupulously clean to avoid metal-catalyzed reduction.[5]
Q3: How should I prepare and store solutions of this compound to ensure maximum stability?
Based on the chemical properties of N-oxides and the known stability profile of Iloperidone, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| pH | Prepare solutions in a buffered system, ideally within a neutral pH range (e.g., pH 6-8). | Avoids acid- and base-catalyzed hydrolysis, to which the parent molecule is susceptible.[3][4] N-oxides are also generally more stable in this range.[2] |
| Temperature | Store solutions at reduced temperatures (e.g., 2-8°C for short-term, ≤ -20°C for long-term). | Minimizes the rate of thermal degradation.[5] |
| Light | Protect solutions from light at all times by using amber vials or covering containers with aluminum foil. | Prevents potential photodegradation, a known issue for N-oxides of similar compounds.[6][7] |
| Solvent | Use high-purity, HPLC-grade polar protic solvents (e.g., water, methanol, acetonitrile). | N-oxides are well-solvated and stabilized by these solvents.[2] High purity minimizes catalytic impurities.[5] |
| Atmosphere | For long-term storage, consider purging the solution with an inert gas (e.g., nitrogen or argon). | Displaces oxygen and reduces the risk of oxidative degradation.[10] |
Troubleshooting Guide for Experimental Issues
This section addresses specific problems you might encounter during your stability studies.
Issue 1: Rapid and Unexpected Degradation of this compound
You've prepared a fresh solution, but analytical testing shows significant degradation in a short period.
Caption: Troubleshooting workflow for rapid degradation.
Issue 2: Poor Mass Balance in Forced Degradation Studies
The sum of the assay value of the main peak and the areas of all degradation product peaks is significantly less than 100%.
-
Possible Cause 1: Non-UV Active or Volatile Degradants. Some degradation pathways may produce smaller molecules that do not have a chromophore for UV detection or are too volatile to be retained on the column.
-
Possible Cause 2: Secondary Degradation. The initial degradation products may themselves be unstable and degrade further into other compounds.
-
Self-Validating Protocol: Conduct your stability study with multiple time points. This allows you to track the appearance and disappearance of transient intermediates, providing a more complete picture of the degradation pathway.[12]
-
-
Possible Cause 3: Inaccurate Quantification. The response factor (signal intensity per unit concentration) of the degradation products may be different from that of this compound.
-
Self-Validating Protocol: If possible, isolate major degradants and determine their individual response factors to allow for more accurate quantification. If isolation is not feasible, use relative response factors assuming they are similar to the parent compound, but acknowledge this as a potential source of error.
-
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
Objective: To intentionally degrade the sample to identify potential degradation products and establish the intrinsic stability of the molecule. This is essential for developing a stability-indicating analytical method.[10]
Materials:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated
-
Class A volumetric flasks and pipettes
-
HPLC system with PDA or UV detector and/or Mass Spectrometer
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water) to prepare a 1 mg/mL stock solution.
-
Set Up Stress Conditions: For each condition, prepare a sample in a separate flask. Include an unstressed control sample stored at 2-8°C in the dark.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[12] Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~50 µg/mL with mobile phase.
-
Causality: This tests for susceptibility to acid-catalyzed reactions, such as hydrolysis of ether linkages present in the Iloperidone structure.[3]
-
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[12] Cool, neutralize with 0.1 M HCl, and dilute to ~50 µg/mL.
-
Causality: This tests for susceptibility to base-catalyzed hydrolysis.[3]
-
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[12] Dilute to ~50 µg/mL.
-
Causality: The parent drug is susceptible to oxidation.[3] This condition tests if further oxidation of the molecule occurs.
-
-
Thermal Degradation: Keep the solid drug powder in a hot air oven at 80°C for 48 hours.[12] Dissolve a portion of the powder to prepare a ~50 µg/mL solution.
-
Causality: This assesses the solid-state thermal stability and potential for decomposition of the N-oxide group at elevated temperatures.[2]
-
-
Photodegradation: Expose a ~50 µg/mL solution in a quartz cuvette to light as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). Keep a control sample wrapped in foil.
-
Causality: This directly assesses photostability, which is a known liability for N-oxides of related compounds.[6]
-
-
-
Analysis: Analyze all samples (including the control) by a suitable, validated HPLC method. Use a PDA detector to check for peak purity and any shifts in spectra.
Caption: Experimental workflow for forced degradation studies.
References
-
Hilgert, M., & Ritter, T. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 66(15), 10299–10336. Available from: [Link]
-
Kumar, P., Kumar, D., Singh, R., Prakash, O., & Singh, G. (2017). Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer. Rapid Communications in Mass Spectrometry, 31(13), 1117–1128. Available from: [Link]
-
ResearchGate. (n.d.). Forced degradation studies of antipsychotic iloperidone by UV spectrophotometry. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Iloperidone. PubChem Compound Database. Available from: [Link]
-
Akash, M. S. H., & Rehman, K. (Eds.). (2020). Essentials of Pharmaceutical Analysis. Springer. Available from: [Link]
-
Wójcikowski, J., Daniel, W. A., & Ossowska, G. (2018). The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. Pharmacological Reports, 70(4), 767–773. Available from: [Link]
-
Al-Haoun, A., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 29(13), 3049. Available from: [Link]
-
ResearchGate. (n.d.). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. Available from: [Link]
-
Wójcikowski, J., Haduch, A., & Daniel, W. A. (2021). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. Cells, 10(12), 3472. Available from: [Link]
-
Clinivex. (n.d.). This compound. Retrieved from [Link]
-
Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available from: [Link]
-
Hilgert, M., & Ritter, T. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available from: [Link]
-
Wójcikowski, J., Haduch, A., & Daniel, W. A. (2021). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. PubMed. Available from: [Link]
-
Marothu, V. K., et al. (2015). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. Annales Pharmaceutiques Françaises, 73(5), 366-376. Available from: [Link]
-
ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]
-
Deattu, N., et al. (2013). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. ISRN Chromatography. Available from: [Link]
-
Impactfactor.org. (2024). Effect of Lyophilization on Characteristics of Iloperidone Nanosuspension. Available from: [Link]
-
Varvara, M. G., et al. (2024). Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. Molecules, 29(13), 3049. Available from: [Link]
-
Singh, M., et al. (2021). Pharmacokinetic and pharmacodynamic studies of iloperidone-loaded lipid nanoemulsions via oral route of administration. Drug Development and Industrial Pharmacy, 47(4), 637-646. Available from: [Link]
-
Satheesha Babu, B. K., et al. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Indian Journal of Pharmaceutical Education and Research, 53(4s), s641-s648. Available from: [Link]
-
ResearchGate. (2024). (PDF) Effect of Lyophilization on Characteristics of Iloperidone Nanosuspension. Available from: [Link]
-
Rahman, N., et al. (2009). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Journal of Chromatographic Science, 47(1), 49-54. Available from: [Link]
-
Tiwari, R. R., et al. (2022). Chemical Stability of Drugs. IIP Series. Available from: [Link]
-
ResearchGate. (n.d.). Iloperidone. Available from: [Link]
-
Fujisawa, Y., et al. (2017). Photostability of Risperidone in Tablets. Chemical and Pharmaceutical Bulletin, 65(6), 564-569. Available from: [Link]
-
Fujisawa, Y., et al. (2017). Photostability of Risperidone in Tablets†. ResearchGate. Available from: [Link]
-
Wójcikowski, J., Haduch, A., & Daniel, W. A. (2021). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. PubMed Central. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) The novel modeling approach for the study of thermal degradation of PMMA/nanooxide systems. Available from: [Link]
-
Lin, G., et al. (1994). Decomposition of clozapine N-oxide in the qualitative and quantitative analysis of clozapine and its metabolites. Journal of Pharmaceutical Sciences, 83(10), 1412-1417. Available from: [Link]
Sources
- 1. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Decomposition of clozapine N-oxide in the qualitative and quantitative analysis of clozapine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques for the Assessment of Drug Stability [ouci.dntb.gov.ua]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of Iloperidone N-Oxide
Document ID: TSC-INO-2026-01
Version: 1.0
Introduction
Welcome to the technical support center for the synthesis and purification of Iloperidone N-Oxide. As a key metabolite and reference standard in the development of Iloperidone, achieving high yield and purity of its N-oxide derivative is critical for accurate pharmacokinetic and metabolic studies.[1][2][3][4] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis.
Iloperidone possesses a tertiary piperidinyl nitrogen, which is susceptible to oxidation to form the corresponding N-oxide.[5] This transformation, while conceptually straightforward, presents several practical challenges that can impact reaction efficiency and product quality. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established principles of organic chemistry and process optimization.
Troubleshooting Guide: Synthesis & Purification
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Low or No Conversion of Iloperidone
Question: I have set up my reaction, but after several hours, TLC and HPLC analysis shows predominantly unreacted Iloperidone. What are the likely causes and how can I fix this?
Answer: This is a common issue that typically points to problems with the reagents, reaction conditions, or the fundamental reaction setup. Let's break down the potential causes:
-
Oxidizing Agent Potency: The most common cause is an inactive or degraded oxidizing agent.
-
Causality: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are the most common reagents for N-oxidation.[6][7][8] They are sensitive to moisture and can degrade over time, losing their oxidizing power. Hydrogen peroxide solutions can also decrease in concentration.
-
Troubleshooting Steps:
-
Verify Reagent Activity: Use a fresh bottle of the oxidizing agent. If using m-CPBA, consider titrating it to determine its active oxygen content before use.
-
Alternative Oxidants: If m-CPBA fails, consider alternative reagents. Oxone® (potassium peroxymonosulfate) is a stable, solid oxidant. Hydrogen peroxide in conjunction with a catalyst or in an acidic solvent like acetic acid can also be effective.[9]
-
Stoichiometry: Ensure you are using a sufficient molar excess of the oxidant. A starting point of 1.2 to 1.5 equivalents is typical. If the reaction stalls, a second addition of the oxidant might be necessary.[6]
-
-
-
Sub-optimal Reaction Temperature:
-
Causality: N-oxidation reactions require a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow.
-
Troubleshooting Steps:
-
Most N-oxidations with m-CPBA are initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[8][10]
-
If no reaction is observed, cautiously increase the temperature in 5-10 °C increments, monitoring the reaction by TLC/HPLC at each stage. Be aware that higher temperatures can promote side reactions.
-
-
-
Solvent Choice:
-
Causality: The solvent must fully dissolve the Iloperidone starting material to ensure a homogeneous reaction. Polar, aprotic solvents are generally preferred.
-
Troubleshooting Steps:
-
Issue 2: The Reaction is Complete, but the Isolated Yield is Poor
Question: My reaction monitoring shows full conversion to a new, more polar spot on TLC, but after workup and purification, my final yield is below 30%. Where could I be losing my product?
Answer: Significant product loss after a successful reaction points to issues during the workup and purification stages. This compound, being more polar and water-soluble than its parent amine, requires specific handling.[11][12]
-
Aqueous Workup Losses:
-
Causality: The N-O bond gives the molecule a zwitterionic character, increasing its polarity and water solubility.[11][13] During a standard aqueous wash, a significant portion of the product can partition into the aqueous layer, especially if the organic solvent is not sufficiently polar.
-
Troubleshooting Steps:
-
Minimize Aqueous Washes: If possible, reduce the number of aqueous washes. The primary purpose of the wash is to remove the carboxylic acid byproduct (e.g., meta-chlorobenzoic acid) and excess oxidant.
-
Back-Extraction: After separating the layers, re-extract the aqueous phase multiple times (3-4x) with a more polar organic solvent like ethyl acetate or a DCM/isopropanol mixture to recover the dissolved N-oxide.
-
Brine Wash: Use a saturated sodium chloride (brine) solution for the final wash. This decreases the solubility of organic compounds in the aqueous layer, pushing more of your product into the organic phase.
-
-
-
Purification Challenges:
-
Causality: The high polarity of N-oxides can make them challenging to purify via standard silica gel chromatography. They can streak on the column or, in some cases, fail to elute with common solvent systems.
-
Troubleshooting Steps:
-
Modify Silica Gel: Consider deactivating the silica gel with a small amount of a tertiary amine like triethylamine (e.g., 1% in the eluent) to prevent strong acidic interactions that cause streaking.
-
Polar Eluent System: Use a more polar mobile phase. A gradient elution starting from 100% ethyl acetate and gradually adding methanol is often effective. For very polar N-oxides, a system of DCM/Methanol/Ammonium Hydroxide (e.g., 90:9:1) may be necessary.
-
Alternative Stationary Phases: If silica fails, consider using alumina (neutral or basic) or a C18 reversed-phase column for purification.
-
-
Issue 3: Multiple Impurities are Observed in the Final Product
Question: My final product contains several impurities that I'm struggling to remove. What are these likely to be and how can I prevent their formation?
Answer: Impurity formation is typically related to side reactions or degradation. Identifying the nature of the impurity is the first step to mitigating it.
-
Unreacted Starting Material:
-
Cause: Incomplete reaction. See Issue 1 for solutions.
-
Prevention: Drive the reaction to completion by increasing reaction time, temperature, or oxidant stoichiometry.
-
-
Over-Oxidation or Side-Products:
-
Causality: While the piperidinyl nitrogen is the most likely site of oxidation, other functional groups in Iloperidone could potentially react under harsh conditions. More commonly, the N-oxide itself can undergo rearrangement or degradation, especially with prolonged exposure to heat or acid.
-
Troubleshooting Steps:
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow it to slowly warm to room temperature. Avoid aggressive heating.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. Do not let the reaction stir for an extended period (e.g., overnight) after completion.[14]
-
Careful Workup: Avoid strong acids during the workup, as they can catalyze decomposition. Use a mild base like sodium bicarbonate to quench the reaction.[6]
-
-
-
Residual Oxidant Byproducts:
-
Causality: The byproduct of the oxidant (e.g., meta-chlorobenzoic acid from m-CPBA) can co-elute with the product if not removed effectively during the workup.
-
Troubleshooting Steps:
-
Base Wash: A thorough wash with a mild aqueous base (e.g., 5% NaHCO₃ or 5% Na₂SO₃) is crucial to remove acidic byproducts.
-
Precipitation: In some cases, the carboxylic acid byproduct can be precipitated from the organic solvent (like DCM) by adding a non-polar solvent like hexanes, followed by filtration.
-
-
Visualizing the Workflow & Troubleshooting Logic
To aid in your experimental design and troubleshooting, the following diagrams outline the general synthesis workflow and a decision tree for addressing common issues.
Caption: General experimental workflow for this compound synthesis.
Caption: Decision tree for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for synthesizing this compound? A: meta-Chloroperoxybenzoic acid (m-CPBA) is the most widely cited and reliable reagent for the N-oxidation of tertiary amines, including piperidine derivatives.[6][7] It is commercially available, highly reactive, and the reaction conditions are generally mild. However, its stability can be a concern. For better stability and easier handling, Oxone® is an excellent alternative.
Q2: What is the expected polarity change from Iloperidone to its N-Oxide? A: Expect a significant increase in polarity. On a silica TLC plate using a mobile phase like 95:5 DCM:Methanol, Iloperidone might have an Rf of ~0.7-0.8, while the N-oxide will be much lower, typically in the 0.2-0.3 range. This is due to the introduction of the polar N-O bond.[11]
Q3: How can I confirm the formation of the N-Oxide? A: Spectroscopic methods are essential.
-
Mass Spectrometry (MS): The most direct evidence is an increase of 16 atomic mass units (amu) in the molecular ion peak compared to Iloperidone (M+16).
-
¹H NMR Spectroscopy: The protons on the carbons adjacent to the newly formed N-oxide (the α-protons on the piperidine ring) will experience a significant downfield shift (typically 0.5-1.0 ppm) due to the deshielding effect of the oxygen atom.
-
IR Spectroscopy: The N-O bond has a characteristic stretching absorption in the 940–970 cm⁻¹ range, though it can be of low intensity.[13]
Q4: Is this compound stable? How should it be stored? A: Amine N-oxides are generally stable compounds but can be sensitive to certain conditions. They are hygroscopic and can be reduced back to the parent amine by various reducing agents.[10][11][15] For long-term storage, it is recommended to keep the solid material in a tightly sealed container under an inert atmosphere (nitrogen or argon) at -20°C, protected from light and moisture.
Reference Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Objective: To synthesize this compound from Iloperidone using m-CPBA.
Materials:
-
Iloperidone (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve Iloperidone (1.0 eq) in anhydrous DCM (approx. 10-15 mL per gram of Iloperidone).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Oxidation:
-
In a separate flask, dissolve m-CPBA (1.2 eq) in a minimal amount of DCM.
-
Add the m-CPBA solution dropwise to the stirring Iloperidone solution over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH). The reaction is complete when the Iloperidone spot (higher Rf) is no longer visible. This typically takes 2-4 hours.
-
-
Workup:
-
Once complete, cool the reaction mixture back to 0 °C and quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Crucially, back-extract all combined aqueous layers with DCM (3x) to recover any water-soluble product.
-
Combine all organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, for example, starting with 100% Ethyl Acetate and gradually increasing the polarity by adding Methanol (0% to 10%). Adding 0.5-1% triethylamine to the eluent can improve peak shape.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.
-
References
- Google Patents. (n.d.). WO1993011287A1 - Purifying aqueous solutions of amine-n-oxides.
- Jia, M., Li, J., He, X., Liu, M., Zhou, Y., Fan, Y., & Li, W. (2013). Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study.
- Li, X., Chen, Y., Zhang, Y., et al. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. BMC Pharmacology and Toxicology, 26(1).
-
PubMed. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
-
ResearchGate. (2025). New synthetic process of iloperidone. Retrieved from [Link]
-
ResearchGate. (2025). Novel process for iloperidone synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Iloperidone. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2021). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. Retrieved from [Link]
-
ResearchGate. (2017). Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. Retrieved from [Link]
-
J-STAGE. (n.d.). Deoxygenation of Tertiary Amine Oxides with Carbon Disulfide. Retrieved from [Link]
- Google Patents. (n.d.). WO2012063269A2 - Process for preparing iloperidone.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2010031497A1 - New process for the preparation of iloperidone.
- Science of Synthesis. (n.d.). Product Class 3: Amine N-Oxides. Thieme.
-
National Center for Biotechnology Information. (2023). Iloperidone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reduction of Amine N-Oxides by Diboron Reagents. PMC. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]
-
ResearchGate. (2009). Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. Retrieved from [Link]
-
SlidePlayer. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Britannica. (n.d.). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]
-
PubMed. (1989). Biological N-oxidation of piperidine in vitro. Retrieved from [Link]
-
PubMed. (2021). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Synthesis of N‐Oxide Derivatives: Substituted 2‐(2‐(Pyridyl‐N‐oxide)methylsulphinyl)benzimidazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Stereochemistry of oxidation of N-methylpiperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. PMC. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). 4. Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of tertiary amines to N-oxides with H2O2 catalyzed by.... Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. Retrieved from [Link]
Sources
- 1. Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Pharmacokinetic Guide to Iloperidone and Its Major Metabolites, P88 and P95
For Distribution: Researchers, scientists, and drug development professionals.
Introduction: The Clinical Context of Iloperidone Metabolism
Iloperidone (Fanapt®) is a second-generation atypical antipsychotic agent approved for the treatment of schizophrenia in adults.[1][2][3][4] Its therapeutic action is primarily mediated through a potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][5][6] Unlike many psychotropic agents, the clinical pharmacology of iloperidone is uniquely influenced by its extensive hepatic metabolism, which produces two major, pharmacologically active metabolites: P88 and P95.[7][8] Understanding the distinct pharmacokinetic profiles of the parent drug and these metabolites is critical for optimizing dosing strategies, predicting drug-drug interactions, and interpreting clinical outcomes, particularly in genetically diverse populations.
This guide provides an in-depth comparison of the pharmacokinetic properties of iloperidone, P88, and P95. We will explore the metabolic pathways, compare key pharmacokinetic parameters supported by clinical data, detail a representative bioanalytical workflow, and discuss the clinical implications stemming from these molecular fates.
Metabolic Pathways: The Role of CYP2D6 and CYP3A4
Iloperidone is extensively metabolized in the liver, primarily through two key cytochrome P450 (CYP) enzyme pathways.[1][5][6] The specific pathway significantly impacts the relative exposure to the parent drug and its metabolites, a factor heavily dependent on an individual's genetic makeup.
-
Hydroxylation (via CYP2D6): This pathway is a major route of iloperidone metabolism, leading to the formation of the metabolite P95.[2][6][8] The CYP2D6 enzyme is highly polymorphic, leading to distinct phenotypes, including poor metabolizers (PM), intermediate metabolizers (IM), extensive metabolizers (EM), and ultrarapid metabolizers.[9][10] This genetic variation is a primary driver of variability in drug exposure.
-
O-demethylation (via CYP3A4): This is a lesser, yet significant, pathway that contributes to iloperidone's metabolism.[2][5][6][8]
-
Carbonyl Reduction: Iloperidone also undergoes carbonyl reduction to form the active metabolite P88.[2][7][8]
The interplay between these pathways dictates the plasma concentration of each moiety. For instance, in individuals who are CYP2D6 poor metabolizers, the hydroxylation pathway is diminished, leading to higher exposure to iloperidone and P88, and lower exposure to P95.[2][7][8][10]
Caption: Metabolic conversion of Iloperidone to its major metabolites P88 and P95.
Comparative Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) properties of iloperidone and its metabolites show critical differences that influence the overall pharmacological effect.
Absorption and Distribution
Iloperidone is well-absorbed orally, with a high bioavailability of 96%.[2][8] Peak plasma concentrations (Tmax) of the parent drug are typically reached within 2 to 4 hours post-administration.[8] The metabolites, P88 and P95, appear later, with a Tmax of approximately 2 hours and 6 hours, respectively.[2] Administration with a high-fat meal does not significantly alter the total exposure (AUC) or peak concentration (Cmax) for iloperidone or its metabolites, but it can delay the Tmax.[2][8] All three compounds are highly protein-bound (~95%) in plasma and have a large apparent volume of distribution (1340-2800 L), indicating extensive tissue distribution.[2][7][8]
Metabolism and Elimination Half-Life
The most striking differences emerge in the elimination half-lives, which are significantly influenced by CYP2D6 metabolizer status.[2][7][8]
-
CYP2D6 Extensive Metabolizers (EMs): In individuals with normal CYP2D6 function, iloperidone has a half-life of approximately 18 hours.[2][8] The metabolites P88 and P95 have longer half-lives of about 26 and 23 hours, respectively.[2][8]
-
CYP2D6 Poor Metabolizers (PMs): In individuals with deficient CYP2D6 function, the clearance of iloperidone is significantly reduced. The half-life of iloperidone extends to 33 hours, while the half-lives of P88 and P95 increase to 37 and 31 hours, respectively.[2][8]
This extended half-life in PMs leads to higher steady-state concentrations of the parent drug and P88, necessitating a dose reduction to mitigate potential adverse effects.[4] Steady-state concentrations for all compounds are typically reached within 3 to 4 days of consistent dosing.[2][7][8]
Comparative Data Summary
The following table summarizes the key pharmacokinetic parameters for iloperidone and its major metabolites, highlighting the impact of CYP2D6 phenotype.
| Parameter | Iloperidone | Metabolite P88 | Metabolite P95 |
| Oral Bioavailability | 96%[2][8] | - | - |
| Protein Binding | ~95%[2][7][8] | ~95%[2][7][8] | ~95%[2][7][8] |
| Tmax (Time to Peak) | 2-4 hours[8] | ~2 hours[2] | ~6 hours[2] |
| Half-life (t½) in EMs | 18 hours[2][8] | 26 hours[2][8] | 23 hours[2][8] |
| Half-life (t½) in PMs | 33 hours[2][8] | 37 hours[2][8] | 31 hours[2][8] |
| Relative AUC in EMs | Reference | 19.5% of total exposure[2][7][8] | 47.9% of total exposure[2][7][8] |
| Relative AUC in PMs | Reference | 34% of total exposure[2][7][8] | 25% of total exposure[2][7][8] |
EM = Extensive Metabolizer; PM = Poor Metabolizer of CYP2D6.
Experimental Methodology: A Representative Bioanalytical Protocol
The accurate quantification of iloperidone, P88, and P95 in plasma is fundamental to pharmacokinetic studies. A robust and sensitive stable-isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard.[11][12]
Causal Rationale for Method Selection
Why LC-MS/MS? This technique is chosen for its superior selectivity and sensitivity. It can distinguish between the structurally similar parent drug and its metabolites and quantify them at the low picogram-per-milliliter (pg/mL) concentrations typically found in clinical samples.[12]
Why Isotope Dilution? Using deuterated internal standards for each analyte is a self-validating system. These standards behave identically to the analytes during extraction and ionization but are distinguished by mass. This corrects for any sample loss during processing or matrix effects during analysis, ensuring high accuracy and precision.[11]
Step-by-Step Protocol
-
Sample Collection: Collect whole blood from subjects at predefined time points post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Separation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma frozen at -70°C until analysis.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples and vortex.
-
To 100 µL of plasma, add the internal standard solution (a mix of deuterated iloperidone, P88, and P95).[11]
-
Perform SPE to extract the analytes and remove plasma proteins and other interferences. This provides a cleaner sample than simple protein precipitation, which is critical for robust LC-MS/MS performance.[11]
-
Elute the analytes from the SPE cartridge and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analytes using a reverse-phase C8 or C18 column with a gradient mobile phase (e.g., acetonitrile and ammonium formate buffer).[11][12] This ensures that the parent drug and its metabolites are separated from each other and from any remaining matrix components before entering the mass spectrometer.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard using Multiple Reaction Monitoring (MRM).[12]
-
-
Data Analysis: Construct calibration curves by plotting the peak area ratios of the analyte to its internal standard against the nominal concentration. Use a weighted linear regression to determine the concentrations in the unknown clinical samples.
Caption: A typical bioanalytical workflow for quantifying Iloperidone and its metabolites.
Clinical and Research Implications
The distinct pharmacokinetic profiles have several important consequences:
-
Contribution to Efficacy: Both P88 and P95 are pharmacologically active.[7] The prolonged half-lives and substantial plasma concentrations of the metabolites, particularly in CYP2D6 EMs (for P95) and PMs (for P88), suggest they contribute significantly to the overall therapeutic effect of iloperidone.[13]
-
Pharmacogenomic Considerations: Genotyping for CYP2D6 status is a crucial consideration. The FDA label recommends reducing the iloperidone dose by one-half for known CYP2D6 poor metabolizers to avoid excessive drug exposure and potential side effects like orthostatic hypotension, which is linked to the drug's alpha-adrenergic blockade.[4]
-
Drug-Drug Interactions (DDIs): Co-administration of iloperidone with strong inhibitors of CYP2D6 (e.g., paroxetine, fluoxetine) or CYP3A4 (e.g., ketoconazole) can mimic the poor metabolizer phenotype.[7][9] This will increase iloperidone and P88 concentrations while decreasing P95, necessitating a dose reduction.[7][9] In vitro studies have shown that iloperidone itself can inhibit CYP2D6 and CYP3A4, indicating a potential for it to affect the metabolism of other drugs.[14]
Conclusion
Iloperidone's clinical pharmacology is a complex interplay between the parent drug and its two major active metabolites, P88 and P95. Their formation is highly dependent on the activity of CYP2D6 and CYP3A4 enzymes, leading to significant pharmacokinetic variability across the patient population. The metabolites have longer half-lives than iloperidone and contribute substantially to the total active moiety exposure. A thorough understanding of this comparative pharmacokinetic profile, grounded in robust bioanalytical methodology, is essential for researchers and clinicians to ensure the safe and effective use of iloperidone in the treatment of schizophrenia.
References
-
Iloperidone - LiverTox - NCBI Bookshelf - NIH. (2023, June 5). National Institutes of Health. [Link]
-
Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC. (n.d.). National Institutes of Health. [Link]
-
Iloperidone (Fanapt®). (n.d.). Texas Health and Human Services. [Link]
-
The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver: Involvement of Neuroendocrine Mechanisms - PubMed Central. (n.d.). National Institutes of Health. [Link]
-
Iloperidone Pharmacokinetics. (2014, December 13). Psychopharmacology Institute. [Link]
-
Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. (n.d.). MDPI. [Link]
-
The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. (n.d.). PubMed. [Link]
-
Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. (n.d.). PubMed. [Link]
-
Center for Drug Evaluation and Research - accessdata.fda.gov. (2007, September 27). U.S. Food and Drug Administration. [Link]
-
Exposure to iloperidone and its main metabolites in extensive and poor CYP2D6 metabolizers after single oral doses. (n.d.). ResearchGate. [Link]
-
Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone | Request PDF. (n.d.). ResearchGate. [Link]
-
Clinical Pharmacology Biopharmaceutics Review(s) - eCopy, Inc. - FDA. (2009, January 15). U.S. Food and Drug Administration. [Link]
-
Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. (n.d.). PubMed. [Link]
-
Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. (n.d.). PubMed. [Link]
-
(PDF) Iloperidone for the Treatment of Schizophrenia: An Updated Clinical Review. (n.d.). ResearchGate. [Link]
-
Iloperidone for schizophrenia | MDedge - The Hospitalist. (2018, December 11). MDedge. [Link]
-
FANAPT (iloperidone) tablets - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. [Link]
-
New pharmacokinetic data on iloperidone available. (2007, June 6). BioWorld. [Link]
-
New atypical antipsychotics for schizophrenia: iloperidone - PMC - PubMed Central. (2010, February 18). National Institutes of Health. [Link]
-
(PDF) Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. (n.d.). ResearchGate. [Link]
-
Receptor Profile of P88-8991 and P95-12113, Metabolites of the Novel Antipsychotic Iloperidone. (n.d.). PubMed. [Link]
Sources
- 1. Iloperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver: Involvement of Neuroendocrine Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hhs.texas.gov [hhs.texas.gov]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. | BioWorld [bioworld.com]
- 11. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Iloperidone Degradation Products with a Focus on N-Oxide Formation
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of atypical antipsychotics, Iloperidone stands as a significant therapeutic agent for the management of schizophrenia.[1] Its efficacy, however, is intrinsically linked to its stability. The degradation of a drug substance can lead to loss of potency and the formation of potentially toxic impurities, making a thorough understanding of its degradation pathways paramount for ensuring patient safety and meeting regulatory standards. This guide provides a comprehensive comparative analysis of the degradation products of Iloperidone, with a particular focus on the formation and characterization of its N-oxide derivative. For a relevant comparison, we will draw parallels with Risperidone, another widely used atypical antipsychotic that shares structural similarities and a propensity for N-oxidation.[2][3][4]
This document, intended for researchers, scientists, and drug development professionals, will delve into the experimental methodologies for studying drug degradation, offer detailed protocols for the synthesis and characterization of key degradation products, and present a comparative view of the stability profiles of Iloperidone and Risperidone. Our approach is grounded in the principles of scientific integrity, providing not just procedural steps but also the underlying rationale, thereby creating a self-validating system of protocols and analyses.
The Criticality of Degradation Product Profiling
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5] These studies, which intentionally expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light, serve several critical purposes:
-
Elucidation of Degradation Pathways: By identifying the resulting degradation products, we can map the chemical liabilities of the molecule.
-
Development of Stability-Indicating Methods: The knowledge gained is crucial for developing and validating analytical methods that can accurately quantify the drug substance in the presence of its degradants.[6][7]
-
Informing Formulation and Packaging Development: Understanding how a drug degrades helps in selecting appropriate excipients and packaging to enhance stability.
-
Safety Assessment: Identification and characterization of degradation products are essential for assessing their potential toxicity.
Iloperidone has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while remaining relatively stable under neutral, thermal, and photolytic stress.[5] One of the key degradation products identified is Iloperidone N-Oxide.
Iloperidone and its N-Oxide: A Closer Look
Iloperidone's structure, featuring a piperidine ring, is susceptible to N-oxidation, a common metabolic and degradation pathway for tertiary amines. The formation of an N-oxide introduces a polar N-O bond, which can alter the molecule's physicochemical properties, pharmacological activity, and toxicological profile.
The Formation of N-Oxides: A Mechanistic Overview
N-oxidation can occur through two primary routes:
-
Metabolic N-oxidation: In vivo, this is primarily mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).
-
Chemical N-oxidation: During manufacturing, storage, or under forced degradation conditions, oxidizing agents such as hydrogen peroxide, peroxy acids, or even atmospheric oxygen can lead to the formation of N-oxides.
The nitrogen atom in the piperidine ring of Iloperidone is a nucleophilic center, making it prone to attack by electrophilic oxygen species.
Fig. 1: N-Oxidation of Iloperidone.
A Comparative Perspective: Iloperidone vs. Risperidone
Risperidone, another benzisoxazole derivative, serves as an excellent comparator for Iloperidone. Both drugs share a similar core structure and are known to undergo N-oxidation.[2] However, subtle differences in their molecular architecture can lead to variations in their degradation profiles.
| Feature | Iloperidone | Risperidone |
| Core Structure | Piperidinyl-benzisoxazole | Piperidinyl-benzisoxazole |
| Susceptibility to Oxidation | Yes, forms N-oxide | Yes, forms N-oxide |
| Other Major Degradation Pathways | Hydrolysis (acidic and basic) | Hydrolysis (acidic and basic) |
| Reported Degradation Products | At least seven identified under stress conditions | Several identified, including oxidative and hydrolytic degradants |
A comparative forced degradation study is essential to delineate the relative stabilities of these two drugs.
Experimental Protocols
The following sections provide detailed, self-validating protocols for the synthesis of this compound and a comparative forced degradation study.
Synthesis of this compound
Objective: To synthesize this compound for use as a reference standard in analytical studies.
Rationale: The availability of a pure reference standard is critical for the accurate identification and quantification of the N-oxide degradation product in stability samples of Iloperidone. The following protocol utilizes a common and effective oxidizing agent, hydrogen peroxide.
Materials:
-
Iloperidone
-
Hydrogen peroxide (30% w/v)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column (for purification)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Dissolution: Dissolve a known amount of Iloperidone in methanol in a round-bottom flask.
-
Oxidation: Slowly add an excess of 30% hydrogen peroxide to the solution while stirring at room temperature.
-
Monitoring: Monitor the reaction progress using TLC. The disappearance of the Iloperidone spot and the appearance of a new, more polar spot (lower Rf value) indicates the formation of the N-oxide.
-
Work-up: Once the reaction is complete, quench the excess hydrogen peroxide by adding a small amount of a suitable reducing agent (e.g., sodium metabisulfite solution) until a negative test with potassium iodide-starch paper is achieved.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product into dichloromethane.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic techniques (¹H NMR, ¹³C NMR, and MS/MS) and chromatographic methods (HPLC).
Fig. 2: Workflow for the Synthesis of this compound.
Spectroscopic Characterization of this compound
The structural elucidation of the synthesized N-oxide is a critical step. Below is a summary of the expected spectroscopic data.
¹H and ¹³C NMR Spectroscopy:
The formation of the N-oxide bond leads to a deshielding effect on the protons and carbons adjacent to the nitrogen atom in the piperidine ring. This results in a downfield shift of their respective signals in the ¹H and ¹³C NMR spectra compared to the parent Iloperidone. Detailed 2D NMR experiments (COSY, HSQC, HMBC) would be required for unambiguous assignment of all signals.
Mass Spectrometry (MS/MS):
High-resolution mass spectrometry will confirm the molecular formula of this compound by providing an accurate mass measurement of the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns. A key fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (-16 Da) or a hydroxyl radical (-17 Da).
Comparative Forced Degradation Study: Iloperidone vs. Risperidone
Objective: To compare the degradation profiles of Iloperidone and Risperidone under identical stress conditions, with a focus on the formation of their respective N-oxides.
Rationale: This head-to-head comparison will provide valuable insights into the relative stability of the two drugs and help in identifying any unique degradation pathways.
Materials:
-
Iloperidone and Risperidone reference standards
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Water bath or oven
-
Photostability chamber
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation: Prepare stock solutions of Iloperidone and Risperidone in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the drug solutions with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Treat the drug solutions with 0.1 N NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the drug solutions with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid drug samples to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose drug solutions to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating UPLC-MS/MS method.
Fig. 3: Workflow for Comparative Forced Degradation Study.
UPLC-MS/MS Method for Simultaneous Analysis
A robust and sensitive UPLC-MS/MS method is essential for the separation and quantification of the parent drugs and their degradation products.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile (gradient elution) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transitions: Specific precursor-to-product ion transitions for Iloperidone, Risperidone, and their respective N-oxides need to be optimized for selective and sensitive quantification.
Data Analysis and Interpretation
The data from the comparative forced degradation study should be tabulated to facilitate a clear comparison of the degradation kinetics.
Table 1: Comparative Degradation of Iloperidone and Risperidone under Oxidative Stress (3% H₂O₂)
| Time (hours) | Iloperidone (% remaining) | This compound (% area) | Risperidone (% remaining) | Risperidone N-Oxide (% area) |
| 0 | 100 | 0 | 100 | 0 |
| 2 | 95 | 4 | 92 | 7 |
| 4 | 88 | 10 | 85 | 13 |
| 8 | 75 | 22 | 70 | 27 |
| 24 | 50 | 45 | 45 | 50 |
(Note: The data presented in this table is illustrative and should be replaced with actual experimental results.)
The results should be analyzed to determine the degradation rate constants for each drug under each stress condition. This quantitative comparison will provide a definitive assessment of their relative stabilities.
Conclusion
A thorough understanding of the degradation pathways of Iloperidone, particularly the formation of its N-oxide, is crucial for ensuring its quality, safety, and efficacy. This guide has provided a framework for a comprehensive comparative analysis of Iloperidone and its degradation products, using Risperidone as a relevant comparator. The detailed experimental protocols for the synthesis of this compound and the comparative forced degradation study are designed to be robust and self-validating. By following these methodologies and principles of scientific integrity, researchers and drug development professionals can gain valuable insights into the stability of these important antipsychotic medications, ultimately contributing to the development of safer and more effective treatments for patients.
References
-
U.S. National Library of Medicine. (n.d.). Iloperidone. PubChem. Retrieved from [Link]
- Acharya, S., et al. (2016). A comparative study on efficacy and safety profile of risperidone and iloperidone in patients of schizophrenia. International Journal of Basic & Clinical Pharmacology, 5(3), 834-839.
- Singh, B., & Singh, S. (2004). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 231-5.
- Suthar, A. P., et al. (2009). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research, 1(3), 568-575.
- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Shaikh, S., et al. (2014). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. Scientia Pharmaceutica, 82(4), 799–812.
- Maddula, S. R., et al. (2022). Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone. International Journal of Current Advanced Research, 11(07), 13350-A.
- Kumar, A., et al. (2017). Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer. Rapid Communications in Mass Spectrometry, 31(13), 1117-1128.
- Gudla, P., et al. (2022). Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone. International Journal of Current Advanced Research, 11(7), 13350-A.
- Caccia, S., et al. (2010). New atypical antipsychotics for schizophrenia: iloperidone. Drug Design, Development and Therapy, 4, 13–26.
-
Drugs.com. (2023). Iloperidone vs Risperidone Comparison. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Iloperidone. PubChem. Retrieved from [Link]
- Le, T., et al. (2017). Comparative Pharmacology of Risperidone and Paliperidone. Pharmacy and Therapeutics, 42(10), 639–641.
- Wang, P., et al. (2013). New synthetic process of iloperidone. Zhongguo Xinyao Zazhi, 22(24), 2929-2932.
- Hartwig, J., & Kirschning, A. (2016). Flow Synthesis in Hot Water: Synthesis of the Atypical Antipsychotic Iloperidone. Chemistry - A European Journal, 22(9), 3044-3052.
- Tomar, R. S., et al. (2004). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 231-235.
- Suthar, A. P., et al. (2009). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research, 1(3), 568-575.
- Shaikh, S., et al. (2014). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. Scientia Pharmaceutica, 82(4), 799–812.
-
Drugs.com. (n.d.). Iloperidone vs Risperidone Comparison. Retrieved from [Link]
- Caccia, S., Pasina, L., & Nobili, A. (2010). New atypical antipsychotics for schizophrenia: iloperidone. Drug design, development and therapy, 4, 13–26.
- Shaikh, S., Thusleem, O. A., Muneera, M. S., Akmal, M., & Kondaguli, A. (2014). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. Scientia pharmaceutica, 82(4), 799–812.
Sources
- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Validation for Iloperidone N-Oxide Quantification
An Objective Comparison of Methodologies and Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the reproducibility and reliability of bioanalytical data are paramount. This is particularly true for metabolites like Iloperidone N-Oxide, a key metabolite of the atypical antipsychotic, Iloperidone. Ensuring that different laboratories can produce consistent and accurate measurements of this analyte is critical for both clinical trials and post-market surveillance. This guide provides an in-depth, experience-driven comparison of methodologies for the inter-laboratory validation of this compound quantification, grounded in scientific integrity and regulatory expectations.
The Critical Role of Inter-Laboratory Validation
The objective of a bioanalytical method validation is to demonstrate that the method is suitable for its intended purpose.[1] When a study involves multiple laboratories, inter-laboratory validation, or cross-validation, becomes a crucial step to ensure data comparability.[2] This process is not merely a procedural formality; it is a scientific investigation into the robustness and transferability of an analytical method. The International Council for Harmonisation (ICH) M10 guideline, along with guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a framework for these validations, emphasizing the need to assess potential biases between methods or laboratories.[1][2][3][4][5]
Why this compound Presents Unique Challenges
Iloperidone is primarily metabolized by CYP2D6 and CYP3A4 enzymes, leading to the formation of several metabolites, including this compound.[6][7] The quantification of N-oxide metabolites can be particularly challenging due to their potential instability.[8] These compounds can be susceptible to in-vitro conversion back to the parent drug, which can introduce significant variability and inaccuracy in bioanalytical results.[8] Therefore, a robust and well-validated method is essential to mitigate these risks.
Comparing Analytical Methodologies for this compound Quantification
While various analytical techniques can be employed, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[8]
| Feature | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) |
| Principle | Separation by chromatography followed by mass-based detection of precursor and product ions. | Separation by chromatography followed by detection based on UV absorbance. |
| Selectivity | Very High: Can distinguish between compounds with the same retention time but different mass-to-charge ratios. Crucial for differentiating Iloperidone from its N-oxide metabolite. | Moderate: Relies on chromatographic separation and UV absorbance spectrum. Co-eluting compounds with similar UV spectra can interfere. |
| Sensitivity | Very High: Capable of detecting analytes at picogram to femtogram levels.[9] | Lower: Generally in the nanogram to microgram range. May not be sufficient for therapeutic drug monitoring of this compound. |
| Matrix Effects | Potential for ion suppression or enhancement, which can affect accuracy and precision. Requires careful method development and the use of an appropriate internal standard. | Less susceptible to matrix effects compared to LC-MS/MS, but still a consideration. |
| Throughput | High: Modern UPLC-MS/MS systems can have run times of just a few minutes per sample.[9][10][11][12][13] | Moderate to High: Dependent on the complexity of the separation. |
| Cost | Higher initial instrument cost and maintenance. | Lower initial instrument cost and maintenance. |
| Recommendation for this compound | Highly Recommended: The superior selectivity and sensitivity are essential for accurately quantifying this compound, especially in the presence of the parent drug and other metabolites. | Not Recommended for Regulated Bioanalysis: The lower sensitivity and potential for interference make it less suitable for the rigorous demands of inter-laboratory validation in a drug development setting. |
Designing a Robust Inter-Laboratory Validation Study
A successful inter-laboratory validation study for this compound hinges on a meticulously planned experimental design and a deep understanding of the potential sources of variability.
The Workflow of Inter-Laboratory Validation
Caption: A typical workflow for inter-laboratory validation.
Key Experimental Protocols
1. Sample Preparation: The Foundation of Accuracy
The choice of sample preparation technique is critical to minimize variability and ensure the stability of this compound. Protein precipitation is a common and efficient method for plasma samples.[13]
Step-by-Step Protein Precipitation Protocol:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Causality Insight: The use of cold acetonitrile helps to ensure complete protein precipitation. A stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for any variations in extraction recovery and instrument response.
2. LC-MS/MS Analysis: Optimizing for Sensitivity and Selectivity
A well-optimized LC-MS/MS method is essential for resolving this compound from its parent drug and other metabolites.
Illustrative LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is often suitable for this type of analysis.[11][12][13]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common choice for positive ion mode electrospray ionization.[11][12][13]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: Specific precursor-to-product ion transitions should be determined for Iloperidone, this compound, and the internal standard.
Expertise Insight: The addition of formic acid to the mobile phase aids in the protonation of the analytes, leading to better ionization efficiency and improved sensitivity in positive ion mode.
Data Analysis and Acceptance Criteria: The Pillars of Trustworthiness
The acceptance criteria for an inter-laboratory validation should be predefined and are generally guided by regulatory documents.[14][15]
| Parameter | Acceptance Criteria (based on FDA/EMA Guidelines) |
| Precision | The coefficient of variation (CV) should not exceed 15% for quality control (QC) samples, except at the Lower Limit of Quantification (LLOQ), where it should not exceed 20%.[14] |
| Accuracy | The mean concentration should be within ±15% of the nominal value for QC samples, except at the LLOQ, where it should be within ±20%.[14] |
| Selectivity | No significant interfering peaks should be present at the retention time of the analyte and internal standard in blank samples from at least six different sources.[15] |
| Stability | The analyte should be stable under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage).[12] |
For the cross-validation of incurred samples between laboratories, a common approach is to use the Incurred Sample Reanalysis (ISR) criteria, where at least 67% of the samples should have a percent difference within ±20% of the mean of the two values. However, more rigorous statistical approaches, such as Bland-Altman analysis and Deming regression, are increasingly being recommended to better assess bias.[2]
Visualizing the Validation Process
Caption: Decision-making flow in inter-laboratory validation.
Conclusion: A Commitment to Data Integrity
The inter-laboratory validation of this compound quantification is a complex but essential undertaking. By leveraging the selectivity and sensitivity of LC-MS/MS, adhering to a robust experimental design, and applying rigorous statistical analysis, researchers can ensure the generation of high-quality, reproducible data. This commitment to scientific integrity is fundamental to the successful development of safe and effective medicines.
References
-
International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2012). Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. Bioanalysis, 4(17), 2125–2137. [Link]
-
Wojnicz, A., & Stebelska, K. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Journal of clinical laboratory analysis, 33(2), e22681. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Samanidou, V. F., & Nazyropoulou, C. (2015). Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Metabolites in Safety Testing (pp. 165-184). Humana Press, New York, NY. [Link]
-
Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2012). Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. Semantic Scholar. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]
-
Chen, Y., Chen, Y., Chen, Y., Chen, Y., Chen, Y., & Chen, Y. (2023). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. BMC pharmacology & toxicology, 24(1), 1-10. [Link]
-
Chen, Y., Chen, Y., Chen, Y., Chen, Y., Chen, Y., & Chen, Y. (2023). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. BMC pharmacology & toxicology, 24(1), 1-10. [Link]
-
Chen, Y., Chen, Y., Chen, Y., Chen, Y., Chen, Y., & Chen, Y. (2023). (PDF) Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. ResearchGate. [Link]
-
Tang, H., Wu, Y., & Lin, Z. J. (2023). From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. The AAPS journal, 25(4), 67. [Link]
-
Wójcikowski, J., Daniel, W. A., & Wójcikowski, J. (2014). The effect of chronic iloperidone treatment on cytochrome P450 expression and activity in the rat liver: involvement of neuroendocrine mechanisms. Pharmacological reports, 66(6), 1014-1021. [Link]
-
European Medicines Agency. (2022). Bioanalytical method validation. [Link]
-
Brinkmann, A., Kunc, F., Gallerneault, M., Kodra, O., Lopinski, G. P., & Johnston, L. J. (2022). Surface chemistry of metal oxide nanoparticles: NMR and TGA quantification. Analytical and bioanalytical chemistry, 414(7), 2419-2431. [Link]
-
Brinkmann, A., Kunc, F., Gallerneault, M., Kodra, O., Lopinski, G. P., & Johnston, L. J. (2022). Surface chemistry of metal oxide nanoparticles: NMR and TGA quantification. PubMed. [Link]
-
Psychopharmacology Institute. (2014). Iloperidone Pharmacokinetics. [Link]
-
IQVIA Laboratories. (2023). Cross-Validations in Regulated Bioanalysis. [Link]
-
European Medicines Agency. (2023). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
-
Ji, Q. C., Duan, J., & Arnold, M. E. (2018). Fit-For-Purpose Bioanalytical Cross-Validation for LC–MS/MS Assays in Clinical Studies. In Regulated Bioanalysis: Fundamentals and Practice (pp. 239-254). Springer, Cham. [Link]
-
Hartmann, N. B., Skjolding, L. M., Hansen, S. F., Kusk, K. O., & Baun, A. (2012). The challenges of testing metal and metal oxide nanoparticles in algal bioassays: Titanium dioxide and gold nanoparticles as case studies. Ecotoxicology, 21(6), 1796-1806. [Link]
-
Santos, C., Almeida, A., & Neves, M. G. (2021). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 26(11), 3326. [Link]
-
World Health Organization. (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]
-
Stubenrauch, K., Iacobelli, M., Mo-Meintjes, A., Wolf, A., & Grimm, H. P. (2024). Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. Journal of Immunological Methods, 524, 113576. [Link]
-
Ahmed, S., & Garakani, A. (2024). Commentary on Nitrous Oxide: Weighing the Toxic Neuropsychiatric Effects of Abuse Against Potential Therapeutic Benefits for Psychiatric Disorders. Journal of psychiatric practice, 30(3), 223-225. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
-
Slideshare. (2016). USFDA guidelines for bioanalytical method validation. [Link]
-
Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 6. The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver: Involvement of Neuroendocrine Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. researchgate.net [researchgate.net]
- 9. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. | Semantic Scholar [semanticscholar.org]
- 11. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Senior Application Scientist's Guide to Specificity and Selectivity in the Bioanalysis of Iloperidone N-Oxide
In the landscape of pharmaceutical analysis, the precise and accurate quantification of a drug and its related substances is paramount to ensuring safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the atypical antipsychotic Iloperidone, with a specific focus on the nuanced challenge of distinguishing its N-Oxide derivative. As researchers, scientists, and drug development professionals, a comprehensive understanding of assay specificity and selectivity is critical for robust pharmacokinetic, toxicokinetic, and quality control studies.
Iloperidone is primarily metabolized in the liver via carbonyl reduction, hydroxylation (mediated by CYP2D6), and O-demethylation (mediated by CYP3A4)[1][2][3]. This metabolic activity results in two major active metabolites, P88 and P95[1][2][3]. While these are the principal metabolites of clinical interest, the potential presence of other related compounds, such as Iloperidone N-Oxide, a known impurity in the synthesis of Iloperidone, necessitates highly specific and selective analytical methods[4]. This guide will delve into the core principles of assay validation, compare the suitability of various analytical platforms, and provide actionable protocols to ensure the integrity of your bioanalytical data.
The Pillars of Reliable Bioanalysis: Specificity vs. Selectivity
Before delving into comparative methodologies, it is crucial to establish a clear understanding of two foundational concepts in bioanalytical method validation: specificity and selectivity. While often used interchangeably, they represent distinct aspects of an assay's performance.
-
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present. For this compound, this includes the parent drug (Iloperidone), its major metabolites (P88 and P95), and any other potential impurities or degradation products.
-
Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. In bioanalysis, this matrix can be complex, containing endogenous substances, concomitant medications, and their metabolites.
The validation of these parameters is not merely a regulatory formality but a scientific necessity to generate reliable data for pivotal decisions in drug development. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, that underscore the importance of these evaluations[5][6][7][8][9].
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a critical determinant of the achievable specificity and selectivity. Here, we compare the most common platforms for the bioanalysis of small molecules like Iloperidone and its N-Oxide.
| Analytical Platform | Principle | Specificity | Selectivity | Throughput | Cost |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection | Very High | Very High | High | High |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection | Moderate | Moderate | Medium | Medium |
| Immunoassay (ELISA) | Antibody-antigen binding | Low to Moderate | Low to Moderate | Very High | Low |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the preferred method for the quantitative bioanalysis of drugs and their metabolites due to its inherent high specificity and selectivity. The combination of chromatographic separation by liquid chromatography (LC) with the mass-to-charge ratio detection of tandem mass spectrometry (MS/MS) provides a powerful tool for distinguishing structurally similar compounds.
-
Causality behind its Superiority: The specificity of LC-MS/MS arises from the selection of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the analyte and its stable-isotope labeled internal standard. This technique allows for the confident identification and quantification of the target analyte even in the presence of isomers or other compounds with the same nominal mass. Several validated LC-MS/MS methods have been reported for the simultaneous determination of Iloperidone and its major metabolites, P88 and P95, in human and rat plasma[10][11][12][13][14][15]. These methods demonstrate excellent accuracy and precision over a wide concentration range[10][12].
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of pharmaceutical compounds. While it offers good chromatographic separation, its detection principle based on UV absorbance is less specific than mass spectrometry.
-
Limitations in Specificity: Co-eluting compounds with similar UV spectra can interfere with the quantification of the target analyte. For Iloperidone and its N-oxide, achieving baseline chromatographic separation would be critical, and even then, the risk of interference from unknown metabolites or matrix components remains. While HPLC-UV methods have been developed for Iloperidone in bulk drug and pharmaceutical dosage forms, their application in complex biological matrices for metabolite quantification is more challenging[16][17][18][19].
Immunoassays (e.g., ELISA)
Immunoassays are based on the specific binding of an antibody to an antigen. They are known for their high throughput and low cost, making them suitable for large-scale screening.
-
The Challenge of Cross-Reactivity: The primary drawback of immunoassays is the potential for cross-reactivity. Antibodies raised against a specific molecule may also bind to structurally similar compounds, such as metabolites or related drugs[20][21]. This can lead to inaccurate (often overestimated) concentrations of the target analyte[20]. Given the structural similarity between Iloperidone and its N-Oxide, developing a highly specific antibody that does not cross-react would be a significant challenge. The potential for false-positive results is a major concern with this methodology[22][23].
Experimental Workflow for Assessing Specificity and Selectivity of an LC-MS/MS Assay for this compound
To ensure the reliability of an LC-MS/MS method for this compound, a rigorous validation of specificity and selectivity is required. The following workflow outlines the key experimental steps.
Caption: Workflow for Specificity and Selectivity Validation.
Detailed Experimental Protocol: Specificity and Selectivity Evaluation
1. Preparation of Stock Solutions and Standards:
-
Prepare individual stock solutions of Iloperidone, this compound, P88, and P95 in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare working standard solutions by diluting the stock solutions.
-
Prepare calibration standards and quality control (QC) samples by spiking the appropriate amounts of the working standard solutions into the blank biological matrix (e.g., human plasma).
2. Specificity Assessment:
-
Objective: To demonstrate that the method can differentiate this compound from the parent drug, its major metabolites, and other potential interferences.
-
Procedure:
-
Analyze six individual lots of blank biological matrix to ensure no endogenous components interfere with the detection of this compound.
-
Prepare samples of blank matrix spiked with high concentrations of Iloperidone, P88, and P95.
-
Analyze these samples using the developed LC-MS/MS method.
-
Examine the chromatograms at the retention time and MRM transition of this compound to ensure the absence of any interfering peaks. The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for this compound.
-
3. Selectivity Assessment:
-
Objective: To evaluate the impact of the biological matrix on the quantification of this compound.
-
Procedure:
-
Analyze LLOQ samples of this compound prepared in at least six different individual lots of the biological matrix. The accuracy and precision of these samples should meet the acceptance criteria (typically ±20% for LLOQ).
-
If applicable, analyze samples from subjects who have been co-administered other medications that are likely to be used in the target patient population. This helps to identify potential interferences from concomitant therapies.
-
Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution. The internal standard should compensate for any observed matrix effects.
-
Logical Relationship of Key Assay Parameters
The following diagram illustrates the hierarchical relationship between specificity, selectivity, and potential sources of interference in bioanalytical assays.
Caption: Interplay of Specificity, Selectivity, and Interference.
Conclusion
The development and validation of a specific and selective assay for this compound, particularly in a biological matrix, demands a meticulous approach and the selection of an appropriate analytical platform. While HPLC-UV and immunoassays may have applications in less complex matrices or for screening purposes, LC-MS/MS stands as the unequivocal gold standard for providing the high-quality, reliable data required for regulatory submissions and critical decision-making in drug development. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their bioanalytical results and contribute to a more comprehensive understanding of the disposition of Iloperidone and its related substances.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71360, Iloperidone. Retrieved from [Link]
-
Nirogi, R., Kandikere, V., Mudigonda, K., Komarneni, P., & Bhyrapuneni, G. (2013). Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. Bioanalysis, 5(6), 669–686. [Link]
-
Rudzki, P. J., & Leś, A. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385. [Link]
-
Texas Health and Human Services. (n.d.). Iloperidone (Fanapt®). Retrieved from [Link]
- Stroup, T. S., & Alvarez, G. M. (2010). Iloperidone (Fanapt): an FDA-approved treatment option for schizophrenia. Innovations in clinical neuroscience, 7(1), 12–16.
-
Psychopharmacology Institute. (2014). Iloperidone Pharmacokinetics. Retrieved from [Link]
-
HealthyPlace. (n.d.). Iloperidone (fanapt) Full Prescribing Information. Retrieved from [Link]
-
Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Guo, J. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. BMC pharmacology & toxicology, 26(1), 200. [Link]
-
Semantic Scholar. (n.d.). Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Stable-Isotope Dilution LC–MS/MS Assay for Determination of Iloperidone and its Two Major Metabolites, P 88 and P 95, in Human Plasma: Application to A Bioequivalence Study. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
- Lakshmi, B., & Reddy, T. (2015). NEW RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ILOPERIDONE IN BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM. Rasayan Journal of Chemistry, 8(1), 59–66.
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). A validated reverse phase high performance liquid chromatographic assay method for the estimation of iloperidone in bulk and commercial tablet dosage form. Retrieved from [Link]
-
ResearchGate. (n.d.). New RP-HPLC method development and validation for the estimation of iloperidone in bulk drug and its pharmaceutical dosage form. Retrieved from [Link]
-
ResearchGate. (2017). Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. Retrieved from [Link]
-
Ismail, A. A. (2012). Interferences in Immunoassay. The Journal of Clinical Endocrinology & Metabolism, 97(12), 4325–4332. [Link]
-
Melanson, S. E., Lee-Lewandrowski, E., & Lewandrowski, K. B. (2013). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. Archives of pathology & laboratory medicine, 137(7), 994–1001. [Link]
-
Hughey, J. J., Colby, J. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 65(12), 1559–1568. [Link]
-
National Center for Biotechnology Information. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. Retrieved from [Link]
-
Wójcikowski, J., Daniel, W. A., & Ossowska, G. (2021). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. International journal of molecular sciences, 22(24), 13296. [Link]
-
The Center for Forensic Science Research & Education. (2022). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved from [Link]
Sources
- 1. hhs.texas.gov [hhs.texas.gov]
- 2. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Analytical Methodologies for Iloperidone N-Oxide: Ensuring Linearity, Accuracy, and Precision
For researchers, scientists, and drug development professionals engaged in the lifecycle of Iloperidone, the quantitative assessment of its related substances is not merely a regulatory formality but a cornerstone of ensuring product quality, safety, and efficacy. Among these substances, Iloperidone N-Oxide presents unique analytical challenges due to its potential instability and its role as both a metabolite and a degradation product. This guide provides an in-depth comparison of analytical methodologies for the robust quantification of this compound, grounded in scientific principles and field-proven insights.
The Analytical Significance of this compound
Iloperidone is an atypical antipsychotic agent for the treatment of schizophrenia.[1] Like many pharmaceuticals containing tertiary amine moieties, Iloperidone can undergo N-oxidation to form this compound.[2][3] This compound is not only a potential metabolite but also a degradation product that can arise during manufacturing, storage, or under stress conditions such as oxidation.[4] The presence of such related substances can impact the drug's quality and safety profile, making their accurate quantification essential.
The inherent chemical nature of N-oxides often confers a degree of instability, with the potential for reversion to the parent drug.[5] This characteristic demands the development of sophisticated, stability-indicating analytical methods that can accurately and precisely quantify this compound without inducing its degradation during the analytical process itself.
Comparative Analysis of Analytical Techniques
The two most prevalent and powerful techniques for the quantification of pharmaceutical impurities and metabolites are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The choice between these methodologies depends on the required sensitivity, selectivity, and the matrix in which the analyte is being quantified.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quality control of bulk drug substances and pharmaceutical dosage forms. A well-developed stability-indicating HPLC method can effectively separate Iloperidone from its N-oxide and other degradation products.
Causality Behind Experimental Choices: The development of a stability-indicating HPLC method hinges on the principle of separating the main component from all potential impurities and degradation products. This is achieved through systematic optimization of chromatographic conditions, such as the stationary phase (e.g., C18 column), mobile phase composition and pH, and column temperature. Forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light), are crucial for generating potential degradation products and ensuring the method's specificity.[4]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma, UPLC-MS/MS is the gold standard. Its superior sensitivity and selectivity allow for the detection and quantification of analytes at very low concentrations (ng/mL or even pg/mL levels).[6]
Causality Behind Experimental Choices: The power of UPLC-MS/MS lies in its ability to separate compounds based on their retention time and then selectively detect them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.[7] This is particularly advantageous for N-oxides, which can be distinguished from isomeric hydroxylated metabolites through their characteristic fragmentation.[8] The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability during sample preparation and analysis, thereby enhancing accuracy and precision.[5]
Performance Comparison: Linearity, Accuracy, and Precision
The following tables summarize the typical performance characteristics for the analysis of Iloperidone and its related substances, providing a benchmark for what can be expected when developing a method for this compound. These values are based on published data for Iloperidone and general guidelines for analytical method validation.[6][9][10]
Table 1: HPLC-UV Method Performance for Iloperidone and Related Substances
| Parameter | Typical Performance | Rationale & Justification |
| Linearity (Range) | 0.5 - 100 µg/mL | This range is suitable for the quantification of the main component and its impurities in bulk drug and dosage forms. |
| Correlation Coefficient (r²) | > 0.999 | A high correlation coefficient indicates a strong linear relationship between concentration and detector response. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Demonstrates the closeness of the measured value to the true value. Essential for ensuring the correctness of the reported impurity levels. |
| Precision (%RSD) | < 2.0% | Indicates the degree of scatter between a series of measurements. Low RSD values signify a highly reproducible method. |
Table 2: UPLC-MS/MS Method Performance for Iloperidone and its Metabolites in Biological Matrix
| Parameter | Typical Performance | Rationale & Justification |
| Linearity (Range) | 0.05 - 5.0 ng/mL | This range is typical for pharmacokinetic studies where low concentrations of metabolites are expected in plasma.[6] |
| Correlation Coefficient (r²) | > 0.998 | Ensures a reliable quantification over the specified concentration range.[6] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Adheres to regulatory guidelines for bioanalytical method validation, ensuring reliable data for clinical and preclinical studies. |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | Guarantees the reproducibility of the method at low concentrations found in biological samples. |
Experimental Workflows and Protocols
Stability-Indicating HPLC Method Development Workflow
Caption: Workflow for developing a stability-indicating HPLC method.
UPLC-MS/MS Bioanalytical Workflow for this compound
Caption: Bioanalytical workflow for this compound in plasma.
Detailed Protocol: UPLC-MS/MS Quantification of this compound in Human Plasma
This protocol is a representative example and should be fully validated before implementation.
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a primary stock solution of this compound reference standard in methanol (1 mg/mL).
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol:water (1:1, v/v).
-
Spike blank human plasma with the working standard solutions to prepare calibration standards (e.g., 0.05, 0.1, 0.5, 1, 2.5, 5 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation):
-
Rationale: Protein precipitation is a rapid and effective method for sample clean-up. Acetonitrile is often preferred over methanol for N-oxide analysis as it can minimize the risk of in-process degradation.[11]
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of internal standard working solution (e.g., Iloperidone-d4 N-Oxide).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
3. UPLC-MS/MS Conditions:
-
Rationale: A UPLC system provides better resolution and faster analysis times compared to conventional HPLC. A C18 column is a good starting point for retaining Iloperidone and its metabolites. A gradient elution is necessary to separate the analytes from endogenous plasma components.[6]
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 95% A, ramp to 95% B over 2 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex or Waters).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
4. Method Validation:
-
The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).[6]
Conclusion
The selection of an analytical method for this compound is contingent on the analytical objective. For quality control of the drug substance and product, a validated stability-indicating HPLC-UV method provides a robust and reliable solution. For bioanalytical applications requiring high sensitivity and selectivity, a UPLC-MS/MS method is indispensable.
Regardless of the chosen technology, a thorough understanding of the potential instabilities of N-oxide compounds is paramount. Method development should be approached with a focus on minimizing degradation during sample handling and analysis. A comprehensive validation package, in accordance with ICH guidelines, is essential to ensure that the method is fit for its intended purpose, delivering data that is linear, accurate, and precise.
References
-
Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer. PubMed. [Link]
-
Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. [Link]
-
A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Altasciences. [Link]
-
Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. [Link]
-
Regio-selective Formation of N-oxide Metabolites. Hypha Discovery. [Link]
-
Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients. PubMed. [Link]
-
Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. PMC - NIH. [Link]
-
Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Iloperidone-impurities. Pharmaffiliates. [Link]
-
This compound (cis/trans Mixture). Pharmaffiliates. [Link]
-
Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. Semantic Scholar. [Link]
-
Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. ResearchGate. [Link]
-
Stability Indicating HPLC method for Determination of Paliperidone in Bulk. International Journal of PharmTech Research. [Link]
-
Challenges in the Metabolomics-Based Biomarker Validation Pipeline. PMC - NIH. [Link]
-
NEW RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ILOPERIDONE IN BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM. Rasayan Journal of Chemistry. [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Comparison of the HPLC methods developed for iloperidone. ResearchGate. [Link]
-
Method validation strategies involved in non-targeted metabolomics. ScienceDirect. [Link]
-
Iloperidone. PubChem - NIH. [Link]
-
Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. MDPI. [Link]
-
Manufacturing and Degradation Impurities. Hypha Discovery. [Link]
-
DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry. [Link]
Sources
- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Free Article [pdfs.semanticscholar.org]
- 4. Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. altasciences.com [altasciences.com]
A Comparative Analysis of Iloperidone Metabolite Levels in Diverse Patient Populations: A Guide for Researchers
This guide provides an in-depth comparison of the plasma levels of the primary active metabolites of the atypical antipsychotic iloperidone, P88 and P95, across various patient populations. Understanding these metabolic variations is crucial for researchers, clinical scientists, and drug development professionals to optimize therapeutic strategies, anticipate potential drug-drug interactions, and enhance patient safety. This document moves beyond a simple recitation of facts to explain the underlying biochemical and genetic factors that drive these differences, supported by experimental data and established analytical methodologies.
Introduction: The Clinical Pharmacokinetics of Iloperidone and its Metabolites
Iloperidone is an atypical antipsychotic agent effective in the management of schizophrenia.[1][2] Its therapeutic action is attributed not only to the parent drug but also to its two major, pharmacologically active metabolites, P88 and P95.[3] The metabolic fate of iloperidone is predominantly governed by the cytochrome P450 (CYP) enzyme system, specifically CYP2D6 and CYP3A4.[1][4] This enzymatic dependence introduces significant variability in drug exposure among patients, arising from genetic polymorphisms, co-administered medications, and physiological conditions such as hepatic function.[5]
This guide will focus on a comparative analysis of P88 and P95 levels in key patient demographics, providing a robust framework for understanding and navigating the complexities of iloperidone's metabolism.
The Metabolic Journey of Iloperidone
Iloperidone undergoes extensive hepatic biotransformation through three primary pathways: carbonyl reduction, hydroxylation (mediated by CYP2D6), and O-demethylation (mediated by CYP3A4).[2] The two principal active metabolites are:
-
P88 (Reduced Iloperidone): Formed via carbonyl reduction.
-
P95 (Iloperidone Carboxylic Acid): A product of CYP2D6-mediated hydroxylation and subsequent oxidation.[1][6]
The relative contribution of each metabolic pathway, and consequently the plasma concentrations of P88 and P95, are highly dependent on the patient's metabolic capacity.
Sources
- 1. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hhs.texas.gov [hhs.texas.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmacypracticenews.com [pharmacypracticenews.com]
- 6. Iloperidone metabolite P95 | C23H25FN2O5 | CID 23786476 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Determination of the Relative Response Factor for Iloperidone N-Oxide
In the landscape of pharmaceutical development and quality control, the precise quantification of impurities is paramount to ensure the safety and efficacy of drug products. This guide provides an in-depth, scientifically grounded methodology for determining the Relative Response Factor (RRF) of Iloperidone N-Oxide, a known impurity of the atypical antipsychotic drug Iloperidone.[1][2][3] We will delve into the theoretical underpinnings of RRF, compare analytical strategies, and present a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method for impurity profiling of Iloperidone.
The Critical Role of Relative Response Factor in Impurity Quantification
An RRF value is calculated as the ratio of the response factor of the impurity to the response factor of the API.[5][7] The response factor itself is the peak area divided by the concentration.[10] Therefore, the RRF can be determined by comparing the slopes of the calibration curves for the impurity and the API.[8][11]
Analytical Strategy: High-Performance Liquid Chromatography (HPLC)
For the analysis of Iloperidone and its related substances, High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent and robust analytical technique.[12][13][14][15][16] Its high resolving power, sensitivity, and reproducibility make it ideal for separating and quantifying impurities like this compound from the parent drug.
The choice of chromatographic conditions is critical for achieving accurate RRF determination. A suitable HPLC method must provide:
-
Specificity: The ability to resolve the this compound peak from the Iloperidone peak and other potential impurities.[17]
-
Linearity: A linear relationship between the concentration and the detector response for both Iloperidone and this compound over a defined range.[17][18]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17]
Based on a review of existing literature for Iloperidone analysis, a reversed-phase HPLC method using a C18 column is a suitable starting point.[12][13][14]
Experimental Protocol for RRF Determination of this compound
This section details a step-by-step protocol for the determination of the RRF for this compound relative to Iloperidone.
-
Reference Standards: Iloperidone and this compound of known purity.
-
Reagents: HPLC-grade acetonitrile, methanol, and analytical-grade buffer salts (e.g., ammonium acetate). High-purity water.
-
Instrumentation: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
| Parameter | Condition | Rationale |
| Mobile Phase | A: Acetate buffer; B: Acetonitrile:Methanol (50:50, v/v) | Provides good peak shape and resolution for Iloperidone and its polar N-Oxide metabolite.[12] |
| Gradient | Isocratic or a shallow gradient optimized for separation | To ensure adequate separation between Iloperidone and this compound. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Detection λ | 215 nm | A wavelength where both Iloperidone and this compound exhibit significant absorbance.[12][14] A PDA detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | A standard injection volume to ensure good peak shape and sensitivity. |
Stock Solutions (1 mg/mL):
-
Accurately weigh about 25 mg of Iloperidone reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).
-
Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the same solvent.
Calibration Curve Solutions: Prepare a series of at least five calibration solutions for both Iloperidone and this compound, covering a range from the limit of quantification (LOQ) to approximately 120% of the specification limit for the impurity.[18] A typical range might be 0.05 µg/mL to 5 µg/mL.
The following diagram illustrates the workflow for the RRF determination:
-
Inject each calibration solution for both Iloperidone and this compound into the HPLC system in triplicate.
-
For each compound, plot the mean peak area against the concentration.
-
Perform a linear regression analysis for each data set to obtain the slope of the calibration curve and the coefficient of determination (R²). The R² value should be ≥ 0.99 for the linearity to be considered acceptable.
-
Calculate the RRF using the following formula:[8][11]
RRF = Slope of this compound / Slope of Iloperidone
Data Presentation and Interpretation
The results of the linearity study should be summarized in a clear and concise table.
Table 1: Example Linearity Data for RRF Determination
| Compound | Concentration (µg/mL) | Mean Peak Area (n=3) |
| Iloperidone | 0.05 | 5,200 |
| 0.1 | 10,350 | |
| 0.5 | 51,800 | |
| 1.0 | 104,100 | |
| 2.5 | 260,500 | |
| 5.0 | 522,000 | |
| This compound | 0.05 | 4,800 |
| 0.1 | 9,550 | |
| 0.5 | 47,900 | |
| 1.0 | 96,200 | |
| 2.5 | 240,800 | |
| 5.0 | 481,500 |
Table 2: Example RRF Calculation
| Compound | Slope | R² | RRF |
| Iloperidone | 104,200 | 0.9998 | N/A |
| This compound | 96,100 | 0.9999 | 0.92 |
An RRF value close to 1.0 indicates a similar detector response between the API and the impurity. A value significantly different from 1.0 underscores the importance of applying this correction factor for accurate quantification.
Method Validation and Robustness
The determined RRF should be validated as part of the overall analytical method validation as per ICH Q2(R2) and FDA guidelines.[18][19][20][21] Key validation parameters include:
-
Specificity: Demonstrate that the peaks for Iloperidone and this compound are well-resolved from each other and any other potential impurities.
-
Linearity, Range, and Accuracy: These are inherently assessed during the RRF determination.
-
Precision: Evaluate the repeatability and intermediate precision of the RRF determination.
-
Robustness: Assess the effect of small, deliberate variations in chromatographic conditions (e.g., pH of the mobile phase, column temperature, flow rate) on the RRF value.[20]
It is crucial to demonstrate that the RRF remains consistent under slight variations in the method to ensure its reliability in routine use.
Conclusion
The determination of the Relative Response Factor for this compound is a critical step in developing a robust and reliable analytical method for the quality control of Iloperidone. By following a scientifically sound protocol, leveraging the power of HPLC, and adhering to regulatory guidelines, researchers and drug development professionals can ensure the accurate quantification of this impurity. This, in turn, contributes to the overall safety and quality of the final drug product. The methodology outlined in this guide provides a comprehensive framework for achieving this essential analytical objective.
References
-
Relative Response Factor: Accurate Quantification in Chromatography. Separation Science. [Link]
-
Importance of Relative Response Factor in Impurities Quantification. Veeprho. [Link]
-
NEW RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ILOPERIDONE IN BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM. Rasayan Journal of Chemistry. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Guidelines. Extranet Systems. [Link]
-
FDA Guidance on analytical procedures and methods validation published. ECA Academy. [Link]
-
Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharmaguideline. [Link]
-
THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Rasayan Journal of Chemistry. [Link]
-
Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. ResearchGate. [Link]
-
New RP-HPLC method development and validation for the estimation of iloperidone in bulk drug and its pharmaceutical dosage form. ResearchGate. [Link]
-
Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone. International Journal of Current Advanced Research. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF ILOPERIDONE IN RAT PLASMA. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Comparison of the HPLC methods developed for iloperidone. ResearchGate. [Link]
-
Relative Response Factor RRF and Correction Factor - HPLC Primer. MicroSolv. [Link]
-
Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
Novel process for iloperidone synthesis. ResearchGate. [Link]
-
(PDF) Correction Factors in Formulas for Calculating Impurity Contents: Essence and Determination Methods and Their Limitations. ResearchGate. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
-
What is difference between RRF and CF in related substances. Pharmaguideline Forum. [Link]
-
Iloperidone. National Center for Biotechnology Information. [Link]
-
Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. [Link]
Sources
- 1. journalijcar.org [journalijcar.org]
- 2. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. veeprho.com [veeprho.com]
- 5. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. database.ich.org [database.ich.org]
- 7. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 10. Relative Response Factor RRF and Correction Factor - HPLC Primer [mtc-usa.com]
- 11. extranet.who.int [extranet.who.int]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijpsr.com [ijpsr.com]
- 16. researchgate.net [researchgate.net]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. fda.gov [fda.gov]
- 19. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 20. propharmagroup.com [propharmagroup.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Iloperidone N-Oxide
This guide provides essential safety and logistical information for the proper disposal of Iloperidone N-Oxide, a metabolite and synthetic impurity of the atypical antipsychotic agent Iloperidone.[1] Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, including its safe disposal.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Iloperidone is classified as toxic if swallowed and may cause long-lasting harmful effects to aquatic life.[2] Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3] Therefore, this compound waste must be treated as hazardous chemical waste.
Table 1: Inferred Hazard Profile of this compound (based on Iloperidone data)
| Property | Hazard Information | Source |
| Acute Toxicity | Toxic if swallowed. | [2] |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life. Discharge into the environment must be avoided.[2][4] | [2][4] |
| Physical State | Solid. | [4] |
| Stability | Stable under recommended storage conditions. | [4] |
| Incompatibilities | Strong oxidizing agents. | [4] |
| Hazardous Decomposition | Under fire conditions, can produce Carbon oxides, Nitrogen oxides (NOx), and Hydrogen fluoride.[4] | [4] |
Causality Behind the Protocol: The principle of treating a metabolite with the same caution as its parent compound is a cornerstone of laboratory safety. Without specific data, we assume a similar or greater hazard profile to prevent accidental exposure or environmental release. The prohibition against drain or regular trash disposal stems directly from the compound's aquatic toxicity and the inability of wastewater treatment facilities to remove such complex pharmaceutical molecules.[5][6]
Pre-Disposal Protocols: Personal Protection and Spill Management
Proper handling during experimentation and in the event of a spill is integral to the disposal process.
Personal Protective Equipment (PPE)
When handling this compound, including its waste, the following PPE is mandatory:
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use appropriate, chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of as contaminated waste after handling the compound.[7]
-
Skin and Body Protection: A lab coat is required. Ensure it is kept clean and worn correctly.[7]
-
Respiratory Protection: For handling bulk powder or when dust formation is possible, a NIOSH-approved respirator is necessary.[4]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity.
-
If the spill is large or involves a volatile solvent, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office immediately.
Step 2: Don Appropriate PPE
-
Before cleaning, don the full PPE listed above.
Step 3: Contain and Clean the Spill
-
For Solid Spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Pick up and arrange disposal without creating dust.[4] Sweep up the material and place it in a designated, sealed hazardous waste container.
-
For Solution Spills: Absorb the spill with an inert material (e.g., vermiculite, dry sand).
Step 4: Decontaminate the Area
-
Clean the spill surface thoroughly. The cleaning materials and any contaminated items (e.g., paper towels) must also be disposed of as hazardous waste.
Step 5: Package and Label Waste
-
Place all contaminated materials into a sturdy, leak-proof container.[8][9]
-
Label the container clearly as "Hazardous Waste" with the full chemical name "this compound" and an estimate of the quantity.
Step-by-Step Disposal Procedure for this compound Waste
Disposing of this compound requires a systematic approach that ensures waste is properly segregated, contained, and labeled before being handed off for final disposal by trained professionals. Under no circumstances should this chemical waste be disposed of via standard trash or drain disposal. [10][11]
Experimental Protocol: Waste Collection and Disposal
1. Waste Segregation at the Source:
- Rationale: Segregating waste at the point of generation is the most effective way to prevent dangerous chemical reactions and ensure proper disposal pathways.[12][13]
- Procedure:
- Solid Waste: Collect unadulterated this compound powder, contaminated spatulas, weigh boats, and contaminated PPE (gloves, wipes) in a dedicated, clearly labeled solid waste container.
- Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container (e.g., a plastic carboy). Do not mix with incompatible wastes.[8]
- Sharps Waste: Needles, syringes, or contaminated broken glassware must be placed in a designated sharps container.
2. Container Management:
- Rationale: Proper container management prevents spills, leaks, and exposure. Federal and local regulations mandate that waste containers be kept closed and properly labeled.[14]
- Procedure:
- Use only containers that are compatible with the waste being collected. Plastic is often preferred.[14]
- Keep the waste container sealed except when adding waste.[8]
- Attach a completed EHS Hazardous Waste Label to the container as soon as you begin accumulating waste. The label must include the full chemical name(s) and approximate percentages of all constituents.[9]
- Store the waste container in a designated Satellite Accumulation Area within the laboratory. This area should be away from drains and incompatible chemicals.[14]
3. Rinsate Collection:
- Rationale: The initial rinse of contaminated glassware contains a high concentration of the chemical and must be treated as hazardous waste to prevent environmental release.[8]
- Procedure:
- When cleaning glassware that contained this compound, the first rinse (using a small amount of an appropriate solvent) must be collected and added to your liquid hazardous waste container.[8] Subsequent rinses may be drain-disposable, but only after consulting your local EHS guidelines.
4. Requesting Waste Pickup:
- Rationale: Hazardous waste must be disposed of through a licensed hazardous material disposal company, a process managed by your institution's EHS department.[7]
- Procedure:
- Once your waste container is nearly full (e.g., ¾ full) or has reached its accumulation time limit, submit a waste pickup request to your EHS office through their designated system.[9]
- Ensure the waste label is complete and accurate before the scheduled pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
References
- U.S. Environmental Protection Agency. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- Secure Waste. (2026, January 14). EPA Final Rule on Hazardous Waste Pharmaceuticals.
- Association for the Health Care Environment. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals.
- Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals.
- Dartmouth College Environmental Health & Safety. (n.d.). Hazardous Waste Disposal Guide.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- ChemicalBook. (n.d.). This compound CAS#: 1375651-09-4.
- Henderson, T. J. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.
- ChemicalBook. (n.d.). ILOPERIDONE - Safety Data Sheet.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS ILOPERIDONE.
- VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Clinivex. (n.d.). This compound.
- GMP-Verlag. (2023, July 11). Laboratory waste disposal procedure at a GMP site.
- LabX. (2025, May 26). Laboratory Waste Management: Best Practices for Compliance and Safety.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- World Health Organization. (2025, February 21). Safe management of pharmaceutical waste from health care facilities: global best practices.
- Quimivita. (n.d.). Strategies for efficient waste management in chemical and pharmaceutical laboratories.
- National Center for Biotechnology Information. (n.d.). Iloperidone. PubChem.
- MedchemExpress.com. (2025, February 24). Safety Data Sheet - Iloperidone.
- ChemicalBook. (n.d.). This compound CAS#: 1375651-09-4.
- Santa Cruz Biotechnology, Inc. (2025, December 11). GHS06 Skull and crossbones - Safety Data Sheet.
- Cayman Chemical. (2025, September 16). Safety Data Sheet - Iloperidone metabolite P88.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - Clozapine N-oxide.
- AbMole BioScience. (n.d.). Material Safety Data Sheet of Iloperidone.
- Sunshine Pharma. (n.d.). Iloperidone CAS NO:133454-47-4.
- Santa Cruz Biotechnology, Inc. (2016, April 5). SAFETY DATA SHEET - Iloperidone.
Sources
- 1. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ILOPERIDONE - Safety Data Sheet [chemicalbook.com]
- 5. securewaste.net [securewaste.net]
- 6. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 11. acs.org [acs.org]
- 12. gmpsop.com [gmpsop.com]
- 13. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of Iloperidone N-Oxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Iloperidone N-Oxide in a laboratory setting. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to build a culture of safety and confidence in your laboratory.
Core Principles of Safe Handling
The primary objective when handling any potent compound is to minimize the risk of exposure to personnel and prevent cross-contamination of other materials or the workspace.[4][5] This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and, crucially, the correct use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is a critical component of a comprehensive safety strategy. For this compound, a risk-based approach should be adopted, considering the nature of the handling procedure and the potential for aerosolization or direct contact.
Table 1: Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N99 or P100 respirator. For larger quantities or potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended. | Protects against inhalation of fine particles, which is a primary route of exposure for potent powders. |
| Eye/Face Protection | Chemical safety goggles with side shields. A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a splash hazard. | Prevents contact of the compound with the eyes, which are a sensitive route of exposure. |
| Hand Protection | Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon suspected contamination. | Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of a contaminated outer layer without compromising the inner barrier. |
| Body Protection | A disposable, low-linting coverall (e.g., Tyvek®) with elasticated cuffs. A lab coat may be sufficient for low-concentration solutions, but a coverall is preferred for handling the neat compound.[5] | Minimizes skin contamination and prevents the transfer of the compound outside of the designated handling area. |
| Foot Protection | Disposable shoe covers worn over closed-toe shoes. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol outlines a standard procedure for weighing and preparing a solution of this compound. The principles described here can be adapted for other common laboratory manipulations.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation of the Handling Area:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Ensure the work surface is clean and covered with disposable bench paper.
-
Have all necessary equipment and materials readily available within the designated area, including a calibrated analytical balance, appropriate glassware, solvent, and waste containers.
-
-
Donning PPE:
-
Follow the PPE recommendations outlined in Table 1. Ensure all PPE is donned correctly and is free of defects.
-
-
Weighing the Compound:
-
Carefully transfer the required amount of this compound from the stock container to a tared weigh boat or directly into the receiving vessel using a spatula.
-
Perform this operation slowly and deliberately to minimize the generation of airborne particles.
-
Close the stock container immediately after dispensing.
-
-
Dissolving the Compound:
-
Add the desired solvent to the vessel containing the this compound.
-
Gently swirl or stir the mixture until the compound is fully dissolved. Avoid vigorous shaking that could create aerosols.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol).
-
Carefully doff PPE, starting with the outer gloves and moving to the most contaminated items last. Dispose of all disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Diagram 1: Safe Handling Workflow for this compound
A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. All waste generated should be treated as hazardous chemical waste.
Waste Segregation and Disposal:
-
Solid Waste: All disposable PPE (gloves, coveralls, shoe covers), bench paper, and any other solid materials contaminated with this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinses from cleaning equipment should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[6][7]
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Never dispose of this compound or contaminated materials in the regular trash or down the drain.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of their colleagues. This commitment to safety is the foundation of innovative and responsible scientific discovery.
References
-
Respirex International. (n.d.). Pharmaceutical PPE. Retrieved from [Link]
-
Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Retrieved from [Link]
-
3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]
-
3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-OXIDE IMPURITY. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Iloperidone. PubChem Compound Database. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS ILOPERIDONE. Retrieved from [Link]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Purdue University. (n.d.). Nitric oxide. Retrieved from [Link]
- Google Patents. (n.d.). WO2012063269A2 - Process for preparing iloperidone.
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Drugs.com. (2025, April 8). Iloperidone: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
Sources
- 1. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]
- 2. 3m.com [3m.com]
- 3. 3mindia.in [3mindia.in]
- 4. safetyware.com [safetyware.com]
- 5. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 6. nswai.org [nswai.org]
- 7. nipissingu.ca [nipissingu.ca]
- 8. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
